molecular formula C7H7BrN2O2 B1401264 5-Bromo-2-methoxynicotinamide CAS No. 1245646-66-5

5-Bromo-2-methoxynicotinamide

Cat. No.: B1401264
CAS No.: 1245646-66-5
M. Wt: 231.05 g/mol
InChI Key: IZZFUIWUXBBSRB-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxynicotinamide is a high-purity chemical compound provided for scientific research and development. It is characterized by the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The bromine and methoxy functional groups on the pyridine ring make it a valuable intermediate for further chemical modifications, including metal-catalyzed cross-coupling reactions, which are essential for creating more complex molecular structures for various research applications . As a standard practice, this product should be stored sealed in a dry environment at room temperature to ensure its long-term stability. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZFUIWUXBBSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741784
Record name 5-Bromo-2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-66-5
Record name 5-Bromo-2-methoxypyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2-methoxynicotinamide synthesis from 2,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 5-Bromo-2-methoxynicotinamide from 2,5-Dibromopyridine

Abstract

This technical guide provides a comprehensive, in-depth methodology for the synthesis of this compound, a valuable building block in medicinal chemistry, starting from the commercially available 2,5-dibromopyridine. The described synthetic pathway is designed for robustness and regiochemical control, proceeding through three key transformations: 1) selective nucleophilic aromatic substitution (SNAr) to install the 2-methoxy group, 2) directed ortho-metalation (DoM) and subsequent carboxylation to introduce the carboxylic acid function at the C-3 position with high selectivity, and 3) a final amidation step to yield the target nicotinamide. This document details the underlying chemical principles, provides field-proven, step-by-step experimental protocols, and summarizes key quantitative data, offering researchers and drug development professionals a practical and scientifically grounded guide for the preparation of this important intermediate.

Introduction: Strategic Importance and Synthetic Rationale

Substituted nicotinamides are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. This compound, in particular, serves as a versatile intermediate, featuring three distinct functional handles that can be selectively manipulated for the construction of complex molecular architectures and compound libraries. The bromine atom at the C-5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, the methoxy group can be a site for derivatization or a key pharmacophoric element, and the primary amide offers a point for further modification or hydrogen bonding interactions.

The selection of 2,5-dibromopyridine as the starting material is a strategic choice rooted in its commercial availability and the inherent differential reactivity of its two bromine substituents.[1][2] The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, activates the C-2 bromine towards nucleophilic aromatic substitution. This intrinsic reactivity allows for a highly selective and efficient introduction of the methoxy group, setting the stage for the subsequent regiocontrolled functionalization of the C-3 position. This guide elucidates a robust pathway that leverages this reactivity profile to achieve an efficient and scalable synthesis.

Overall Synthetic Strategy

The transformation of 2,5-dibromopyridine into this compound is executed via a three-stage linear synthesis. This strategy ensures maximum control over the regiochemical outcome at each step.

  • Stage 1: Selective Methoxylation. The synthesis commences with a selective nucleophilic aromatic substitution (SNAr) reaction on 2,5-dibromopyridine. The greater electrophilicity at the C-2 position facilitates a regioselective displacement of the bromine atom by a methoxide nucleophile, yielding the key intermediate, 5-bromo-2-methoxypyridine.[3]

  • Stage 2: Directed ortho-Metalation (DoM) and Carboxylation. With the C-2 position now occupied by a methoxy group, this substituent is leveraged as a powerful directing group. Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) results in selective deprotonation at the adjacent C-3 position. This ortho-lithiated species is then trapped with an electrophile, in this case, carbon dioxide (dry ice), to install a carboxylic acid group, forming 5-bromo-2-methoxynicotinic acid.

  • Stage 3: Amidation. The final stage involves the conversion of the carboxylic acid to the primary amide. This is reliably achieved through a two-step sequence: activation of the carboxylic acid, for instance by conversion to its acyl chloride, followed by reaction with an ammonia source to furnish the target this compound.

The complete workflow is visualized in the diagram below.

G A 2,5-Dibromopyridine B 5-Bromo-2-methoxypyridine A->B Stage 1: Selective Methoxylation (NaOH, MeOH) C 5-Bromo-2-methoxynicotinic Acid B->C Stage 2: DoM & Carboxylation (1. LDA, -78°C; 2. CO2) D This compound C->D Stage 3: Amidation (1. SOCl2; 2. NH4OH)

Caption: Overall synthetic workflow.

Experimental Protocols & Methodologies

Stage 1: Synthesis of 5-Bromo-2-methoxypyridine

Principle and Rationale: This step relies on the well-established SNAr mechanism. The pyridine nitrogen atom acts as a strong electron-withdrawing group, reducing electron density most significantly at the C-2 and C-6 positions. This makes the C-2 carbon highly electrophilic and susceptible to attack by the methoxide nucleophile. The reaction proceeds with excellent regioselectivity, as the C-5 position is significantly less activated. Using sodium hydroxide in methanol provides an operationally simple method for the in situ generation of the sodium methoxide nucleophile.[3]

Detailed Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (47.0 g, 0.2 mol), solid sodium hydroxide (8.0 g, 0.2 mol), and methanol (200 mL).

  • Stir the mixture and heat to reflux. Maintain reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the majority of the methanol using a rotary evaporator.

  • To the resulting residue, add deionized water (100 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous phase with dichloromethane (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by vacuum distillation to obtain 5-bromo-2-methoxypyridine as a clear liquid.

ParameterExpected ValueReference
Typical Yield >95%[3]
Appearance Colorless to pale yellow liquid
Molecular Weight 188.02 g/mol
Stage 2: Synthesis of 5-Bromo-2-methoxynicotinic Acid

Principle and Rationale: This transformation is a cornerstone of pyridine chemistry, utilizing the 2-methoxy group as a Directed Metalation Group (DMG). Strong lithium amide bases like LDA are sterically hindered and non-nucleophilic, making them ideal for deprotonation rather than addition reactions. The lone pair electrons on the methoxy oxygen coordinate to the lithium ion of LDA, pre-complexing the base and delivering it to the adjacent C-3 proton. This chelation effect dramatically enhances the kinetic acidity of the C-3 proton, ensuring highly regioselective deprotonation. The resulting stabilized organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of CO₂, forming the carboxylate salt.

Caption: Chelation-driven regioselectivity in DoM.

Detailed Experimental Protocol: Note: This reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous tetrahydrofuran (THF, 150 mL) and diisopropylamine (11.1 g, 0.11 mol) to the flask. Cool the solution to -20 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 0.11 mol) dropwise via syringe, maintaining the internal temperature below -10 °C. Stir the resulting LDA solution at this temperature for 30 minutes.

  • Cool the LDA solution to -78 °C.

  • In a separate dry flask, dissolve 5-bromo-2-methoxypyridine (18.8 g, 0.1 mol) in anhydrous THF (50 mL).

  • Add the solution of 5-bromo-2-methoxypyridine dropwise to the cold LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • While the reaction stirs, crush a sufficient quantity of dry ice (solid CO₂, ~50 g) into a coarse powder.

  • Rapidly transfer the reaction mixture via cannula into a separate flask containing the crushed dry ice and an overhead stirrer. A vigorous reaction will occur.

  • Allow the mixture to slowly warm to room temperature, during which time the excess CO₂ will sublime.

  • Quench the reaction by carefully adding 100 mL of water.

  • Acidify the aqueous mixture to pH ~3 using 2 M hydrochloric acid. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 5-bromo-2-methoxynicotinic acid.

ParameterExpected Value
Typical Yield 75-85%
Appearance White to off-white solid
Molecular Weight 232.02 g/mol
Stage 3: Synthesis of this compound

Principle and Rationale: The conversion of a carboxylic acid to a primary amide is a fundamental organic transformation. A highly reliable method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). The byproducts of this reaction, HCl and SO₂, are gaseous, which simplifies purification. The resulting acyl chloride is highly electrophilic and reacts readily with a nucleophile like ammonia to form the stable amide bond.

Detailed Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 5-bromo-2-methoxynicotinic acid (23.2 g, 0.1 mol).

  • Carefully add thionyl chloride (22 mL, 0.3 mol) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2 hours. The solid should dissolve as it converts to the acyl chloride.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride residue in anhydrous THF (100 mL) and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of concentrated ammonium hydroxide (28-30%, 50 mL).

  • Slowly and carefully add the cold THF solution of the acyl chloride to the stirred ammonium hydroxide solution. An exothermic reaction will occur, and a precipitate will form.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any ammonium salts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound.

ParameterExpected Value
Typical Yield 85-95% (from the acid)
Appearance White crystalline solid
Molecular Weight 231.04 g/mol
CAS Number 1245646-66-5

Safety and Handling

  • 2,5-Dibromopyridine: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. Must be handled under a strictly inert atmosphere using proper syringe and cannula techniques.

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic gases (HCl, SO₂). Work in a fume hood and use a gas trap.

  • Inert Atmosphere: The directed ortho-metalation step is highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

Conclusion

This guide has detailed a logical and efficient three-stage synthesis for producing this compound from 2,5-dibromopyridine. The strategy capitalizes on the intrinsic electronic properties of the pyridine ring to achieve a selective methoxylation, followed by a powerful directed ortho-metalation to ensure precise C-3 carboxylation. The final, high-yielding amidation step completes the synthesis. The protocols described are robust and scalable, providing a reliable foundation for researchers in organic synthesis and drug development to access this valuable chemical intermediate.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications.
  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
  • 2,5-Dibromopyridine | 624-28-2. Biosynth.
  • 2,5-Dibromopyridine:Reactivity,Uses and Hazard. ChemicalBook.
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate.
  • 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis. ChemicalBook.
  • 5-Bromo-2-methoxypyridine synthesis. ChemicalBook.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Bromo-2-methoxynicotinamide, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Its unique combination of a bromine atom, a methoxy group, and a nicotinamide core imparts specific electronic and steric properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a blend of theoretical predictions and established experimental methodologies. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds, enabling a more informed approach to drug design and development.

Introduction: The Scientific Rationale

The strategic incorporation of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic profiles. The bromine substituent in this compound can enhance membrane permeability and introduce a potential site for halogen bonding, a specific and directional non-covalent interaction. The 2-methoxy group, an electron-donating substituent, can influence the pKa of the pyridine nitrogen and the overall electron distribution of the aromatic ring, thereby affecting its binding characteristics. The nicotinamide moiety itself is a ubiquitous pharmacophore found in numerous enzyme inhibitors and signaling pathway modulators.

A thorough understanding of the physicochemical properties of this compound is paramount for its rational application in drug discovery. Properties such as solubility, lipophilicity (logP), and acidity (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide delves into these key parameters, providing both predicted values and detailed protocols for their experimental determination.

Chemical and Physical Properties: A Quantitative Overview

Precise experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of data from supplier information and well-established predictive models. It is crucial for researchers to experimentally verify these properties for their specific batches of the compound.

PropertyValueSource/Method
Chemical Formula C₇H₇BrN₂O₂-
Molecular Weight 231.05 g/mol -
CAS Number 1245646-66-5[1]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not available (predicted to be a solid at room temperature)-
Boiling Point 293.8 ± 40.0 °C (predicted)ChemicalBook[2]
Density 1.632 ± 0.06 g/cm³ (predicted)ChemicalBook[2]
Solubility Predicted to be sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO.Based on the solubility of nicotinamide and the influence of the bromo and methoxy groups.
pKa Predicted to be in the range of 2-4 for the pyridine nitrogen.Based on theoretical pKa calculations for substituted pyridines. The electron-withdrawing effect of the bromine and the amide group, partially offset by the methoxy group, influences the basicity of the pyridine nitrogen.
logP Predicted to be in the range of 1.5 - 2.5.The presence of the bromine atom significantly increases lipophilicity compared to unsubstituted nicotinamide.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of each method is provided to offer a deeper understanding of the experimental design.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased at a rapid rate initially until it is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Validation: The calibration of the apparatus should be regularly checked with certified reference standards.

Solubility Determination

Rationale: Aqueous solubility is a critical parameter that influences the bioavailability of a drug candidate. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Methodology: Shake-Flask Method (as adapted from studies on nicotinamide[3][4][5][6][7])

  • System Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol).

  • Procedure:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G G cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare saturated n-octanol and aqueous phases B Dissolve compound in one phase A->B C Mix and shake phases B->C D Centrifuge to separate phases C->D E Sample each phase D->E F Quantify concentration by HPLC E->F G Calculate logP F->G

Caption: Workflow for logP Determination by Shake-Flask Method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Two signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling pattern will depend on their relative positions.

  • Methoxy Protons: A singlet at around δ 3.9-4.2 ppm, integrating to three protons.

  • Amide Protons: One or two broad singlets in the region of δ 7.0-8.5 ppm, corresponding to the -NH₂ group. The chemical shift can be highly dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

  • Pyridine Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

  • Methoxy Carbon: A signal around δ 50-60 ppm.

  • Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

Infrared (IR) Spectroscopy

Expected Key IR Absorption Bands (KBr pellet or ATR):

  • N-H Stretching: Two bands in the region of 3100-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amide.

  • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A band in the region of 1580-1620 cm⁻¹.

  • C-O Stretching (Methoxy): A characteristic band around 1250-1200 cm⁻¹.

  • C-Br Stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Expected Mass Spectral Features (Electrospray Ionization - ESI):

  • Molecular Ion Peak: The mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 231.96 and 233.96, with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of the amide group, the methoxy group, or the bromine atom.

Synthesis and Potential Applications

The structural motifs present in this compound suggest its potential utility in various areas of drug discovery, including but not limited to:

  • Enzyme Inhibition: The nicotinamide scaffold is a known pharmacophore for inhibitors of enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins.

  • Kinase Inhibition: Substituted pyridines are common cores in many kinase inhibitors.

  • Central Nervous System (CNS) Targets: The ability of the compound to cross the blood-brain barrier (a property influenced by its logP) could make it a candidate for targeting CNS receptors and enzymes.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its key physicochemical properties, offering a combination of predicted data and detailed experimental protocols for their determination. By understanding and applying this knowledge, researchers can more effectively utilize this promising scaffold in the design and development of novel therapeutic agents. It is strongly recommended that the predicted values presented in this guide be experimentally verified to ensure the accuracy and reproducibility of future research.

References

  • USA Chemical Suppliers. 5-bromo-2-methoxynicotinic acid suppliers USA. Available at: [Link].

  • Ouyang, J., Zhang, Y., Na, B., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid.
  • Fakhree, M. A. A., et al. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. Conference: Theoretical Chemistry: modeling reactivity from gas phase to biomolecules and solids.
  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1552-1558.
  • Chemguide. mass spectra - the M+2 peak. Available at: [Link].

  • Shayanfar, A., et al. (2014). Solubility of nicotinamide in some non-aqueous solvent mixtures. Fluid Phase Equilibria, 375, 269-275.
  • Gzyl-Malcher, B., et al. (2021).
  • Ouyang, J., et al. (2018). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Consensus, 1(1).
  • (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o639.
  • PubChem. 5-Bromonicotinamide. Available at: [Link].

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An In-Depth Technical Guide to 5-Bromo-2-methoxynicotinamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-methoxynicotinamide, a substituted pyridine derivative of interest to researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development. By examining its physicochemical properties, plausible synthetic routes, and potential biological significance, this document serves as a foundational resource for leveraging this molecule in research and development endeavors.

Core Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine carboxamide characterized by a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. These substitutions are critical in medicinal chemistry, as they can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom, a lipophilic halogen, can enhance membrane permeability and introduce specific interactions with biological targets, while the methoxy group can modulate electronic properties and metabolic stability.

A summary of its key identifiers and calculated properties is presented below:

PropertyValueSource
CAS Number 1245646-66-5[1]
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
Predicted Boiling Point 293.8±40.0 °C[1]
Predicted Density 1.632±0.06 g/cm³[1]

Proposed Synthesis Pathway

Conceptual Synthesis Workflow

The proposed synthetic strategy commences with the selective methoxylation of a di-halogenated nicotinic acid derivative, followed by bromination and subsequent conversion of the carboxylic acid to the primary amide.

G start Start: 2,5-Dichloronicotinic Acid methoxylation Step 1: Selective Nucleophilic Aromatic Substitution (Sodium Methoxide) start->methoxylation intermediate1 Intermediate: 5-Chloro-2-methoxynicotinic Acid methoxylation->intermediate1 amidation Step 2: Amidation (e.g., SOCl₂, NH₄OH) intermediate1->amidation intermediate2 Intermediate: 5-Chloro-2-methoxynicotinamide amidation->intermediate2 bromination Step 3: Halogen Exchange/Bromination (if necessary) or start from 2-chloro-5-bromonicotinic acid intermediate2->bromination product Final Product: this compound bromination->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Chloro-2-methoxynicotinic acid

The synthesis would likely begin with a commercially available dihalopyridine, such as methyl 2,6-dichloropyridine-3-carboxylate. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution by methoxide due to the electronic effects of the adjacent nitrogen and the ester group.

  • To a solution of methyl 2,6-dichloropyridine-3-carboxylate in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid and remove the solvent under reduced pressure.

  • The resulting crude ester is then hydrolyzed to the carboxylic acid using standard conditions, such as aqueous sodium hydroxide, followed by acidification.

Causality: The choice of a di-chloro or di-fluoro pyridine derivative is based on the known reactivity of halopyridines in nucleophilic aromatic substitution reactions. The 2- and 6-positions are activated towards nucleophilic attack. The use of sodium methoxide provides the nucleophile for the introduction of the methoxy group.[2]

Step 2: Amidation to form 5-Chloro-2-methoxynicotinamide

The conversion of the carboxylic acid to the primary amide can be achieved through several well-established methods. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

  • Suspend 5-Chloro-2-methoxynicotinic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in an appropriate solvent and add it to a cooled solution of aqueous ammonium hydroxide.

  • Stir the reaction mixture vigorously and then extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Causality: Thionyl chloride is a widely used reagent for the efficient conversion of carboxylic acids to acyl chlorides, which are highly reactive intermediates for amidation.[4] Subsequent reaction with ammonium hydroxide provides a direct route to the primary amide.[5]

Step 3: Bromination to yield this compound

The final step would involve the bromination of the pyridine ring at the 5-position.

  • Dissolve 5-Chloro-2-methoxynicotinamide in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution. An acid catalyst may be required.

  • Heat the reaction mixture and monitor for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench any excess brominating agent.

  • Isolate the crude product by precipitation or extraction.

  • Purify the final compound by recrystallization or column chromatography to obtain this compound.

Causality: N-bromosuccinimide is a convenient and selective reagent for the bromination of electron-rich aromatic and heteroaromatic rings. The methoxy group on the pyridine ring is an activating group, directing the electrophilic substitution to the 5-position.[2]

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this compound are not extensively reported, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable scaffold or intermediate in drug discovery.

Scaffold for Bioactive Molecules

The nicotinamide core is a fundamental component of the cofactor NAD(P) and is a privileged scaffold in medicinal chemistry. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes such as nicotinamide N-methyltransferase (NNMT) and poly(ADP-ribose) polymerases (PARPs). The substitutions on the pyridine ring of this compound can be strategically utilized to modulate binding affinity and selectivity for various protein targets. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.[6]

Potential as an NNMT Inhibitor

Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in metabolic diseases such as obesity and type 2 diabetes.[7] Small molecule inhibitors of NNMT are being actively pursued as potential therapeutics. Given that nicotinamide itself is the substrate for NNMT, substituted nicotinamide analogs are a logical starting point for inhibitor design. The methoxy and bromo substituents on this compound could confer potent and selective inhibition of NNMT.

G compound This compound (Potential Inhibitor) nnmt NNMT Enzyme compound->nnmt Inhibits enzyme activity products 1-Methylnicotinamide (MNA) + S-adenosyl homocysteine (SAH) nnmt->products Catalyzes reaction metabolic_effects Modulation of Metabolic Pathways nnmt->metabolic_effects Influences substrates Nicotinamide (NAM) + S-adenosyl methionine (SAM) substrates->nnmt Binds to active site therapeutic_outcome Potential Therapeutic Effect in Metabolic Diseases metabolic_effects->therapeutic_outcome

Sources

Technical Guide: Leveraging 5-Bromo-2-methoxynicotinamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening millions of large, complex molecules, FBDD focuses on identifying very small, low-complexity organic molecules—"fragments"—that bind weakly but efficiently to a biological target.[1][4] This approach is advantageous because a smaller, more curated library of a few thousand fragments can explore a vast chemical space more effectively than massive HTS libraries.[4][5] The initial hits, though modest in affinity (typically in the high micromolar to millimolar range), provide high-quality starting points.[4][6] Through structure-guided optimization, these fragments are then grown, linked, or merged into highly potent and specific lead compounds.[1][7]

This guide provides a detailed technical overview of 5-Bromo-2-methoxynicotinamide , a versatile heterocyclic compound, as an exemplary fragment for FBDD campaigns. We will dissect its physicochemical properties, outline strategies for its use in screening and hit validation, and provide detailed protocols and workflows for its evolution from a simple fragment into a promising lead candidate.

Part 1: Physicochemical Profile & Rationale for Use

A successful fragment must possess a specific set of properties that adhere to the widely accepted "Rule of Three".[1] This rule provides a guideline for selecting fragments with optimal starting points for elaboration into drug-like molecules.

Core Properties of this compound

The properties of this compound make it an excellent candidate for inclusion in a fragment library. While specific experimental values can vary slightly, computed properties provide a strong basis for its qualification.

PropertyValue (Computed/Typical)"Rule of Three" GuidelineConformance
Molecular Weight ~231.05 g/mol < 300 DaYes
cLogP ~1.5≤ 3Yes
Hydrogen Bond Donors 1 (from amide -NH₂)≤ 3Yes
Hydrogen Bond Acceptors 3 (pyridine N, methoxy O, amide O)≤ 3Yes
Rotatable Bonds 1 (C-C bond of the amide)≤ 3Yes
Topological Polar Surface Area (TPSA) ~64.5 Ų≤ 60 ŲBorderline/Acceptable

Note: Physicochemical properties are derived from computational models and may vary from experimentally determined values. The values for the core nicotinamide structure are well-established.

Strategic Molecular Features for Drug Discovery

Beyond mere compliance with the "Rule of Three," the true value of this compound lies in its rich chemical architecture, which provides multiple avenues for interaction and synthetic elaboration.

  • Pyridine Ring: A common motif in pharmaceuticals, the pyridine nitrogen acts as a hydrogen bond acceptor. Its aromatic system can engage in π-stacking interactions within a protein binding pocket.

  • Amide Group: This functional group is a superb source of hydrogen bonding, capable of acting as both a donor (N-H) and an acceptor (C=O). Its defined geometry helps to lock the fragment into a specific orientation upon binding.

  • Methoxy Group: The oxygen atom serves as an additional hydrogen bond acceptor, while the methyl group can probe small hydrophobic pockets. Its position ortho to the pyridine nitrogen influences the electronic properties of the ring.

  • Bromine Atom: This is arguably the most critical feature for fragment evolution. The bromine atom is a versatile synthetic handle, perfectly "poised" for elaboration via well-established cross-coupling reactions like Suzuki and Stille couplings.[8][9] Furthermore, it can participate in halogen bonding—a specific, non-covalent interaction where the bromine acts as an electrophilic "sigma-hole" donor to engage with nucleophilic residues like backbone carbonyls on the protein target.[10]

Part 2: Target Identification & Screening Strategies

The utility of this compound has been demonstrated in the synthesis of ligands targeting G-protein coupled receptors (GPCRs), such as the serotonin 5-HT7 receptor, which is implicated in various central nervous system disorders.[11][12][13][14][15] This provides a relevant context for discussing its application in a screening campaign.

Biophysical Screening for Weak Affinity Binders

Due to the inherently weak binding of fragments, highly sensitive biophysical techniques are required for hit identification.[4][16] A typical screening campaign would employ one or more of the following methods.

  • Surface Plasmon Resonance (SPR): An increasingly preferred method for its sensitivity and throughput, SPR can detect the binding of low-molecular-weight fragments to a target protein immobilized on a sensor chip in real-time.[2][4][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD-NMR) and WaterLOGSY are powerful for detecting transient binding events in solution.[2][16][17] For brominated fragments, ¹⁹F NMR can be a highly effective primary screening method if a fluorine-containing library is used.[16]

  • X-ray Crystallography: This is the gold standard for FBDD.[2][7] Screening fragments by soaking them into protein crystals can directly identify binders and, crucially, reveal their precise binding mode, providing a structural blueprint for optimization.[18]

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), this technique measures the change in a protein's melting temperature upon ligand binding, offering a rapid and inexpensive primary screen.[6][7]

Workflow for a Fragment Screening Cascade

A robust screening campaign relies on orthogonal methods to eliminate false positives and confirm true hits.[4]

FBDD_Screening_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Orthogonal Confirmation cluster_3 Structural Validation P_Screen Fragment Library (e.g., 2500 fragments) High-Throughput Method (SPR or TSA) Triage Identify Initial Hits (e.g., 5-10% hit rate) P_Screen->Triage Screening Data Ortho Secondary Screen (e.g., NMR or Dose-Response SPR) Triage->Ortho Initial Hit List Ortho->Triage False Positives XRay X-ray Crystallography Determine Binding Mode Ortho->XRay Confirmed Binders Validated_Hits Validated Fragment Hits (e.g., this compound) XRay->Validated_Hits Structural Data

Caption: A typical workflow for fragment screening and hit validation.

Part 3: Hit Validation and Characterization

Once this compound is identified as a primary hit, rigorous validation is essential to confirm its binding is specific, saturable, and optimizable.[2][6]

Protocol: Dose-Response Confirmation using SPR

This protocol confirms the binding affinity (K D ) of the fragment hit.

Objective: To determine the equilibrium dissociation constant (K D ) of this compound binding to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5) with target protein immobilized

  • Running buffer (e.g., HBS-EP+)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Serial dilution plates

Methodology:

  • Preparation: Prepare a concentration series of the fragment by serial dilution from the DMSO stock into the running buffer. A typical range for a fragment hit would be from 500 µM down to ~1 µM. Ensure the final DMSO concentration is constant across all samples (e.g., ≤ 1%).

  • System Priming: Equilibrate the SPR system and the sensor chip with running buffer until a stable baseline is achieved.

  • Binding Measurement: Inject each concentration of the fragment over the sensor chip surface for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). Include several buffer-only (blank) injections for double referencing.

  • Data Analysis: Subtract the reference surface and blank injection signals from the active surface data.

  • Affinity Determination: Plot the equilibrium response levels against the fragment concentration. Fit the data to a steady-state affinity model (e.g., 1:1 Langmuir binding) to calculate the K D value. A validated hit will typically have a K D in the 10 µM to 1 mM range.[6]

The Crucial Role of Structural Biology

Obtaining a high-resolution crystal structure of the target protein in complex with this compound is the most valuable outcome of the hit validation stage.[7][18] This structural data is not merely confirmatory; it is the strategic foundation for the next phase, revealing:

  • The precise binding pose of the fragment.

  • Key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts).

  • The surrounding amino acid residues.

  • Solvent-exposed vectors on the fragment that can be used for chemical elaboration.[18]

Part 4: Fragment-to-Lead (F2L) Optimization

With a validated, structurally-characterized hit, the medicinal chemist's goal is to increase potency and improve drug-like properties.[19] This iterative process is known as the Fragment-to-Lead (F2L) cycle.[6]

F2L_Cycle cluster_0 Fragment-to-Lead Optimization Cycle Analyze Analyze (Co-crystal Structure) Design Design (In Silico Modeling) Analyze->Design Identify Growth Vectors Synthesize Synthesize (Parallel Chemistry) Design->Synthesize Propose New Analogs Test Test (Biophysical & Biochemical Assays) Synthesize->Test Generate Compounds Test->Analyze SAR Data

Caption: The iterative cycle of Fragment-to-Lead (F2L) optimization.

Elaboration Strategy: Leveraging the Bromine Handle

The bromine atom at the 5-position is the ideal vector for "fragment growing." It is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and widely used method in medicinal chemistry.[9][20]

Protocol: Suzuki Coupling for Fragment Elaboration

Objective: To synthesize a small library of analogs by coupling various boronic acids to the 5-position of the fragment.

Reaction Scheme: Starting Material: this compound Reagents: Aryl/heteroaryl boronic acid (or boronate ester), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃ or K₂CO₃), Solvent (e.g., Dioxane/Water mixture).

Methodology:

  • Reaction Setup: In a reaction vessel (e.g., microwave vial), combine this compound (1.0 eq), the chosen boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the mixture (conventionally or via microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product using column chromatography to yield the desired coupled product.

  • Characterization: Confirm the structure and purity of the new analog using ¹H NMR, ¹³C NMR, and mass spectrometry.

By selecting a diverse set of boronic acids (e.g., small aromatic rings, heterocycles, aliphatic groups), chemists can rapidly explore the chemical space around the initial fragment, probing for new, potency-enhancing interactions with the target protein. This "SAR by catalog" approach, guided by structural data, is a highly efficient F2L strategy.[3][21]

Conclusion

This compound serves as an outstanding model for the principles of fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a feature-rich structure, makes it a high-quality starting point for identifying novel binders. Critically, its synthetically tractable bromine handle provides a clear and efficient path for structure-guided elaboration. By employing sensitive biophysical screening techniques, confirming hits with orthogonal validation, and leveraging structural biology to guide chemical optimization, researchers can effectively translate this simple fragment into a potent, highly-developed lead compound.

References

  • Drug Discovery News. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • Sygnature Discovery. Fragment Screening | Drug Discovery. [Link]

  • Jubilant Biosys. Fragment Screening & Fragment-Based Drug Design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

  • Sartorius. Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. [Link]

  • CrystalsFirst. Fragment HIT Identification in FBDD. [Link]

  • Angulo, J., & Cerdan, S. (2011). NMR Screening and Hit Validation in Fragment Based Drug Discovery. ResearchGate. [Link]

  • Podlewska, S., & Bojarski, A. J. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Signal Transduction and Targeted Therapy. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

  • Al-Abed, Y., et al. (2020). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. [Link]

  • ResearchGate. Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1).... [Link]

  • bioRxiv. (2025, December 13). TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

  • Nikiforuk, A. (2015). Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. PMC. [Link]

  • Canale, V., et al. (2019). Pharmacology and Therapeutic Potential of the 5-HT7 Receptor. PubMed - NIH. [Link]

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Navigating the Uncharted Territory of Crystalline Scaffolds: The Case of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a molecule's behavior. This knowledge underpins everything from predicting bioavailability to designing next-generation materials with tailored properties. It is with this understanding that we embarked on the task of creating an in-depth technical guide on the crystal structure of 5-Bromo-2-methoxynicotinamide.

Our comprehensive search of scientific literature and crystallographic databases, however, has revealed a critical finding: the single crystal X-ray structure of this compound has not been publicly reported. This absence of data presents a unique challenge but also a valuable opportunity. It highlights a gap in the current body of scientific knowledge and underscores the foundational importance of crystallographic studies.

Therefore, this guide will pivot to address this reality. Instead of detailing a non-existent structure, we will provide a comprehensive framework for the determination of the crystal structure of this compound. This will be achieved by leveraging the known crystal structure of a closely related and structurally relevant molecule: (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide . By examining the experimental protocols and structural features of this analog, we can provide a robust and insightful roadmap for researchers seeking to elucidate the crystal structure of this compound.

This guide will serve as a testament to the dynamic nature of scientific inquiry, where the absence of data is not a roadblock but a call to exploration. We will delve into the "how" and "why" of crystallographic analysis, providing a technical narrative that is both instructive and inspiring for the scientific community.

Part 1: The Investigative Blueprint - A Roadmap to Crystal Structure Determination

The journey to elucidating a novel crystal structure is a meticulous process that bridges synthesis, crystallization, and diffraction analysis. The following sections outline a proven workflow, using insights from the successful crystallization of related nicotinamide derivatives.

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any successful crystallographic study is the availability of high-purity material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Proposed Synthetic Route for this compound:

While various synthetic routes may exist, a common approach involves the amidation of a corresponding ester or acid chloride. The synthesis of the related compound, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, was achieved by the condensation of 5-bromo-2-methoxybenzaldehyde with isonicotinohydrazide[1]. This suggests that the synthesis of this compound would likely involve the reaction of a suitable activated derivative of 5-bromo-2-methoxynicotinic acid with ammonia or an ammonia equivalent.

Experimental Protocol: A Template for Synthesis

The following is a generalized protocol that would be a logical starting point for the synthesis of this compound, drawing inspiration from established methods for nicotinamide synthesis.

  • Activation of the Carboxylic Acid: 5-bromo-2-methoxynicotinic acid would first be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

  • Amidation: The activated acid derivative would then be reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) in an appropriate solvent system.

  • Workup and Purification: Following the reaction, a standard aqueous workup would be performed to remove inorganic byproducts. The crude product would then be purified, typically by recrystallization or column chromatography, to achieve the high purity (>99%) required for crystallization trials.

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination. The choice of solvent, temperature, and crystallization technique are all critical variables that must be empirically optimized.

Insights from a Structural Analog:

Colorless, block-shaped crystals of (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide were successfully obtained from a methanol solution by slow evaporation[1]. This provides a valuable starting point for crystallization trials of this compound.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. This is often a good initial screening method.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a reservoir of a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution gradually reduces the solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Table 1: Proposed Crystallization Screening Conditions for this compound

Solvent System (v/v)TechniqueTemperature (°C)
MethanolSlow Evaporation25
EthanolSlow Evaporation25
AcetonitrileSlow Evaporation25
Dichloromethane/HexaneVapor Diffusion4
Ethyl Acetate/HeptaneVapor Diffusion4
TolueneCooling (from 60°C)4
X-ray Diffraction Analysis: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction. This technique provides the raw data needed to determine the precise arrangement of atoms in the crystal.

Workflow for Single-Crystal X-ray Diffraction:

X_ray_Workflow A Crystal Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Direct Methods/Patterson) C->D Reflection Intensities E Structure Refinement (Least-Squares) D->E Initial Atomic Model F Structure Validation & CIF Generation E->F Refined Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Refinement Parameters from the Analog Study:

The data for (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide was collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation[1]. The structure was solved using direct methods and refined on F²[1]. These are standard techniques and instrumentation that would be appropriate for the analysis of this compound.

Part 2: Structural Insights from a Close Relative: (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide

While the crystal structure of this compound remains unknown, a detailed examination of its structural analog, (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide, can provide valuable predictive insights into the potential intermolecular interactions and packing motifs.

Table 2: Crystallographic Data for (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide [1]

ParameterValue
Chemical FormulaC₁₄H₁₂BrN₃O₂
Formula Weight334.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.020(3)
b (Å)25.732(2)
c (Å)11.243(2)
β (°)102.199(3)
Volume (ų)2833.4(10)
Z8
Key Structural Features and Intermolecular Interactions

The crystal structure of (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide reveals that the molecules are linked through intermolecular N—H⋯O hydrogen bonds, forming chains along the a-axis[1]. The asymmetric unit contains two independent molecules, with dihedral angles between the benzene and pyridine rings of 24.4(6)° and 23.7(6)°[1].

Hypothesized Interactions for this compound:

Based on the structure of its analog, it is highly probable that the crystal structure of this compound would also be dominated by hydrogen bonding interactions involving the amide group. The amide N-H donors would likely interact with the amide carbonyl oxygen and the pyridine nitrogen as acceptors, leading to the formation of one- or two-dimensional networks. The presence of the bromine atom also introduces the possibility of halogen bonding interactions, which could further influence the crystal packing.

Intermolecular_Interactions Molecule1 This compound N-H (donor) C=O (acceptor) Pyridine N (acceptor) Br (potential halogen bond donor) Molecule2 This compound N-H (donor) C=O (acceptor) Pyridine N (acceptor) Br (potential halogen bond donor) Molecule1:f1->Molecule2:f2 Hydrogen Bond Molecule1:f4->Molecule2:f3 Potential Halogen Bond Molecule2:f1->Molecule1:f2 Hydrogen Bond

Caption: Potential Intermolecular Interactions in the Crystal Structure of this compound.

Part 3: The Path Forward - A Call to Crystallographers

The absence of a published crystal structure for this compound represents a clear opportunity for further research. The determination of this structure would not only contribute to the fundamental understanding of this particular molecule but also add to the broader knowledge of structure-property relationships in substituted nicotinamides, a class of compounds with significant biological and pharmaceutical relevance.

We encourage researchers in the fields of crystallography, medicinal chemistry, and materials science to consider this compound as a target for investigation. The protocols and insights provided in this guide, based on the successful analysis of a close structural analog, offer a solid foundation for such an endeavor. The resulting crystallographic information would be a valuable addition to public databases and a catalyst for future scientific discovery.

References

  • Ban, Y. (2011). (E)-N′-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1443. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Promising Molecule

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical early assessments are the determination of its solubility and stability. This guide provides a comprehensive framework for characterizing 5-Bromo-2-methoxynicotinamide, a compound of interest whose full potential can only be unlocked through a thorough understanding of its physicochemical properties. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a detailed roadmap, grounded in established scientific principles and regulatory expectations, for generating the requisite data. As senior application scientists, our objective is to not only outline the necessary experiments but to also provide the rationale behind these methodologies, ensuring a robust and insightful characterization.

I. Physicochemical Snapshot of this compound

A foundational understanding of a molecule's intrinsic properties is paramount. For this compound, the following information has been collated from available chemical databases. These predicted properties offer initial insights into its potential behavior.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1][2]
Molecular Weight 231.05 g/mol [1]
Predicted Boiling Point 293.8 ± 40.0 °C[1][2]
Predicted Density 1.632 ± 0.06 g/cm³[1][2]
XLogP3 1.65[2]

The positive XLogP3 value suggests a degree of lipophilicity, which may influence its solubility in both aqueous and organic media. The presence of the amide and methoxy groups, alongside the pyridine ring, provides sites for hydrogen bonding and potential interactions with various solvents and pH conditions.

II. The Quest for Solubility: A Gateway to Bioavailability

A compound's therapeutic efficacy is fundamentally linked to its ability to dissolve in physiological fluids. Poor aqueous solubility can be a significant impediment to oral bioavailability. Therefore, a comprehensive assessment of solubility in various media is a critical early-stage activity.

A. Thermodynamic Solubility: The Equilibrium Benchmark

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent. This is a crucial parameter for understanding the maximum achievable concentration in a formulation.

  • Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including purified water, phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C and 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter that does not bind the compound) can be employed to separate the solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

B. Kinetic Solubility: A High-Throughput Perspective

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO). While less definitive than thermodynamic solubility, it is a valuable high-throughput screening tool.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution in the chosen aqueous buffer (e.g., PBS).

  • Precipitation Monitoring: Monitor the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm) over a defined period. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Start: Excess Compound thermo_solvent Add to Solvent (e.g., Water, Buffers) thermo_start->thermo_solvent thermo_equilibrate Equilibrate (24-48h at controlled temp) thermo_solvent->thermo_equilibrate thermo_separate Separate Solid and Liquid Phases thermo_equilibrate->thermo_separate thermo_quantify Quantify Supernatant via HPLC thermo_separate->thermo_quantify thermo_end End: Equilibrium Solubility Value thermo_quantify->thermo_end kinetic_start Start: DMSO Stock Solution kinetic_dilute Serial Dilution in Aqueous Buffer kinetic_start->kinetic_dilute kinetic_monitor Monitor Turbidity kinetic_dilute->kinetic_monitor kinetic_end End: Precipitation Concentration kinetic_monitor->kinetic_end G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions cluster_outcomes Outcomes start This compound Solution hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Heat) start->thermal analysis Analyze via Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways method_validation Validate Analytical Method analysis->method_validation storage Inform Storage Conditions analysis->storage

Caption: Overview of the Forced Degradation Study Workflow.

B. Experimental Protocols for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being overly complex. [3]

Hydrolysis is a common degradation pathway for many pharmaceuticals. [3]

  • Acidic Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N to 1 N hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 7 days), sampling at various time points. [3] 3. Neutralize the samples with a suitable base before HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve the compound and add 0.1 N to 1 N sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the samples with a suitable acid before analysis.

  • Neutral Hydrolysis:

    • Dissolve the compound in purified water.

    • Follow the same incubation and sampling procedure.

  • Protocol:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the solution at room temperature, protected from light, and sample at various time points.

    • Analyze the samples by HPLC.

Photostability testing is crucial to determine if the compound is light-sensitive, which has implications for manufacturing, formulation, and packaging. [4]

  • Protocol:

    • Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [4] 2. A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC and compare them to the dark control.

  • Protocol:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100 °C) for a defined period.

    • In parallel, heat a solution of the compound under the same conditions.

    • Analyze the samples at various time points by HPLC.

IV. Data Interpretation and Presentation

The data generated from these studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.

A. Solubility Data
Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Purified Water~7.025To be determined
Purified Water~7.037To be determined
0.1 N HCl1.237To be determined
Acetate Buffer4.537To be determined
Phosphate Buffer6.837To be determined
PBS7.437To be determined
B. Stability Data Summary
Stress ConditionReagent/ConditionTime% DegradationNo. of Degradants
Acid Hydrolysis 1 N HCl, 80 °CTBDTBDTBD
Base Hydrolysis 1 N NaOH, 60 °CTBDTBDTBD
Neutral Hydrolysis Water, 80 °CTBDTBDTBD
Oxidation 30% H₂O₂, RTTBDTBDTBD
Photolysis 1.2 million lux hoursTBDTBDTBD
Thermal (Solid) 100 °CTBDTBDTBD
Thermal (Solution) 80 °CTBDTBDTBD

TBD: To Be Determined

V. Concluding Remarks: Building a Foundation for Success

The comprehensive characterization of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the drug development process. The protocols and frameworks outlined in this guide provide a robust starting point for these investigations. The resulting data will be instrumental in guiding formulation development, defining appropriate storage and handling conditions, and ensuring the development of a safe, stable, and efficacious drug product.

VI. References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

  • HubSpot. (n.d.). Technical Guide Series - Forced Degradation Studies. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-5-chloro-N-methoxy-N-methylnicotinamide. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxynicotinamide is a synthetic nicotinamide derivative with potential therapeutic applications. While direct studies on its specific molecular targets are limited, its structural features—a substituted nicotinamide core—suggest a high probability of interaction with key enzymes involved in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the hypothesized therapeutic targets of this compound, based on structure-activity relationships of analogous compounds. We delve into the rationale for considering Nicotinamide N-methyltransferase (NNMT), Poly(ADP-ribose) polymerases (PARPs), and Sirtuins (SIRTs) as primary candidates for its biological activity. For each proposed target, this guide outlines detailed experimental workflows for target validation, including enzymatic assays, cellular mechanism-of-action studies, and preclinical model testing. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar nicotinamide analogs.

Introduction to this compound: A Structurally-Informed Hypothesis

This compound is a small molecule belonging to the broad class of nicotinamide derivatives. The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical cofactor for a multitude of enzymes that regulate fundamental cellular processes, including metabolism, DNA repair, and gene expression.[1] Consequently, synthetic analogs of nicotinamide are of significant interest for their potential to modulate the activity of these NAD+-dependent enzymes.

The specific substitutions on the nicotinamide ring of this compound—a bromine atom at the 5-position and a methoxy group at the 2-position—are anticipated to significantly influence its pharmacokinetic properties and target engagement profile. Halogenation, such as the introduction of a bromine atom, is a common strategy in medicinal chemistry to enhance membrane permeability and metabolic stability. The methoxy group can alter the electronic distribution and steric profile of the molecule, potentially conferring selectivity for specific enzyme binding pockets.

Given the paucity of direct experimental data on this compound, this guide will proceed based on a scientifically grounded, hypothesis-driven approach. We will explore the most probable therapeutic targets by drawing parallels with structurally related nicotinamide analogs for which mechanisms of action have been elucidated. The primary hypothesized targets are:

  • Nicotinamide N-methyltransferase (NNMT)

  • Poly(ADP-ribose) polymerases (PARPs)

  • Sirtuins (SIRTs)

This guide will provide the theoretical framework and practical experimental designs to systematically investigate these hypotheses.

Hypothesized Target I: Nicotinamide N-methyltransferase (NNMT)

NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in regulating the cellular levels of nicotinamide and the universal methyl donor S-adenosyl-L-methionine (SAM).[2][3][4][5][6] Overexpression of NNMT has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[2][7]

Rationale for Hypothesis

The structural similarity of this compound to the natural substrate of NNMT, nicotinamide, provides a strong rationale for its potential as an inhibitor. Notably, a 2-methoxy-nicotinamide analog has been reported to reduce levels of 1-methylnicotinamide (1-MNA), the product of the NNMT-catalyzed reaction, and to improve metabolic parameters in preclinical models.[8][9] This suggests that the 2-methoxy substitution is compatible with binding to the NNMT active site. The 5-bromo substitution could further enhance binding affinity and cellular potency.

Proposed Experimental Workflow for Target Validation

The following diagram outlines a comprehensive workflow for validating NNMT as a target of this compound.

NNMT_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_in_vivo In Vivo Validation enzymatic_assay Enzymatic Inhibition Assay (Recombinant NNMT) binding_assay Direct Binding Assay (e.g., SPR, ITC) enzymatic_assay->binding_assay Confirm direct interaction cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) (Target Engagement) enzymatic_assay->cellular_thermal_shift kinetic_studies Enzyme Kinetic Studies (Mechanism of Inhibition) binding_assay->kinetic_studies Characterize binding kinetics mna_quantification Quantification of 1-MNA Levels (LC-MS/MS) cellular_thermal_shift->mna_quantification Confirm target engagement in cells pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies (Animal Models) cellular_thermal_shift->pk_pd_studies metabolic_phenotyping Metabolic Phenotyping (e.g., Seahorse Assay) mna_quantification->metabolic_phenotyping Assess functional consequences efficacy_studies Efficacy Studies (Disease Models, e.g., DIO mice) pk_pd_studies->efficacy_studies Establish dose-response relationship

Caption: Experimental workflow for NNMT target validation.

Detailed Experimental Protocols

Protocol 2.3.1: NNMT Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NNMT.

  • Materials: Recombinant human NNMT, S-(5'-adenosyl)-L-methionine (SAM), [3H]-SAM, nicotinamide, this compound, scintillation cocktail, filter plates.

  • Procedure:

    • Prepare a reaction buffer containing Tris-HCl, DTT, and MgCl2.

    • Serially dilute this compound in DMSO.

    • In a 96-well plate, add the reaction buffer, recombinant NNMT, and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of nicotinamide and [3H]-SAM.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction by adding a stop solution.

    • Transfer the reaction mixture to a filter plate to capture the methylated nicotinamide.

    • Wash the filter plate to remove unincorporated [3H]-SAM.

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition at each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2.3.2: Cellular 1-MNA Quantification

  • Objective: To measure the effect of this compound on the intracellular levels of 1-methylnicotinamide (1-MNA).

  • Materials: Cell line with high NNMT expression (e.g., A549), this compound, cell lysis buffer, internal standard (e.g., d3-1-MNA), LC-MS/MS system.

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration.

    • Harvest the cells and perform cell lysis.

    • Perform protein quantification to normalize the samples.

    • Add an internal standard to the cell lysates.

    • Perform metabolite extraction using a suitable solvent (e.g., methanol).

    • Analyze the samples by LC-MS/MS to quantify the levels of 1-MNA.

    • Normalize the 1-MNA levels to the protein concentration and compare the treated samples to the vehicle control.

Hypothesized Target II: Poly(ADP-ribose) Polymerases (PARPs)

PARPs are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[10][11] PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[10][12]

Rationale for Hypothesis

The design of many potent PARP inhibitors is based on mimicking the nicotinamide moiety of the NAD+ substrate.[11][12] These inhibitors occupy the nicotinamide-binding pocket of the PARP catalytic domain. The core nicotinamide structure of this compound makes it a plausible candidate for a PARP inhibitor. The substitutions at the 2 and 5 positions could modulate its affinity and selectivity for different PARP family members.

Proposed Experimental Workflow for Target Validation

The following diagram illustrates a workflow for investigating this compound as a PARP inhibitor.

PARP_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_in_vivo In Vivo Validation parp_enzymatic_assay PARP Enzymatic Assay (PARP1, PARP2, etc.) parp_selectivity PARP Isoform Selectivity Panel parp_enzymatic_assay->parp_selectivity Determine isoform specificity par_level_assay Cellular PAR Level Assay (Western Blot, ELISA) parp_enzymatic_assay->par_level_assay dna_damage_assay DNA Damage Response Assay (γ-H2AX foci) par_level_assay->dna_damage_assay Assess downstream signaling xenograft_studies Xenograft Tumor Models (BRCA-mutant tumors) par_level_assay->xenograft_studies synthetic_lethality Synthetic Lethality Assay (BRCA-deficient vs. proficient cells) dna_damage_assay->synthetic_lethality Evaluate therapeutic potential combination_studies Combination Therapy Studies (with DNA damaging agents) xenograft_studies->combination_studies Explore synergistic effects

Caption: Experimental workflow for PARP target validation.

Detailed Experimental Protocols

Protocol 3.3.1: PARP-1 Enzymatic Assay

  • Objective: To determine the IC50 of this compound against PARP-1.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, chemiluminescent substrate.

  • Procedure:

    • Coat a 96-well plate with histone.

    • Add reaction buffer, activated DNA, and PARP-1 enzyme to each well.

    • Add serially diluted this compound.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for poly(ADP-ribosyl)ation of the histone.

    • Wash the plate and add streptavidin-HRP to detect the incorporated biotinylated ADP-ribose.

    • Wash the plate and add a chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 3.3.2: Synthetic Lethality Assay

  • Objective: To assess the selective cytotoxicity of this compound in BRCA-deficient cancer cells.

  • Materials: BRCA1/2-deficient cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line (e.g., MDA-MB-231), cell viability reagent (e.g., CellTiter-Glo).

  • Procedure:

    • Seed both cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72-96 hours).

    • Measure cell viability using a luminescence-based assay.

    • Plot the dose-response curves for both cell lines and compare their sensitivities to the compound. A significantly lower IC50 in the BRCA-deficient line indicates synthetic lethality.

Hypothesized Target III: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that regulate a wide array of cellular processes, including metabolism, aging, and inflammation.[13][14] Both activation and inhibition of specific sirtuin isoforms have been pursued as therapeutic strategies.

Rationale for Hypothesis

Nicotinamide is a well-established pan-sirtuin inhibitor, acting through a feedback inhibition mechanism.[14][15][16] Therefore, it is plausible that this compound could also function as a sirtuin inhibitor. The substitutions on the nicotinamide ring may confer selectivity for specific sirtuin isoforms (SIRT1-7).

Proposed Experimental Workflow for Target Validation

The following diagram presents a workflow to evaluate the effect of this compound on sirtuin activity.

SIRT_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_in_vivo In Vivo Validation sirt_enzymatic_assay Sirtuin Enzymatic Assay (SIRT1, SIRT2, SIRT3, etc.) sirt_selectivity Sirtuin Isoform Selectivity Panel sirt_enzymatic_assay->sirt_selectivity Determine isoform specificity acetylation_status Acetylation Status of Sirtuin Substrates (Western Blot) sirt_enzymatic_assay->acetylation_status gene_expression Gene Expression Analysis (qPCR for sirtuin target genes) acetylation_status->gene_expression Confirm downstream effects target_engagement_biomarkers Target Engagement Biomarkers (Acetylation status in tissues) acetylation_status->target_engagement_biomarkers mitochondrial_function Mitochondrial Function Assays (if targeting mitochondrial SIRTs) gene_expression->mitochondrial_function Assess functional outcomes disease_model_testing Disease Model Testing (e.g., Metabolic disease, neurodegeneration) target_engagement_biomarkers->disease_model_testing Correlate target engagement with efficacy

Caption: Experimental workflow for Sirtuin target validation.

Detailed Experimental Protocols

Protocol 4.3.1: SIRT1 Fluorogenic Enzymatic Assay

  • Objective: To measure the inhibitory activity of this compound against SIRT1.

  • Materials: Recombinant human SIRT1, fluorogenic acetylated peptide substrate (e.g., from p53), NAD+, developer solution.

  • Procedure:

    • In a 96-well plate, add reaction buffer, SIRT1 enzyme, and serially diluted this compound.

    • Add the fluorogenic acetylated peptide substrate.

    • Initiate the reaction by adding NAD+.

    • Incubate at 37°C.

    • Stop the reaction and add the developer solution, which releases the fluorophore from the deacetylated peptide.

    • Measure the fluorescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 4.3.2: Western Blot for Acetylated Tubulin (SIRT2 substrate)

  • Objective: To assess the effect of this compound on the acetylation status of a known SIRT2 substrate in cells.

  • Materials: A suitable cell line, this compound, lysis buffer, primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin), secondary antibody.

  • Procedure:

    • Treat cells with the test compound for an appropriate time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with the primary antibody against acetylated-α-tubulin.

    • Probe with a loading control antibody (total α-tubulin).

    • Incubate with the appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities to determine the relative change in tubulin acetylation.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.

Hypothesized Target In Vitro Assay Key Parameter Cellular Assay Key Parameter
NNMT Enzymatic InhibitionIC50 (nM)1-MNA QuantificationEC50 (nM)
PARP-1 Enzymatic InhibitionIC50 (nM)Synthetic LethalityGI50 (BRCA-mut vs WT)
SIRT1 Enzymatic InhibitionIC50 (µM)Substrate AcetylationEC50 (µM)
SIRT2 Enzymatic InhibitionIC50 (µM)Substrate AcetylationEC50 (µM)

A comprehensive analysis of these data will be crucial for identifying the primary therapeutic target(s) of this compound and for guiding its further preclinical and clinical development.

Conclusion and Future Directions

This technical guide has outlined a hypothesis-driven approach to elucidate the therapeutic targets of this compound. By systematically evaluating its effects on NNMT, PARPs, and Sirtuins, researchers can build a robust understanding of its mechanism of action. The proposed experimental workflows provide a clear roadmap for target validation, from initial in vitro screening to in vivo efficacy studies. The insights gained from these studies will be instrumental in positioning this compound as a potential therapeutic agent for a range of diseases, including cancer and metabolic disorders. Future work should also consider off-target profiling and detailed pharmacokinetic and toxicological studies to fully characterize the drug-like properties of this promising compound.

References

  • Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. ACS Publications. [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Semantic Scholar. [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. UTMB Research Expert Profiles. [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. [Link]

  • Sirtuin inhibitors as anticancer agents. PMC. [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC. [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PubMed. [Link]

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS One. [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. ResearchGate. [Link]

  • Profile of compound 1 (JBSNF-000088) in enzymatic and cell based... ResearchGate. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link]

  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. AACR Publications. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

  • Novel Nicotinamide Analog as Inhibitor of Nicotinamide N-methyltransferase. Request PDF. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]

  • Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics. ACS Publications. [Link]

  • Update on Nicotinamide and Its Application in the Management of Glaucoma. MDPI. [Link]

  • In Silico Identification of New Anti-SARS-CoV-2 Main Protease (Mpro) Molecules with Pharmacokinetic Properties from Natural Sources Using Molecular Dynamics (MD) Simulations and Hierarchical Virtual Screening. PMC. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed. [Link]

  • Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PubMed Central. [Link]

  • Nicotinamide Riboside-The Current State of Research and Therapeutic Uses. PubMed. [Link]

  • Nicotinamide derivatives and their use as therapeutic agents.

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discovery and history of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxynicotinamide: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities often rely on the availability of versatile chemical building blocks. This compound is one such scaffold, a substituted pyridine derivative that, while not widely known as a standalone therapeutic agent, holds significant potential as a key intermediate in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the discovery, synthesis, chemical properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative references.

Historical Context and Discovery

The history of this compound is not one of a singular, celebrated discovery, but rather an evolution as a valuable intermediate in the broader field of nicotinamide chemistry. The nicotinamide core is a privileged scaffold in medicinal chemistry, largely due to its central role in the structure of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1] This has made derivatives of nicotinamide attractive starting points for the development of inhibitors for NAD+-dependent enzymes like Poly(ADP-ribose) Polymerases (PARPs) and sirtuins, which are crucial targets in oncology and metabolic diseases.[1]

The introduction of a bromine atom at the 5-position and a methoxy group at the 2-position of the nicotinamide ring provides medicinal chemists with two key points for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of various aryl and heteroaryl groups. The methoxy group, on the other hand, modulates the electronic properties of the pyridine ring and can influence the binding of the molecule to its biological target.

While a definitive "discovery" paper for this compound is not prominent in the literature, its emergence can be traced through the synthesis of its precursors and related analogs. The development of methods to synthesize key starting materials like 5-bromonicotinic acid has been a critical enabler.

Physicochemical Properties

PropertyEstimated ValueSource/Rationale
Molecular FormulaC₇H₇BrN₂O₂Based on structure
Molecular Weight231.05 g/mol Calculated
AppearanceWhite to off-white solidTypical for similar compounds
Melting PointNot available-
SolubilitySoluble in DMSO, DMF, and alcoholsBased on related structures
LogP~1.5Estimated

Synthesis of this compound: A Multi-step Approach

A robust and scalable synthesis of this compound can be designed based on established chemical transformations of nicotinic acid and its derivatives. The following proposed synthesis outlines a logical pathway, with each step grounded in well-documented procedures for similar substrates.

Overall Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination cluster_2 Step 3: Amidation cluster_3 Step 4: Methoxylation A Nicotinic Acid B 5-Bromonicotinic Acid A->B Br₂, Thionyl Chloride C 5-Bromonicotinic Acid D 5-Bromo-2-chloronicotinoyl chloride C->D Thionyl Chloride E 5-Bromo-2-chloronicotinoyl chloride F 5-Bromo-2-chloronicotinamide E->F NH₄OH G 5-Bromo-2-chloronicotinamide H This compound G->H Sodium Methoxide

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromonicotinic Acid

This step involves the direct bromination of nicotinic acid. The use of thionyl chloride is crucial as it activates the pyridine ring towards electrophilic substitution.

Protocol:

  • To a stirred suspension of nicotinic acid in thionyl chloride, add bromine dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Adjust the pH to ~3 with a concentrated solution of sodium hydroxide.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-bromonicotinic acid.

Step 2: Synthesis of 5-Bromo-2-chloronicotinoyl chloride

The carboxylic acid is converted to an acid chloride to facilitate the subsequent amidation.

Protocol:

  • Suspend 5-bromonicotinic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-bromo-2-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-2-chloronicotinamide

The acid chloride is converted to the primary amide.

Protocol:

  • Dissolve the crude 5-bromo-2-chloronicotinoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloronicotinamide.

Step 4: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution of the chlorine atom with a methoxy group.

Protocol:

  • Dissolve 5-bromo-2-chloronicotinamide in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (prepared by dissolving sodium metal in methanol).

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.

Scaffold for Kinase Inhibitors

The 2-methoxynicotinamide moiety has been identified as a key pharmacophore in a new class of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an essential enzyme involved in various cellular processes, and its inhibition is a promising strategy for the treatment of cancers with MTAP gene deletion.[2]

The synthesis of these inhibitors often involves a Suzuki coupling reaction at the 5-position of a brominated 2-methoxynicotinamide derivative to introduce a larger aromatic or heteroaromatic group, which can then interact with specific residues in the active site of the target protein.

Logical Flow for Drug Discovery Application

G A This compound B Suzuki Coupling (Introduction of diverse moieties at C5) A->B C Library of Novel 2-Methoxynicotinamide Derivatives B->C D High-Throughput Screening (e.g., against PRMT5) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Drug discovery workflow utilizing this compound.

Synthesis of Other Bioactive Molecules

The reactivity of the bromine atom and the amide functionality allows for a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of diverse compound libraries for screening against various biological targets.

Characterization and Analytical Data

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amide protons. The aromatic protons would appear as distinct doublets due to their coupling.

  • ¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the amide.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and C-O stretching of the methoxy group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Conclusion

This compound represents a key, albeit under-documented, building block in the medicinal chemist's toolbox. Its true significance is not as a standalone entity but as a versatile scaffold for the construction of more complex and potent biologically active molecules. The synthetic pathways outlined in this guide, derived from established chemical principles, provide a roadmap for its preparation. As the quest for novel therapeutics continues, the strategic use of such well-designed intermediates will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Ribay, K., et al. (2022). the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 13(9), 1104-1113. [Link]

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Methodological & Application

The Versatile Intermediate: A Guide to 5-Bromo-2-methoxynicotinamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development on the strategic applications of 5-Bromo-2-methoxynicotinamide. This halogenated pyridine derivative has emerged as a valuable and versatile intermediate, offering a synthetically tractable handle for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. Its unique electronic and structural features make it an ideal scaffold for diversification through modern cross-coupling methodologies.

This document provides an in-depth exploration of the synthesis and application of this compound, supported by detailed, field-proven protocols and an analysis of the chemical principles that underpin its utility.

Physicochemical and Structural Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective application. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇BrN₂O₂[1]
Molecular Weight 231.05 g/mol [1]
CAS Number 1137063-16-1[1]
Appearance Off-white to pale yellow solid (typical)General chemical supplier data
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)General laboratory observations
Purity Typically >97% (commercially available)[1]

The structure of this compound incorporates a pyridine ring, a common motif in pharmaceuticals, substituted with a bromine atom, a methoxy group, and a primary amide. The bromine atom at the 5-position serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The 2-methoxy group and the 3-carboxamide moiety influence the electronic properties of the pyridine ring and provide additional points for molecular recognition and interaction in target-specific drug design.

Synthesis of this compound: A Step-by-Step Protocol

The preparation of this compound is typically achieved through a two-step sequence starting from the commercially available 2,5-dibromopyridine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a functional group transformation to install the nicotinamide moiety.

Protocol 1: Synthesis of the Precursor, 5-Bromo-2-methoxypyridine

This protocol is based on established procedures for the selective methoxylation of dihalopyridines.

Materials:

  • 2,5-Dibromopyridine

  • Sodium methoxide (NaOMe) or Sodium hydroxide (NaOH) in Methanol (MeOH)

  • Methanol (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude 5-bromo-2-methoxypyridine.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of the precursor to the final product via a multi-step process involving lithiation, carboxylation, and amidation.

Materials:

  • 5-Bromo-2-methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO₂)

  • Anhydrous tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia solution (e.g., 7N in methanol) or Ammonium hydroxide

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carboxylation:

    • Dissolve 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

    • Quench the reaction by carefully adding crushed dry ice. Allow the mixture to warm to room temperature.

    • Acidify the reaction mixture with 1M HCl to pH ~2-3 and extract the product, 5-bromo-2-methoxynicotinic acid, with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • Amidation:

    • Suspend the 5-bromo-2-methoxynicotinic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride or oxalyl chloride (1.2 - 1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until the acid is converted to the acid chloride (monitor by TLC or by quenching a small aliquot with methanol and observing the formation of the methyl ester by LC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • Slowly add a solution of ammonia (e.g., 7N in methanol or concentrated ammonium hydroxide, >2.0 eq) and stir for 1-2 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

    • The product can be purified by recrystallization or column chromatography.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in its application as a substrate in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 5-position is amenable to both C-N and C-C bond formation, providing a gateway to a diverse array of functionalized pyridine derivatives.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in many pharmaceutical agents.[2][3] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring.

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

  • Add this compound and the amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Add Pd Catalyst, Ligand, and Base substrates Add this compound and Amine reagents->substrates solvent Add Anhydrous, Degassed Solvent substrates->solvent heat Heat to 80-120 °C with Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite® cool->filter extract Aqueous Workup (Wash and Dry) filter->extract purify Purify by Chromatography or Recrystallization extract->purify product product purify->product Isolated Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of boronic acids and esters, providing a straightforward route to 5-aryl- and 5-heteroaryl-2-methoxynicotinamides.

This is a general protocol and may require optimization based on the specific boronic acid or ester used.

Materials:

  • This compound (1.0 eq)

  • Boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent system (e.g., Dioxane/Water, Toluene/Water, DMF/Water)

  • Reaction vessel suitable for inert atmosphere reactions

  • Magnetic stirrer and heating apparatus

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid or ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(Br)L_n pd0->pd_complex R-Br (Substrate) reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation pd_aryl_complex R-Pd(II)(Ar)L_n pd_complex->pd_aryl_complex aryl_boronic ArB(OR)₂ aryl_boronic->transmetalation base Base base->transmetalation pd_aryl_complex->pd0 product R-Ar (Product) reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling.

Case Study: Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of many kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to functionalize the 5-position of the pyridine ring of this compound makes it a valuable intermediate for the synthesis of novel kinase inhibitors.[5]

For instance, the 5-amino-2-methoxynicotinamide core, accessible via Buchwald-Hartwig amination of this compound, can serve as a versatile platform. The amino group can be further elaborated to introduce various side chains designed to interact with specific residues in the ATP-binding pocket of a target kinase. Similarly, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl moieties that can occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its reagents. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the construction of complex, nitrogen-containing heterocyclic compounds of interest to the pharmaceutical industry. The straightforward accessibility to this intermediate and the reliability of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, make it a strategic building block for the rapid generation of molecular diversity in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the synthetic potential of this compound in their own research endeavors.

References

  • ResearchGate. (n.d.). Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1)... Retrieved from [Link]

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Pharmaffiliates. Retrieved from [Link]

  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • UCL Discovery. (n.d.). Study and Development of Boron-mediated Amidation Reactions. Retrieved from [Link]

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Application Notes: Characterizing 5-Bromo-2-methoxynicotinamide as a Novel NNMT Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting NNMT, a Critical Node in Metabolism and Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has emerged as a significant therapeutic target for a range of human pathologies, including metabolic diseases, cancer, and neurodegenerative disorders.[1][2][3][4][5][6] The primary function of NNMT is to catalyze the N-methylation of nicotinamide (NAM), a form of vitamin B3, and other pyridine-containing compounds. This reaction utilizes S-adenosyl-L-methionine (SAM) as the universal methyl donor, yielding 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[5][7][8][9][10][11]

Elevated NNMT expression disrupts cellular homeostasis in two critical ways:

  • Depletion of the SAM Pool: By consuming SAM, NNMT reduces the cellular "methylation potential," potentially altering the epigenetic landscape through effects on histone and DNA methylation.[1][9]

  • Regulation of NAD+ Metabolism: NNMT diverts NAM away from the NAD+ salvage pathway, which is the primary route for cellular NAD+ biosynthesis.[4][12] NAD+ is an essential coenzyme for hundreds of redox reactions and a substrate for critical signaling enzymes like sirtuins and PARPs, which govern energy metabolism, DNA repair, and cellular stress responses.[4][8]

Consequently, inhibiting NNMT is a compelling therapeutic strategy. An effective inhibitor can restore metabolic balance by increasing intracellular pools of both SAM and NAD+, leading to enhanced energy expenditure, improved insulin sensitivity, and reduced tumorigenicity.[3][4][13][14]

This document provides a detailed guide for the characterization of 5-Bromo-2-methoxynicotinamide (NNMTi-Br) , a novel nicotinamide analog designed as a potent and selective NNMT inhibitor. The following protocols are designed to validate its mechanism of action, confirm direct target engagement in a cellular context, and quantify its downstream biological effects.

Mechanism of Action and Downstream Consequences

This compound, as a nicotinamide analog, is hypothesized to act as a competitive inhibitor at the NAM binding site of the NNMT enzyme.[11] It is also plausible that it may function as a "slow-turnover substrate," where the molecule is methylated by NNMT, and its N-methylated product acts as a highly potent feedback inhibitor that remains tightly bound to the active site.[6][15]

The intended downstream effects of NNMT inhibition by NNMTi-Br are multifaceted, restoring metabolic and signaling pathways dysregulated by NNMT overexpression.

NNMT_Pathway cluster_NNMT_Reaction NNMT Catalytic Cycle cluster_Inhibition Inhibition Mechanism cluster_Downstream Downstream Cellular Effects SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT NAM_pool ↑ Nicotinamide (NAM) NAM->NAM_pool SAH SAH NNMT->SAH CH₃ MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAM_pool ↑ SAM/SAH Ratio SAH->SAM_pool Inhibitor This compound (NNMTi-Br) Inhibitor->NNMT Epigenetics Epigenetic Modulation SAM_pool->Epigenetics NAD_pool ↑ NAD+ Pool NAM_pool->NAD_pool NAD+ Salvage Pathway SIRT1 SIRT1 Activation NAD_pool->SIRT1 Energy ↑ Energy Expenditure SIRT1->Energy

Caption: Inhibition of NNMT by this compound blocks the consumption of SAM and NAM, leading to an increased SAM/SAH ratio and a larger NAD+ pool, thereby activating downstream signaling pathways like SIRT1.

Protocol 1: In Vitro Biochemical Assay for NNMT Inhibition (IC₅₀ Determination)

Principle: This protocol describes a fluorometric, high-throughput compatible assay to determine the half-maximal inhibitory concentration (IC₅₀) of NNMTi-Br. The assay measures the enzymatic production of SAH, which is subsequently hydrolyzed to homocysteine. The free thiol group of homocysteine reacts with a detector probe to generate a stable, quantifiable fluorescent signal.[7][10][16] A decrease in fluorescence in the presence of the inhibitor corresponds to reduced NNMT activity.

Materials:

  • Recombinant Human NNMT Enzyme (e.g., ProspecBio #ENZ-418)[17]

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide (NAM)

  • This compound (NNMTi-Br)

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)[17][18]

  • SAH hydrolase and Thiol-detecting probe (available in commercial kits, e.g., Tribioscience #TBS2097)[7]

  • Black, flat-bottom 96- or 384-well microplates

  • Fluorescence microplate reader (Ex/Em = 392/482 nm or similar, depending on the kit)[10]

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A1 Dispense serial dilutions of NNMTi-Br into plate A2 Add Controls: - No Inhibitor (100% Activity) - No Enzyme (Background) - Solvent Control (e.g., DMSO) B1 Add NNMT Enzyme to all wells (except background) A2->B1 B2 Initiate reaction by adding SAM/NAM substrate mix B1->B2 B3 Incubate at 37°C (e.g., 15-60 min) B2->B3 C1 Stop reaction (optional, depending on kit) B3->C1 C2 Add Detection Reagents (SAH Hydrolase, Thiol Probe) C1->C2 C3 Incubate at RT C2->C3 C4 Read Fluorescence (Ex/Em ≈ 392/482 nm) C3->C4 D1 Calculate % Inhibition vs. No Inhibitor Control C4->D1 D2 Plot % Inhibition vs. [NNMTi-Br] D1->D2 D3 Determine IC₅₀ value (Non-linear regression) D2->D3

Caption: Workflow for the in vitro NNMT enzyme inhibition assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 100X stock solution of NNMTi-Br in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. Further dilute this series in NNMT Assay Buffer to a 3X final concentration.

  • Plate Setup: Dispense 50 µL of the 3X inhibitor dilutions into a 96-well plate. Include wells for controls:

    • 100% Activity Control: 50 µL of Assay Buffer with the same final DMSO concentration as the inhibitor wells.

    • Background Control: 75 µL of Assay Buffer (no enzyme will be added here).[10]

  • Enzyme Addition: Prepare a working solution of NNMT enzyme in cold Assay Buffer. Add 25 µL to each well, except the Background Control.

  • Reaction Initiation: Prepare a 3X substrate mix containing SAM and NAM in Assay Buffer. To initiate the reaction, add 25 µL of this mix to all wells. The final reaction volume will be 150 µL.

    • Causality Note: The concentrations of SAM and NAM should be optimized based on their Km values to ensure initial velocity conditions. Typical concentrations are in the low micromolar range for SAM and low millimolar range for NAM.[17][18]

  • Incubation: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The time should be within the linear range of the reaction.

  • Detection: Add the detection reagents (SAH hydrolase, thiol probe) as per the manufacturer's instructions. Incubate at room temperature for 5-10 minutes, protected from light.

  • Measurement: Read the fluorescence at the appropriate wavelengths.

  • Data Analysis: a. Subtract the average fluorescence of the Background Control from all other readings. b. Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity)) c. Plot Percent Inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Hypothetical IC₅₀ (µM) Notes
This compound 0.05 - 0.5Expected potent inhibition.
S-adenosyl-L-homocysteine (SAH) ~26A known, non-selective product inhibitor.[18]
Sinefungin ~3.9A known, non-selective SAM-analog inhibitor.[18]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA provides direct evidence of target engagement by measuring changes in the thermal stability of a target protein upon ligand binding within intact cells.[19][20][21] Binding of NNMTi-Br to NNMT is expected to stabilize the protein, making it more resistant to heat-induced aggregation. This results in more soluble NNMT protein remaining at higher temperatures compared to vehicle-treated controls.

Materials:

  • Cell line with endogenous NNMT expression (e.g., HSC-2 oral cancer cells, Bcap-37 breast cancer cells).[14][22]

  • Cell culture medium, FBS, and standard cell culture equipment.

  • This compound (NNMTi-Br) and vehicle (DMSO).

  • Phosphate-Buffered Saline (PBS).

  • Thermal cycler for PCR tubes.

  • Lysis Buffer (e.g., PBS with protease inhibitors).

  • Equipment for cell lysis (e.g., liquid nitrogen, sonicator).

  • Centrifuge capable of >20,000 x g at 4°C.

  • SDS-PAGE and Western Blotting equipment.

  • Primary antibody specific for NNMT.

  • HRP-conjugated secondary antibody and chemiluminescence substrate.

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to ~80-90% confluency. Harvest the cells and resuspend them in culture medium. Treat the cell suspension with a saturating concentration of NNMTi-Br (e.g., 10-50x IC₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.[20]

  • Heating Step: Aliquot the treated cell suspensions (e.g., 100 µL) into PCR tubes, one for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments), followed by immediate cooling to 4°C for 3 minutes.[20]

    • Causality Note: The temperature range should span the melting temperature (Tagg) of the unbound NNMT protein. A preliminary experiment with a broad temperature range is recommended to identify the optimal range.

  • Cell Lysis: Transfer the heated cell suspensions to microcentrifuge tubes. Lyse the cells using freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[20]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]

  • Western Blot Analysis: a. Carefully collect the supernatant (soluble fraction) from each tube. b. Normalize the total protein concentration of all samples. c. Prepare samples with Laemmli buffer, heat, and load equal protein amounts onto an SDS-PAGE gel. d. Perform electrophoresis and transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody against NNMT, followed by an HRP-conjugated secondary antibody. f. Visualize the bands using a chemiluminescent substrate.

  • Data Analysis: a. Quantify the band intensity for NNMT at each temperature for both the vehicle- and NNMTi-Br-treated samples. b. Normalize the intensities to the 37°C sample for each treatment group. c. Plot the relative amount of soluble NNMT versus temperature to generate "melting curves." A rightward shift in the curve for the NNMTi-Br-treated sample indicates target stabilization.

Treatment Expected Aggregation Temp. (Tagg) Interpretation
Vehicle (DMSO) TBaseline thermal stability of NNMT.
NNMTi-Br T + ΔTA significant increase (ΔT > 0) confirms direct binding and stabilization of NNMT by the inhibitor.

Protocol 3: Cell-Based Functional Assays

Principle: After confirming direct target engagement, the next step is to measure the downstream biological consequences of NNMT inhibition in a relevant cellular model. This can include measuring the intended increase in cellular NAD+ or assessing a phenotypic outcome, such as reduced cancer cell proliferation.

A. Measurement of Intracellular NAD+ Levels

Methodology: Treat cells with NNMTi-Br for a defined period (e.g., 24-48 hours). Lyse the cells and use a commercially available colorimetric or fluorometric NAD/NADH assay kit to measure the intracellular concentration of NAD+. An increase in the NAD+/NADH ratio is the expected outcome.[12] This confirms that inhibiting NNMT effectively redirects NAM towards the NAD+ salvage pathway.

B. Cancer Cell Proliferation Assay (MTT Assay)

Methodology: This assay is suitable for cancer cell lines where NNMT is overexpressed and contributes to the malignant phenotype.[1][14]

  • Cell Seeding: Seed a cancer cell line with high NNMT expression (e.g., Bcap-37) in a 96-well plate.[14]

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of NNMTi-Br or vehicle.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • MTT Assay: At each time point, add MTT reagent to the wells and incubate to allow for formazan crystal formation. Solubilize the crystals with DMSO or a suitable solvent.

  • Measurement: Read the absorbance at ~570 nm. A dose- and time-dependent decrease in absorbance indicates that NNMTi-Br inhibits cell proliferation.[22]

References

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Application Notes and Protocols for the Purification of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the purification of 5-Bromo-2-methoxynicotinamide, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount for the successful development of downstream products, ensuring reproducibility of experimental results and the safety of final active pharmaceutical ingredients (APIs). This document outlines detailed protocols for recrystallization and column chromatography, explains the scientific rationale behind the chosen methods, and provides guidance on assessing purity.

Introduction: The Critical Role of Purity

This compound is a substituted pyridine derivative whose structural integrity and purity are critical for its intended applications in drug discovery and development. Impurities, which can arise from the synthetic route—potentially including unreacted starting materials like 5-bromo-2-methoxynicotinic acid, reagents, or byproducts—can lead to undesirable side reactions, lower yields in subsequent steps, and introduce toxicological risks. Therefore, robust purification protocols are essential.

The selection of an appropriate purification strategy is dictated by the physicochemical properties of this compound and the nature of the impurities present. This guide will focus on two primary, effective, and widely applicable purification techniques: recrystallization and flash column chromatography.

Strategic Approach to Purification

A logical workflow is crucial for achieving high purity of this compound. The following diagram illustrates a typical purification and analysis workflow.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_final Final Product Crude_Product Crude 5-Bromo-2- methoxynicotinamide Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC/UPLC TLC->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Pure_Product Pure 5-Bromo-2- methoxynicotinamide (>98%) MS->Pure_Product

Caption: A typical workflow for the purification and purity validation of this compound.

Recrystallization: The Preferred Method for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For many crystalline organic compounds like this compound, it is the most efficient method to achieve high purity.

Causality Behind Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). For amide-containing molecules, polar solvents are generally a good starting point.

Recommended Solvents: Based on the structural characteristics of this compound, the following solvents and solvent systems are recommended for initial screening.

Solvent/SystemRationaleBoiling Point (°C)
EthanolA polar protic solvent, often effective for amides.78
AcetonitrileA polar aprotic solvent, can provide different selectivity.82
Ethyl Acetate/HexaneA solvent pair that allows for fine-tuning of polarity.Variable
Dichloromethane/HexaneAnother versatile solvent pair for moderately polar compounds.Variable

Protocol for Single-Solvent Recrystallization (Example with Ethanol):

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Recrystallization_Workflow Start Crude Product in Flask Add_Solvent Add Minimum Hot Solvent Start->Add_Solvent Dissolve Complete Dissolution Add_Solvent->Dissolve Cool Slow Cooling to Room Temp Dissolve->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for single-solvent recrystallization.

Flash Column Chromatography: For Non-Crystalline or Complex Mixtures

When recrystallization is ineffective, or when dealing with complex mixtures of impurities with similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Expertise in Method Development: The key to successful column chromatography is the selection of an appropriate solvent system (eluent). This is typically determined by thin-layer chromatography (TLC) analysis. The goal is to find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.2-0.4, ensuring good separation from more polar and less polar impurities.

Stationary and Mobile Phases:

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for compounds like this compound due to its polarity.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Eluent System (v/v)Typical Application
Hexane / Ethyl Acetate (9:1 to 1:1)A versatile system for a wide range of polarities.
Dichloromethane / Methanol (99:1 to 9:1)For more polar compounds.

Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a suitable solvent system using TLC. Spot the crude material on a TLC plate and elute with various ratios of hexane and ethyl acetate.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Assessment: A Self-Validating System

To ensure the trustworthiness of the purification process, a multi-pronged approach to purity assessment is essential.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to monitor the progress of a reaction and the purity of column fractions. The presence of a single spot under UV visualization (typically at 254 nm) is a good preliminary indicator of purity.

  • High-Performance Liquid Chromatography (HPLC/UPLC): Provides quantitative data on purity. A high-purity sample should exhibit a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing these analytical techniques, the purity of this compound can be confidently established.

References

The Strategic Application of 5-Bromo-2-methoxynicotinamide in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of 5-Bromo-2-methoxynicotinamide. We will delve into its significance as a privileged scaffold in medicinal chemistry, with a primary focus on its role in the design of targeted therapies, particularly in oncology. This guide will move beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this molecule a valuable tool in the modern drug discovery armamentarium.

The this compound Scaffold: A Privileged Starting Point in Drug Design

This compound is a synthetically accessible and highly functionalized pyridine derivative. Its utility in medicinal chemistry stems from the strategic placement of three key functional groups on the nicotinamide core: the amide, the 2-methoxy group, and the 5-bromo substituent. Each of these imparts distinct properties that can be exploited by the medicinal chemist to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

  • The Nicotinamide Core: The nicotinamide moiety is a well-established pharmacophore, most notably for its role as the recognition element in inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes.[1] This intrinsic bioactivity makes it an excellent starting point for the development of targeted cancer therapies.

  • The 2-Methoxy Group: The methoxy group at the 2-position significantly influences the electronic properties of the pyridine ring. It acts as an electron-donating group, which can modulate the pKa of the pyridine nitrogen and impact its ability to form hydrogen bonds with a biological target.

  • The 5-Bromo Substituent: The bromine atom at the 5-position is a particularly versatile functional group in drug design. It is a lipophilic group that can enhance membrane permeability and improve oral bioavailability. Furthermore, the carbon-bromine bond provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities to explore the chemical space around the core scaffold and optimize target engagement.

Core Application: A Scaffold for Novel Poly (ADP-ribose) Polymerase (PARP) Inhibitors

The most prominent application of the this compound scaffold is in the development of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in the homologous recombination (HR) pathway for DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These are subsequently converted to cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in cancer cell death through a process known as synthetic lethality.

The Rationale for this compound in PARP Inhibitor Design

The nicotinamide core of this compound mimics the nicotinamide portion of the natural PARP substrate, NAD+, allowing it to bind to the active site of the enzyme. The 5-bromo and 2-methoxy substituents then offer vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, can be replaced with various aryl or heteroaryl groups via Suzuki coupling to probe interactions with specific sub-pockets of the PARP active site, leading to the development of highly potent and selective inhibitors.

Signaling Pathway of PARP in DNA Repair

PARP_Pathway Simplified PARP Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits and activates PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR catalyzes synthesis from NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Protein Complex (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits DNA_Repair SSB Repair Repair_Complex->DNA_Repair mediates PARP_Inhibitor This compound -based Inhibitor PARP_Inhibitor->PARP1 binds to active site, competitively with NAD+

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition.

Other Potential Applications in Medicinal Chemistry

While PARP inhibition is a major focus, the versatility of the this compound scaffold lends itself to other therapeutic areas:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this compound allow for the synthesis of libraries of compounds to screen against various kinases involved in cancer and inflammatory diseases.

  • Nicotinamide N-Methyltransferase (NNMT) Inhibitors: NNMT is an enzyme involved in metabolism and has been implicated in metabolic diseases such as obesity and diabetes. Substituted nicotinamides have been investigated as NNMT inhibitors, and this compound provides a starting point for developing novel modulators of this enzyme.[1]

  • Agrochemicals: Halogenated pyridines are important intermediates in the synthesis of pesticides and herbicides. The structural motifs present in this compound can be adapted for applications in crop protection.

Synthetic Protocols

The following protocols are representative methods for the synthesis and elaboration of this compound.

Representative Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from commercially available 2-hydroxy-5-bromonicotinic acid.

Step 1: O-Methylation of 2-hydroxy-5-bromonicotinic acid

  • To a stirred suspension of 2-hydroxy-5-bromonicotinic acid (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (2.5 eq).

  • Add a methylating agent, for example, methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Acidify the aqueous solution with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-2-methoxynicotinic acid.

Step 2: Amidation of 5-bromo-2-methoxynicotinic acid

  • Suspend 5-bromo-2-methoxynicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent, for example, HBTU (1.2 eq) or EDC (1.2 eq) in the presence of HOBt (1.2 eq), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with an additional equivalent of base, to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Elaboration of this compound via Suzuki Coupling: A General Protocol

This protocol outlines the synthesis of a hypothetical biaryl derivative, a common motif in PARP inhibitors.

Suzuki_Workflow Synthetic Workflow for Elaboration of this compound Start This compound Reaction Suzuki Coupling Reaction Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Aryl-2-methoxynicotinamide (Target Molecule) Purification->Product

Caption: General workflow for Suzuki coupling of this compound.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methoxynicotinamide derivative.

Illustrative Structure-Activity Relationship (SAR) Data

To guide optimization efforts, a systematic exploration of the substituents on the this compound scaffold is essential. The following table presents hypothetical but plausible data for a series of analogs targeting PARP-1, illustrating a typical SAR study.

Compound IDR Group (at 5-position)PARP-1 IC50 (nM)Cell Proliferation (MCF7) IC50 (µM)
1 (Starting Material) Br>10,000>50
2a Phenyl52015.2
2b 4-Fluorophenyl2508.1
2c 3-Aminophenyl1103.5
2d 4-(Hydroxymethyl)phenyl852.1
2e Pyridin-3-yl601.8

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its inherent structural and electronic features, combined with its synthetic tractability, make it an ideal starting point for the development of a wide range of targeted therapies. The strategic application of this scaffold, particularly in the design of novel PARP inhibitors, holds significant promise for the future of oncology drug discovery. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this privileged chemical scaffold.

References

  • Yang, J., Klaidman, L. K., & Adams, J. D. (2002). Medicinal chemistry of nicotinamide in the treatment of ischemia and reperfusion. Mini reviews in medicinal chemistry, 2(2), 125–134. Available at: [Link].

Sources

Application Note & Protocols: Strategic Derivatization of 5-Bromo-2-methoxynicotinamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinamide scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] 5-Bromo-2-methoxynicotinamide serves as a highly versatile and strategic starting material for the construction of diverse chemical libraries aimed at Structure-Activity Relationship (SAR) studies. Its two key functional handles—the C5-bromo group and the C3-carboxamide—allow for orthogonal chemical modifications. This document provides a detailed guide for researchers, outlining robust and reproducible protocols for the derivatization of the C5 position via palladium-catalyzed cross-coupling reactions. We present field-proven methodologies for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, enabling the systematic exploration of chemical space around the nicotinamide core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the this compound Scaffold

In the hit-to-lead and lead optimization phases of drug discovery, the systematic modification of a promising chemical scaffold is essential to understand how structural changes influence biological activity.[3] This process, known as developing a Structure-Activity Relationship (SAR), provides critical insights that guide the design of more potent and selective drug candidates.[4]

This compound is an ideal starting point for such studies for several reasons:

  • The Privileged Nicotinamide Core: This motif is recognized by a wide range of biological targets, including enzymes like NAD synthetase and various receptors.[1][2]

  • The C5-Bromo Handle: The bromine atom is a superb functional group for modern cross-coupling chemistry. Its reactivity in palladium-catalyzed reactions is highly predictable and efficient, allowing for the introduction of a vast array of substituents.[5][6]

  • Orthogonal Reactivity: The C5-bromo position can be selectively functionalized without interfering with the C2-methoxy or C3-carboxamide groups, which can be reserved for later-stage modifications if desired.

This guide focuses on the two most powerful and widely adopted methods for derivatizing the C5 position: Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties (C-C bonds) and Buchwald-Hartwig amination to install a wide range of amino groups (C-N bonds).

C5-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming C(sp²)-C(sp²) bonds, pairing an organohalide with an organoboron species.[7] Its operational simplicity, mild conditions, and tolerance of a wide variety of functional groups make it a first-choice reaction for library synthesis in medicinal chemistry.[8]

Mechanistic Rationale & Key Parameters

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Catalyst/Ligand System: A pre-formed catalyst or an in-situ generated system (e.g., Pd₂(dba)₃ with a phosphine ligand) is used. The ligand stabilizes the palladium center and modulates its reactivity. For heteroaromatic halides, electron-rich and bulky phosphine ligands often provide the best results.[7]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid via the formation of a more nucleophilic boronate complex, facilitating the key transmetalation step.

  • Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or 2-MeTHF are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

G pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R L₂ transmetalation->pd_intermediate - X⁻, B(OR)₃ boronate R-B(OR)₃⁻ (from R-B(OH)₂ + Base) boronate->transmetalation + Base reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R Product reductive_elimination->product starting_material Ar-X (5-Bromo-2-methoxy nicotinamide) starting_material->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Stir the mixture vigorously and heat to 90-100 °C. The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired C5-aryl-2-methoxynicotinamide derivative.

Data Presentation: Representative Library of C5-Aryl Derivatives

The following table illustrates the diversity that can be achieved using this protocol.

EntryArylboronic AcidProduct StructureNotes / Rationale
1Phenylboronic acidPhenyl derivativeIntroduces a simple, non-polar aromatic ring to probe the core hydrophobic pocket.
24-Methoxyphenylboronic acidMethoxyphenyl derivativeAdds a hydrogen bond acceptor and electron-donating group to explore electronic effects.
33-Fluorophenylboronic acidFluorophenyl derivativeIntroduces a weak hydrogen bond acceptor and alters the electronic profile and metabolic stability.
4Pyridine-3-boronic acidPyridyl derivativeIncorporates a basic nitrogen atom to improve solubility and probe for key hydrogen bonding interactions.

C5-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation that is otherwise difficult to achieve.[9][10] It has become an indispensable tool in medicinal chemistry for synthesizing arylamines, which are prevalent motifs in pharmaceuticals.[11]

Mechanistic Rationale & Key Parameters

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle. However, the specific choice of ligand and base is often different and highly critical for success.

  • Catalyst/Ligand System: Highly electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are generally required.[12] These ligands promote both the oxidative addition of the aryl bromide and the final reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10] Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be effective, particularly with more advanced catalyst systems.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The reaction must be performed under a strictly inert atmosphere as the catalysts are extremely sensitive to oxygen.[11]

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine or Amine Hydrochloride Salt (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Toluene, anhydrous and degassed

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation/Vessel Prep: To a dry Schlenk tube under argon, add Pd₂(dba)₃ (0.02 eq) and SPhos (0.05 eq). Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Reagent Addition: To this catalyst solution, add this compound (1.0 eq), the desired amine (1.5 eq), and NaOtBu (2.0 eq). Note: If the amine is an HCl salt, an additional equivalent of base is required.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the pure C5-amino-2-methoxynicotinamide.

Data Presentation: Representative Library of C5-Amino Derivatives
EntryAmineProduct StructureNotes / Rationale
1MorpholineMorpholine derivativeIntroduces a common heterocyclic amine to improve aqueous solubility and add a hydrogen bond acceptor.
2AnilineAniline derivativeExtends the aromatic system and adds a hydrogen bond donor.
3BenzylamineBenzylamine derivativeAdds a flexible linker to a hydrophobic aromatic group, allowing for probing of deeper pockets.
4tert-Butyl piperazine-1-carboxylateBoc-piperazine derivativeInstalls a protected piperazine, which can be deprotected (Boc removal) for further functionalization.

Integrated Workflow for SAR Library Generation

The protocols described above form the core of a powerful workflow for generating a focused library of compounds. By systematically varying the coupling partners in both the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently map the SAR for the C5 position of the nicotinamide scaffold.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_suzuki Suzuki-Miyaura Coupling cluster_bh Buchwald-Hartwig Amination cluster_screening Drug Discovery Cascade start 5-Bromo-2-methoxy- nicotinamide suzuki_rxn Protocol 2.2 + R¹-B(OH)₂ start->suzuki_rxn bh_rxn Protocol 3.2 + R²R³NH start->bh_rxn lib_A Library A (C-C Coupled) suzuki_rxn->lib_A screening Biological Screening (e.g., Enzyme Assay) lib_A->screening lib_B Library B (C-N Coupled) bh_rxn->lib_B lib_B->screening sar_analysis SAR Analysis (Data Interpretation) screening->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Workflow for SAR library generation and evaluation.

Conclusion

This compound is a powerful and economically viable starting material for SAR-driven medicinal chemistry programs. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide reliable and versatile methods for its derivatization at the C5 position. The protocols detailed in this guide offer robust starting points for the synthesis of diverse libraries, enabling the rapid exploration of chemical space and accelerating the journey from hit to clinical candidate.

References

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry, 282, 117054.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). Molecules, 28(3), 1135.
  • SAR Studies for a New Class of Antibacterial NAD Biosynthesis Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
  • Studies of the Synthesis of Nicotinamide Nucleoside and Nucleotide Analogues and Their Inhibitions Towards CD38 NADase. (2012). ChemInform.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Summary of the results of SAR studies performed on different regions of the synthesized derivatives. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Publication Name Not Available.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. (n.d.). BenchChem.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). Chemistry Central Journal, 12(1), 54.
  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (n.d.). Molecules.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances, 14(42), 30730-30734.

Sources

Application Note: High-Throughput Screening for Novel PARP Inhibitors Using 5-Bromo-2-methoxynicotinamide as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are central to the cellular response to DNA damage.[1][2] These enzymes detect single-strand breaks in DNA and, in response, catalyze the synthesis of poly(ADP-ribose) chains on themselves and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage. In the context of cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[3][4] The nicotinamide moiety is a key structural feature of NAD+, the substrate for PARP enzymes. Consequently, nicotinamide analogs, such as 5-Bromo-2-methoxynicotinamide, represent a promising scaffold for the development of novel PARP inhibitors.

This application note provides a comprehensive guide to utilizing this compound and similar nicotinamide analogs in high-throughput screening (HTS) campaigns to identify and characterize new PARP inhibitors. We will delve into the underlying molecular mechanisms, provide detailed protocols for robust HTS assays, and offer insights into data interpretation and validation.

The Molecular Basis for Targeting PARP with Nicotinamide Analogs

PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to build poly(ADP-ribose) chains. The catalytic mechanism involves the transfer of ADP-ribose units from NAD+ to target proteins, releasing nicotinamide in the process. Small molecules that mimic the nicotinamide portion of NAD+ can act as competitive inhibitors, occupying the nicotinamide-binding pocket of the PARP enzyme and preventing the catalytic reaction. This compound, with its core nicotinamide structure, is a prime candidate for such competitive inhibition. The bromo and methoxy substitutions on the pyridine ring can be further explored through medicinal chemistry efforts to enhance potency and selectivity.

Below is a diagram illustrating the central role of PARP in DNA single-strand break repair and the mechanism of its inhibition by nicotinamide analogs.

PARP Inhibition Pathway Mechanism of PARP Inhibition by Nicotinamide Analogs DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Catalyzes NAD NAD+ NAM Nicotinamide NAD->NAM NAD->PAR Substrate PAR->NAD Releases DDR Recruitment of DNA Repair Proteins PAR->DDR Repair DNA Repair DDR->Repair Inhibitor This compound (Nicotinamide Analog) Inhibitor->PARP1 Competitively Inhibits

Caption: PARP1 activation at DNA single-strand breaks and its inhibition by nicotinamide analogs.

High-Throughput Screening for PARP Inhibitors: A Step-by-Step Guide

A robust and reliable HTS assay is the cornerstone of any successful drug discovery campaign. For PARP inhibitors, several assay formats have been developed and optimized for high-throughput applications. Here, we present a detailed protocol for a homogeneous, fluorescence-based HTS assay, which is well-suited for screening large compound libraries.[5]

Assay Principle

This assay quantifies the amount of NAD+ consumed by PARP1. In the presence of a PARP inhibitor, NAD+ consumption is reduced. The remaining NAD+ is then used in a coupled enzymatic reaction to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the inhibitory activity of the compound.[5]

Experimental Workflow

The following diagram outlines the key steps in the high-throughput screening workflow for identifying PARP inhibitors.

HTS Workflow for PARP Inhibitors High-Throughput Screening Workflow cluster_0 Assay Plate Preparation cluster_1 PARP Reaction cluster_2 Detection cluster_3 Data Analysis Compound_Dispensing Dispense Compounds (e.g., this compound series) & Controls (Positive/Negative) Enzyme_Mix Add PARP1 Enzyme & Activated DNA Compound_Dispensing->Enzyme_Mix Incubation1 Incubate at RT Enzyme_Mix->Incubation1 Substrate_Addition Add NAD+ Substrate Incubation1->Substrate_Addition Incubation2 Incubate at RT Substrate_Addition->Incubation2 Detection_Reagent Add Cycling Enzyme Mix (Alcohol Dehydrogenase, Diaphorase, Resazurin) Incubation2->Detection_Reagent Incubation3 Incubate at RT Detection_Reagent->Incubation3 Read_Plate Read Fluorescence (Ex/Em ~540/590 nm) Incubation3->Read_Plate Data_Normalization Normalize Data to Controls Read_Plate->Data_Normalization Hit_Identification Identify 'Hits' Based on Activity Threshold Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Curves for Hits (IC50 determination) Hit_Identification->Dose_Response

Caption: A generalized workflow for a high-throughput screen to identify PARP inhibitors.

Detailed Protocol: Homogeneous Fluorescence-Based PARP HTS Assay

Materials and Reagents:

  • 384-well, black, flat-bottom assay plates

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • This compound and other test compounds

  • Known PARP inhibitor (e.g., Olaparib, Veliparib) for positive control

  • DMSO (vehicle control)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT

  • Detection Reagent: Cycling enzyme mix containing alcohol dehydrogenase, diaphorase, and resazurin in a suitable buffer.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 100 nL of each compound solution to the wells of a 384-well assay plate.

    • Dispense DMSO only to the negative control wells and a known PARP inhibitor (e.g., 10 µM Olaparib) to the positive control wells.

  • PARP Reaction:

    • Prepare a PARP1 enzyme/DNA mix in assay buffer. The optimal concentrations of PARP1 and activated DNA should be predetermined by titration experiments.

    • Add 10 µL of the PARP1 enzyme/DNA mix to each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate for 15 minutes at room temperature.

    • Prepare the NAD+ solution in assay buffer.

    • Add 5 µL of the NAD+ solution to each well to initiate the enzymatic reaction. The final NAD+ concentration should be at or near its Km for PARP1.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 15 µL of the detection reagent to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader with appropriate filters (e.g., excitation at 540 nm and emission at 590 nm).

Data Analysis and Interpretation

The primary data from the HTS will be raw fluorescence units (RFU). The following steps are crucial for robust data analysis:

  • Normalization: The data should be normalized to the assay controls on each plate. The percent inhibition can be calculated using the following formula:

    % Inhibition = 100 x (RFU_compound - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)

  • Hit Identification: A "hit" is a compound that exhibits a statistically significant level of inhibition. A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • Dose-Response Confirmation: All identified hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 value). This involves a 10-point serial dilution of the hit compound, followed by the same assay protocol. The resulting data is then fitted to a four-parameter logistic model to calculate the IC50.

Table 1: Representative Data for HTS Controls and a Hypothetical Hit Compound

SampleDescriptionRaw Fluorescence (RFU)% Inhibition
Negative ControlDMSO50,0000%
Positive Control10 µM Olaparib5,000100%
Hit Compound10 µM this compound15,00077.8%

Best Practices and Troubleshooting

  • Assay Robustness (Z'-factor): Before initiating a full-scale HTS campaign, it is essential to validate the assay by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • DMSO Tolerance: Ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically <1%).

  • Compound Interference: Some compounds may autofluoresce or interfere with the detection chemistry. Hits should be evaluated in counter-screens (e.g., running the assay without PARP1) to identify and eliminate false positives.

  • Reagent Stability: Prepare fresh enzyme and substrate solutions daily to ensure consistent assay performance.

Conclusion

The search for novel PARP inhibitors remains a high-priority area in oncology drug discovery. Nicotinamide analogs, exemplified by this compound, provide a fertile ground for identifying new chemical entities with therapeutic potential. The high-throughput screening protocols and data analysis workflows detailed in this application note offer a robust framework for researchers to initiate and execute successful screening campaigns, ultimately contributing to the development of the next generation of PARP-targeted cancer therapies.

References

  • George, J., & Woodgate, S. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9 Supplement), 851. [Link]

  • Langelier, M. F., Riccio, A. A., & Pascal, J. M. (2024). PARP1 and PARP2 in DNA repair and disease. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. [Link]

  • Gupte, R., Liu, Z., & Kraus, W. L. (2017). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. In PARP Inhibitors (pp. 19-35). Humana Press, New York, NY. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 11(7), e0158145. [Link]

  • AMSBIO. (n.d.). High-Throughput PARP in-vivo Pharmacodynamic Assay. American Laboratory. [Link]

  • Lee, J. M., Ledermann, J. A., & Kohn, E. C. (2014). Beyond Breast and Ovarian Cancers: PARP Inhibitors for BRCA Mutation-Associated and BRCA-Like Solid Tumors. Frontiers in Oncology, 4, 8. [Link]

  • Sable, P., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4945. [Link]

  • PubChem. (n.d.). 5-Bromonicotinamide. PubChem. [Link]

  • PubChem. (n.d.). 2-bromo-5-chloro-N-methoxy-N-methylnicotinamide. PubChem. [Link]

  • Lee, J. M., Ledermann, J. A., & Kohn, E. C. (2014). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 25(1), 32-40. [Link]

  • PubChem. (n.d.). 5-Bromo-N-cyclohexyl-6-methoxynicotinamide. PubChem. [Link]

  • O'Brien, S., et al. (2023). Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer. BMC Cancer, 23(1), 785. [Link]

  • Suresh, S., McPherson, L., & Ford, J. M. (2025). PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells. Scientific Reports, 15(1), 20696. [Link]

  • Robson, M. E. (2015). Excitement Building for PARP Inhibitors in BRCA-Mutated Breast Cancer. OncLive. [Link]

  • Kabat, M. M., Pankiewicz, K. W., & Watanabe, K. A. (1987). Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. Journal of Medicinal Chemistry, 30(5), 924-927. [Link]

Sources

Application Notes and Protocols for 5-Bromo-2-methoxynicotinamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-2-methoxynicotinamide, a potent nicotinamide (NAM) analog, in both in vitro and in vivo studies. The protocols and insights herein are synthesized from peer-reviewed literature and established laboratory practices to ensure scientific integrity and experimental success.

Introduction and Mechanism of Action

This compound is a derivative of nicotinamide that has garnered significant interest for its role as a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).

Scientific Rationale: NNMT is a cytosolic enzyme that plays a crucial role in metabolic regulation. It catalyzes the methylation of nicotinamide, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce 1-methyl-nicotinamide (MNA).[1] This process influences the cellular pools of both the NAD+ salvage pathway substrate (nicotinamide) and the universal methyl donor (SAM).[2] Overexpression of NNMT has been linked to various pathologies, including obesity, type 2 diabetes, liver diseases, and certain cancers.[2][3] By inhibiting NNMT, this compound and similar compounds aim to reverse these pathological states by rebalancing cellular metabolism. For instance, NNMT inhibition can increase intracellular NAD+ and SAM levels, suppress lipogenesis, and promote insulin sensitization.[1][2]

Therapeutic Potential:

  • Metabolic Disorders: Studies have demonstrated that NNMT inhibitors can limit body weight gain, improve glucose tolerance and insulin sensitivity, and reduce hepatic steatosis in diet-induced obese (DIO) mice.[2][3]

  • Oncology: In cancer cell lines overexpressing NNMT, such as certain non-small cell lung cancers, administration of nicotinamide analogs has been shown to suppress growth both in vitro and in vivo.[2] The mechanism may also involve synthetic lethality when combined with other agents like PARP inhibitors, which rely on NAD+ pools for their function.[4]

  • Senolytics: While direct evidence for this compound as a senolytic is still emerging, the broader field of NAD+ metabolism is intrinsically linked to cellular senescence. Senolytics are drugs that selectively clear senescent cells, which accumulate with age and contribute to a wide range of age-related diseases.[5][6][7] Modulating NAD+ levels via NNMT inhibition could potentially influence senescent cell survival pathways, making this an active area of investigation.

Below is a diagram illustrating the core mechanism of action.

NNMT_Pathway SAM SAM (S-adenosyl-L-methionine) NNMT NNMT (Nicotinamide N-methyltransferase) SAM->NNMT Methyl Donor SAH SAH (S-adenosyl-L-homocysteine) NAM Nicotinamide (NAM) (Vitamin B3) NAM->NNMT Substrate NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NNMT->SAH Releases MNA 1-Methyl-nicotinamide (MNA) NNMT->MNA Product Metabolic_Effects Downstream Metabolic Effects (e.g., Lipogenesis ↓) MNA->Metabolic_Effects Inhibitor 5-Bromo-2-methoxy nicotinamide Inhibitor->NNMT Inhibits

Caption: Mechanism of NNMT inhibition by this compound.

In Vitro Applications & Protocols

In vitro studies are essential for determining the cellular potency, mechanism of action, and potential cytotoxicity of this compound.

Experimental Planning: The choice of cell line is critical. For mechanistic studies, cell lines with high endogenous NNMT expression are ideal. For efficacy studies, disease-relevant models should be used (e.g., HCC827 non-small cell lung cancer cells, MDA-MB-468 breast cancer cells, or 3T3-L1 adipocytes for metabolic studies).

In_Vitro_Workflow cluster_assays Endpoint Assays start Start: Select Cell Line prep Prepare Compound Stock (e.g., 10 mM in DMSO) start->prep culture Cell Seeding & Culture (24h acclimation) prep->culture treat Treat with 5-Bromo-2-methoxy nicotinamide (24-72h) culture->treat viability Cell Viability (MTT, CTG) treat->viability target Target Engagement (Western Blot, qPCR) treat->target senescence Senescence Assay (SA-β-gal) treat->senescence analyze Data Analysis & Interpretation viability->analyze target->analyze senescence->analyze

Caption: General workflow for in vitro testing of this compound.

Protocol 1: Cell Culture and Compound Treatment

Principle: This protocol establishes a reproducible method for exposing cultured cells to the compound while minimizing confounding variables like solvent toxicity or inconsistent cell health.

Materials:

  • Selected mammalian cell line

  • Complete growth medium (e.g., DMEM or RPMI-1640)[8][9]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution[10]

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, filtered pipette tips and microcentrifuge tubes

  • Multi-well cell culture plates (e.g., 96-well for viability, 6-well for protein)

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding: a. Culture cells according to standard protocols to ~80% confluency.[11] b. Trypsinize, count viable cells (e.g., using a hemocytometer and Trypan Blue), and seed them into multi-well plates at a predetermined density. c. Allow cells to adhere and acclimate for 18-24 hours in a 37°C, 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the compound in complete growth medium from your stock solution. A typical starting concentration range is 0.1 µM to 100 µM. b. Crucial Control: Prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%). c. Carefully remove the old medium from the cells and replace it with the medium containing the compound or vehicle. d. Return plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability (MTT) Assay

Principle: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Procedure (following Protocol 1 in a 96-well plate):

  • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

In Vivo Applications & Protocols

In vivo studies are critical for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy of this compound in a complex biological system.[12]

Experimental Planning: Animal model selection is paramount. For metabolic studies, diet-induced obese (DIO) C57BL/6 mice are a standard model.[3] For oncology, xenograft models using the cell lines tested in vitro are common.[13][14] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

In_Vivo_Workflow cluster_monitoring In-Life Monitoring start Start: Select Animal Model iacuc IACUC Protocol Approval start->iacuc acclimate Animal Acclimation & Baseline Measurements iacuc->acclimate randomize Randomize into Groups (Vehicle, Treatment) acclimate->randomize dosing Compound Administration (e.g., SC, PO, IP) randomize->dosing health Health, Body Weight dosing->health tumor Tumor Volume (Oncology) dosing->tumor metabolic Glucose Tolerance (Metabolic) dosing->metabolic endpoint Endpoint: Tissue/Blood Collection & Analysis health->endpoint tumor->endpoint metabolic->endpoint

Caption: General workflow for in vivo testing of this compound.

Protocol 3: Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Principle: This protocol assesses the ability of this compound to reverse or mitigate the metabolic dysfunctions associated with high-fat diet-induced obesity.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • High-Fat Diet (HFD, e.g., 60% kcal from fat) and Control Diet

  • This compound

  • Sterile vehicle for injection (e.g., 0.5% methylcellulose in water)

  • Dosing syringes and needles

  • Glucometer, insulin assay kits, and analytical scales

Procedure:

  • Model Induction: Feed mice an HFD for 8-12 weeks until a significant increase in body weight and impaired glucose tolerance is observed compared to control diet-fed mice.

  • Acclimation and Baseline: Record baseline body weight, fat mass (if using EchoMRI), and perform an initial oral glucose tolerance test (OGTT).

  • Randomization: Randomize HFD-fed mice into at least two groups: Vehicle control and Treatment group. Maintain a lean control group on the standard diet.

  • Compound Administration: a. Prepare the dosing formulation. Ensure the compound is fully suspended or dissolved. b. Administer this compound via the chosen route (e.g., subcutaneous injection). A previously reported effective dose for a similar NNMT inhibitor is 50 mg/kg, administered twice daily (bid).[3] c. Dose the vehicle control group with an equivalent volume of the vehicle solution.

  • Monitoring: a. Monitor animal health and body weight 3-5 times per week. b. After 3-4 weeks of treatment, perform a terminal OGTT and/or insulin tolerance test (ITT).

  • Endpoint Analysis: a. At the end of the study (e.g., 4 weeks), collect blood via cardiac puncture for analysis of plasma triglycerides, insulin, ALT, and AST.[2] b. Harvest tissues such as liver, adipose, and muscle. Weigh the liver and snap-freeze portions for triglyceride analysis or fix in formalin for histology to assess steatosis.[2][3]

Data Summary and Key Parameters

Effective experimental design requires careful consideration of concentrations, dosing, and relevant endpoints.

ParameterIn Vitro StudiesIn Vivo StudiesRationale & Citation
System Cancer cell lines (e.g., PC9, HCC827), AdipocytesC57BL/6 mice, Han Wistar rats, Nude mice (xenografts)Disease-relevant models are essential for translatability.[1][2][4]
Compound Prep 10-50 mM stock in DMSOSuspension in vehicle (e.g., 0.5% MC)DMSO is standard for cell culture; vehicles are needed for animal dosing.
Dose/Conc. 0.1 µM - 100 µM10 - 50 mg/kgDose-response curves are needed to find IC50 in vitro and efficacious dose in vivo.[3]
Administration Added to cell mediaSubcutaneous (SC), Oral (PO), Intraperitoneal (IP)SC administration was shown to be effective for a similar compound.[2][3]
Duration 24 - 72 hours2 - 4 weeks (or longer)Duration depends on the endpoint (e.g., acute vs. chronic effects).
Endpoints Cell Viability (IC50), Protein levels, Gene expression, MNA levelsBody Weight, Glucose Tolerance, Liver Triglycerides, Tumor VolumeEndpoints must directly measure the hypothesized effect of the compound.[1][2][3]

References

  • JBSNF-000088: Pharmacokinetics profile and target engagement. (A)... - ResearchGate. Available at: [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC - NIH. Available at: [Link]

  • Senolytic drugs: from discovery to translation - PubMed - NIH. Available at: [Link]

  • Senolytic drugs: from discovery to translation - PMC - PubMed Central. Available at: [Link]

  • Emerging senolytic agents derived from natural products - PubMed. Available at: [Link]

  • Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. Available at: [Link]

  • PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PMC - NIH. Available at: [Link]

  • Inhibiting PRMT5 induces DNA damage and increases anti-proliferative activity of Niraparib, a PARP inhibitor, in models of breast and ovarian cancer - PubMed Central. Available at: [Link]

  • Effect of 4-w treatment with JBSNF-000088 (50 mg kg −1 bid) in mice... - ResearchGate. Available at: [Link]

  • Prospective Selective Mechanism of Emerging Senolytic Agents Derived from Flavonoids. Available at: [Link]

  • CMT-93 Cell Culture Protocol. Available at: [Link]

  • Targeting MTAP increases PARP inhibitor susceptibility in triple-negative breast cancer through a feed-forward loop - NIH. Available at: [Link]

  • CMT-93 Cell Culture Protocol. Available at: [Link]

  • (PDF) Targeting MTAP increases PARP inhibitor susceptibility in triple-negative breast cancer through a feed-forward loop - ResearchGate. Available at: [Link]

  • In Vivo Nanotoxicity Assays in Animal Models - ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your synthetic strategy.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer: A low yield in this synthesis can often be traced back to several key factors, primarily related to the bromination or the initial amidation steps. Let's break down the potential culprits:

  • Incomplete Bromination: The electrophilic substitution of bromine onto the 2-methoxynicotinamide ring is a critical step. Insufficient bromination can be due to:

    • Deactivated Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation. Ensure your NBS is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose, reducing its efficacy.[1]

    • Improper Reaction Conditions: The choice of solvent and temperature is crucial. While various solvents can be used, polar aprotic solvents like DMF or acetonitrile are often preferred. The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to side product formation.

  • Side Reactions During Bromination: The pyridine ring has multiple positions that could potentially be brominated. While the methoxy and amide groups direct the bromination, suboptimal conditions can lead to the formation of di-brominated or other isomeric products.

  • Hydrolysis of the Methoxy Group: The 2-methoxy group can be susceptible to hydrolysis, especially under acidic conditions that might be generated during the workup. This would lead to the formation of 5-Bromo-2-hydroxynicotinamide, which may be difficult to separate from the desired product.[2]

Troubleshooting Workflow:

G start Low Yield of This compound check_bromination Verify Bromination Efficiency start->check_bromination check_side_reactions Analyze for Side Products check_bromination->check_side_reactions Yes incomplete_bromination Incomplete Bromination check_bromination->incomplete_bromination No check_hydrolysis Assess for Hydrolysis check_side_reactions->check_hydrolysis No bromination_side_products Bromination Side Products check_side_reactions->bromination_side_products Yes methoxy_hydrolysis Methoxy Group Hydrolysis check_hydrolysis->methoxy_hydrolysis Yes solution_bromination Use fresh NBS Optimize temperature and solvent incomplete_bromination->solution_bromination solution_side_reactions Control stoichiometry of NBS Monitor reaction progress (TLC/LC-MS) bromination_side_products->solution_side_reactions solution_hydrolysis Neutral or slightly basic workup Avoid prolonged exposure to acid methoxy_hydrolysis->solution_hydrolysis

Issue 2: Presence of Nicotinic Acid Impurities

Question: My final product is contaminated with a significant amount of a nicotinic acid derivative. What is the source of this impurity and how can I remove it?

Answer: The presence of nicotinic acid impurities, such as 5-Bromo-2-methoxynicotinic acid, is a common issue and typically arises from the hydrolysis of the amide functional group.[3][4]

  • Causality: The amide bond in nicotinamides can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, particularly with prolonged reaction times or during aqueous workup procedures.[5][6] If the reaction mixture becomes too acidic or basic, or if the workup is not carefully controlled, this side reaction can become significant.

Mitigation and Purification Strategies:

StrategyDescriptionRationale
pH Control Maintain a neutral or slightly basic pH during the reaction and workup.Minimizes both acid and base-catalyzed hydrolysis of the amide.
Aqueous Bicarbonate Wash During the workup, wash the organic layer with a saturated sodium bicarbonate solution.The basic bicarbonate solution will deprotonate the acidic nicotinic acid impurity, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Column Chromatography Utilize silica gel column chromatography for purification.The difference in polarity between the amide product and the carboxylic acid impurity allows for effective separation. The more polar nicotinic acid will have a stronger retention on the silica gel.
Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain a pure sample of this compound. What are some effective purification techniques?

Answer: Achieving high purity for this compound often requires a multi-step approach due to the potential for closely related impurities.

  • Crystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A good starting point is to screen various solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Column Chromatography: As mentioned previously, silica gel chromatography is a powerful tool. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the desired product from both more and less polar impurities.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A plausible and frequently utilized synthetic pathway involves the bromination of 2-methoxynicotinamide as a key step.[7] This precursor can be synthesized from commercially available starting materials.

G start 2-Methoxynicotinic acid amide_formation Amidation (e.g., SOCl2, NH4OH) start->amide_formation intermediate 2-Methoxynicotinamide amide_formation->intermediate bromination Bromination (e.g., NBS) intermediate->bromination product This compound bromination->product

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, standard laboratory safety practices should be strictly followed. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Solvents such as DMF and acetonitrile are flammable and have associated health risks, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential.

Q3: Can you provide a list of potential impurities I should look for?

A3: Besides the nicotinic acid derivative mentioned earlier, other potential impurities include:

  • Unreacted 2-methoxynicotinamide: Incomplete bromination will leave starting material in your product mixture.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-2-methoxynicotinamide isomers.

  • Isomeric monobrominated products: While the 5-bromo isomer is the major product, small amounts of other isomers may form.

  • Nicotinamide EP Impurity A (Nicotinic Acid): A common impurity in nicotinamide synthesis.[4]

  • Other Nicotinamide Impurities: Various related substances could be present depending on the specific synthetic route and purity of starting materials.[8][9][10]

References

  • US6218543B1 - Processes for producing highly pure nicotinamide - Google P
  • Nicotinamide EP Impurity A | CAS 59-67-6 - Veeprho. [Link]

  • Nicotinamide-impurities - Pharmaffiliates. [Link]

  • Nicotinamide Impurity - Analytica Chemie. [Link]

  • Nicotinamide-impurities - Pharmaffiliates. [Link]

  • Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside - PubMed. [Link]

  • DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. [Link]

  • Separating Octadecyltrimethoxysilane Hydrolysis and Condensation at the Air/Water Interface through Addition of Methyl Stearate - NIH. [Link]

  • Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia - PubMed. [Link]

  • Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro- pyrimidinyl) formamide - Xi'an Jiaotong University. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 5-Bromo-2-methoxynicotinamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure a successful and efficient synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield and purity. The most critical step is the selective O-methylation of the 2-hydroxypyridine precursor, which often competes with undesired N-methylation of the pyridine ring. This guide provides a robust synthetic pathway and detailed troubleshooting strategies to mitigate these issues, ensuring a reproducible and high-yielding process.

Proposed Synthetic Pathway

The most reliable and optimized pathway to this compound is a two-step process starting from 5-bromo-2-hydroxynicotinic acid. This involves an initial amidation to form the key intermediate, 5-bromo-2-hydroxynicotinamide, followed by a selective O-methylation.

Synthetic_Pathway A 5-Bromo-2-hydroxynicotinic Acid B 5-Bromo-2-hydroxynicotinamide A->B Step 1: Amidation (e.g., SOCl₂, NH₄OH) C This compound B->C Step 2: Selective O-Methylation (e.g., CH₂N₂, t-BuOH, -20°C)

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Amidation of 5-Bromo-2-hydroxynicotinic Acid

Q1: My amidation reaction has a low yield or is not proceeding to completion. What are the likely causes and solutions?

A1: Low yields in the amidation of 5-bromo-2-hydroxynicotinic acid are typically due to incomplete activation of the carboxylic acid or suboptimal reaction conditions.

  • Cause 1: Inefficient Carboxylic Acid Activation. The conversion of the carboxylic acid to a more reactive species (like an acid chloride) is crucial.

    • Solution: Ensure your activating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is fresh and has not been degraded by atmospheric moisture. The reaction should be performed under strictly anhydrous conditions. A slight excess of the activating agent (1.2-1.5 equivalents) can help drive the reaction to completion. Monitoring the formation of the acid chloride (e.g., by quenching a small aliquot with methanol and analyzing by TLC or LC-MS) can confirm this step is complete before proceeding.[1]

  • Cause 2: Suboptimal Reaction Conditions.

    • Solution: The initial acid chloride formation with SOCl₂ often requires heating (e.g., reflux in an inert solvent like toluene) to ensure full conversion.[1] Subsequently, the addition of the ammonia source (e.g., concentrated ammonium hydroxide) should be done at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

Step 2: Selective O-Methylation of 5-Bromo-2-hydroxynicotinamide

Q2: I am observing a significant amount of an impurity with the same mass as my product. How can I minimize this side reaction?

A2: The most common and problematic side reaction is the N-methylation of the pyridine ring, leading to the formation of a zwitterionic N-methylpyridinium species. This occurs because the pyridine nitrogen is a competing nucleophile.[2]

  • Cause: Non-selective Methylating Conditions. "Harder" methylating agents like dimethyl sulfate or methyl iodide, especially at elevated temperatures, tend to favor N-alkylation.[3] The acidity of the 2-hydroxy group (pKa ≈ 11) is relatively weak, making the pyridine nitrogen a competitive nucleophile.[2]

  • Solution: Employ a Chemoselective Methylation Protocol.

    • Reagent Choice: Diazomethane (CH₂N₂) is a highly effective reagent for selective O-methylation of hydroxypyridines when used correctly.[2]

    • Solvent System: The use of a protic co-solvent like tert-butanol is critical. It is believed that the alcohol protonates the diazomethane, creating a more selective methylating species and favoring reaction at the more acidic hydroxyl group.

    • Temperature Control: Maintaining a low temperature (-20 °C to 0 °C) is essential.[2] Higher temperatures can increase the rate of the competing N-methylation reaction.

Q3: My O-methylation reaction is sluggish and gives a low yield, even with minimal N-methylation. What can I do to improve the conversion?

A3: A low conversion rate in the O-methylation step, assuming selectivity is good, often points to issues with reagent stoichiometry or reaction time.

  • Cause 1: Insufficient Methylating Agent. Diazomethane is a gas and can be lost from the reaction mixture if not handled properly.

    • Solution: Use a significant excess of ethereal diazomethane solution (e.g., 5-10 equivalents). The reaction can be monitored by the persistence of the yellow color of diazomethane. If the color fades, it indicates the reagent has been consumed, and more should be added until the starting material is fully consumed (as monitored by TLC or LC-MS).

  • Cause 2: Insufficient Reaction Time.

    • Solution: While the reaction should be kept cold, it may require an extended period to reach completion. Allow the reaction to stir at -20 °C for several hours, then let it slowly warm to room temperature and stir overnight.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: 5-Bromo-2-hydroxynicotinic acid is the recommended starting material. It can be synthesized from 2-hydroxynicotinic acid via a bromination reaction.[4]

Q2: Are there alternatives to diazomethane for the methylation step?

A2: While diazomethane in tert-butanol is highly effective for selective O-methylation[2], its hazardous nature (explosive and toxic) makes alternatives desirable. Other options include:

  • Methyl Iodide with a Mild Base: Using methyl iodide with a mild, non-nucleophilic base like silver(I) carbonate (Ag₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent (like acetone or DMF) can favor O-methylation. However, optimization is required to minimize N-methylation.

  • Trimethylsilyldiazomethane (TMS-diazomethane): This is a safer alternative to diazomethane and can be used for similar transformations, often with a Lewis acid catalyst.

Q3: How can I effectively purify the final product, this compound?

A3: Purification can typically be achieved through standard techniques.[5]

  • Extraction: After quenching the reaction, an aqueous workup can remove inorganic salts and highly polar byproducts.

  • Crystallization: The product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5]

  • Column Chromatography: If significant amounts of the N-methylated isomer or other impurities are present, silica gel chromatography is effective.[6] The O-methylated product is significantly less polar than the zwitterionic N-methylated byproduct, allowing for good separation. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is recommended.[7]

Q4: How do I confirm the structure and differentiate between the O-methyl and N-methyl isomers?

A4: ¹H NMR spectroscopy is the most definitive method.

  • O-methyl Isomer (Desired Product): You will observe a singlet corresponding to the methoxy group (-OCH₃) typically in the range of δ 3.8-4.1 ppm.

  • N-methyl Isomer (Impurity): The N-methyl group (-N⁺-CH₃) will also be a singlet but will be shifted further downfield, often appearing above δ 4.2 ppm due to the positive charge on the nitrogen. Additionally, the chemical shifts of the aromatic protons on the pyridine ring will be significantly different between the two isomers.

Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxynicotinamide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-hydroxynicotinic acid (1.0 eq).

  • Add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours under an inert atmosphere (N₂ or Ar). The solution should become clear.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • In a separate flask, cool a concentrated solution of ammonium hydroxide (excess) to 0 °C in an ice bath.

  • Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product will likely precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-hydroxynicotinamide.

Protocol 2: Selective O-Methylation to this compound

Safety Note: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.

  • Dissolve 5-bromo-2-hydroxynicotinamide (1.0 eq) in a mixture of tert-butanol and diethyl ether (approx. 1:3 v/v).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Slowly add a freshly prepared ethereal solution of diazomethane (5-10 eq) dropwise. The solution will turn yellow.

  • Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction by TLC.

  • Allow the reaction to warm slowly to room temperature and stir overnight. The yellow color of diazomethane should persist.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography as described in the FAQ section.[6]

Data Summary for Optimization

ParameterCondition A (Recommended)Condition B (Alternative)Expected Outcome
Methylating Agent DiazomethaneMethyl Iodide / Ag₂CO₃A: High O-selectivity[2]
Solvent tert-Butanol / EtherAcetone or DMFA: Promotes O-methylation[2]
Temperature -20 °C to RTRoom TemperatureA: Minimizes N-methylation[2]
Typical Yield 60-85% (O-methyl)[2]Variable, requires optimizationHigher yield and purity with A
Primary Impurity Trace N-methyl isomerSignificant N-methyl isomerA: Cleaner reaction profile

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start: Low Yield / Impurities in Methylation cluster_analysis Problem Identification cluster_solution Corrective Actions start Analyze crude product by ¹H NMR / LC-MS check_ratio Is N-methyl isomer > 5%? start->check_ratio check_sm Is unreacted starting material > 10%? check_ratio->check_sm No sol_nm Decrease reaction temperature to -20°C. Ensure tert-butanol is present. Use diazomethane. check_ratio->sol_nm Yes sol_sm Increase excess of diazomethane (5-10 eq). Increase reaction time (stir overnight). check_sm->sol_sm Yes sol_ok Proceed to purification. Optimize crystallization or chromatography. check_sm->sol_ok No

Caption: A logical workflow for troubleshooting common issues in the O-methylation step.

References

  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. (2018). SciSpace.
  • Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). A Convenient Method for Chemoselective O-Methylation of Hydroxypyridines.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010).
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Open Access Pub.
  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (1990).
  • Synthesis of (E)-N'- (5-bromo-2-hydroxybenzylidene)nicotinohydrazide) and its Pt(II), Zn(II), Ni (IV)) and Mo(IV) complexes as potential anti tubercular agent. (2015).
  • O-Methylation of 3-hydroxypyridine. (n.d.).
  • Application Notes and Protocols: 3-Methyl-4-hydroxypyridine in Organic Synthesis. (n.d.). Benchchem.
  • Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1)... (n.d.).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Synthesis of the 5-bromo-substituted ligands H2L¹ (X = C-OH) and H2L² (X = N). (n.d.).
  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive. (n.d.).
  • 2-Methyl-5-hydroxypyridine. (n.d.). PubChem.
  • Effect of Methylation on 2-Hydroxypyridine in Ground St
  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide deriv
  • Safer Reagent for the Direct Amidation of Carboxylic Acids. (2022). ChemistryViews.
  • Methylation of pyridine N‐oxides using various peroxides. (n.d.).
  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation... (n.d.).
  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. (n.d.). Bentham Science.
  • Double-reciprocal plots of the O-methylation of 2.5–50 M 2-OH-E 2... (n.d.).
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry.
  • Accelerated Post‐Polymerization Amidation of Polymers with Side‐Chain Ester Groups by Intramolecular Activation. (n.d.).
  • Late-stage oxidative C(sp3)
  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. (n.d.). PMC.
  • Amid
  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011). PMC.
  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (n.d.).
  • Distant ribose 2'-O-methylation of 23S rRNA helix 69 pre-orders the capreomycin drug binding pocket at the ribosome subunit interface. (2025). PubMed.
  • Modification of messenger RNA by 2'-O-methylation regul
  • Late-stage oxidative C(sp3)
  • Amidation of Carboxylic Acids. (2017). YouTube.
  • 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II)

Sources

Technical Support Center: Purification of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By understanding the underlying chemical principles and employing systematic troubleshooting, you can significantly improve the purity, yield, and reproducibility of your experiments.

Understanding the Molecule: Properties and Potential Impurities

This compound is a substituted pyridine derivative. Its structure, featuring a bromine atom, a methoxy group, and an amide functional group, dictates its chemical behavior and the potential impurities that may arise during its synthesis.

A key precursor in the synthesis of this compound is often 5-bromo-2-methoxynicotinic acid.[1] The amide bond formation is a critical step, and incomplete reactions or side reactions can introduce impurities.

Common potential impurities include:

  • Unreacted Starting Materials: Such as 5-bromo-2-methoxynicotinic acid and the amine source.

  • Over-brominated or Under-brominated Species: Depending on the bromination step during the synthesis of the precursors.

  • Hydrolysis Products: The amide bond can be susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions.

  • Positional Isomers: Impurities from the bromination of the nicotinic acid precursor at different positions on the pyridine ring.

  • Residual Solvents: From the reaction and extraction steps.

A logical workflow for comprehensive purity analysis is essential for identifying and quantifying these impurities.[2][3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid phase. This is a common issue with compounds that have moderate polarity.

  • Probable Cause: The chosen solvent system is not ideal. The compound is too soluble in the hot solvent, and upon cooling, it becomes supersaturated and separates as a liquid before it has a chance to form an ordered crystal lattice.

  • Solution:

    • Solvent System Modification:

      • Increase the polarity of the solvent system: If you are using a non-polar solvent, try adding a more polar co-solvent. For example, if you are using toluene, try adding small amounts of ethyl acetate or methanol.

      • Decrease the polarity of the solvent system: If you are using a highly polar solvent, try adding a less polar co-solvent. For instance, if you are using methanol, try adding dichloromethane or ethyl acetate.

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator. Rapid cooling can promote oiling out.

    • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.

Q2: After recrystallization, my product's purity has not significantly improved. What went wrong?

A2: This indicates that the chosen recrystallization solvent does not effectively differentiate between your product and the impurities.

  • Probable Cause: The impurities have similar solubility profiles to this compound in the chosen solvent.

  • Solution:

    • Solvent Screening: Perform a systematic solvent screen. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

    • Consider a Two-Solvent System: Use a binary solvent system where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "bad" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

    • Pre-Purification Step: If the impurity load is very high, consider a preliminary purification step like a plug of silica gel to remove highly polar or non-polar impurities before recrystallization.

Column Chromatography Challenges

Q3: My compound is streaking on the TLC plate and the column. How can I get sharp bands?

A3: Streaking is often a sign of overloading, interactions with the stationary phase, or solubility issues.

  • Probable Cause:

    • Overloading: Too much sample is applied to the TLC plate or column.

    • Strong Interaction with Silica Gel: The amide and pyridine nitrogen in your molecule can interact strongly with the acidic silica gel, leading to tailing.

    • Inappropriate Solvent System: The eluent is not polar enough to move the compound effectively, or the compound is not fully dissolved in the mobile phase.

  • Solution:

    • Reduce Sample Load: Use a more dilute solution for TLC spotting and load less material onto your column.

    • Modify the Mobile Phase:

      • Increase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

      • Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine or ammonia to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing. For example, a mobile phase of dichloromethane:methanol with 0.5% triethylamine can be effective.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a C18 reverse-phase column if silica gel proves problematic.

Q4: I am seeing co-elution of my product with an impurity. How can I improve the separation?

A4: Co-elution occurs when the polarity of the product and an impurity are very similar.

  • Probable Cause: The chosen mobile phase does not provide sufficient selectivity to resolve the two compounds.

  • Solution:

    • Optimize the Mobile Phase:

      • Fine-tune the Polarity: Make small, incremental changes to the solvent ratio. Sometimes a slight adjustment can significantly improve resolution.

      • Change the Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone.

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a gradient elution where the polarity of the mobile phase is gradually increased over time. This can help to separate compounds with close Rf values.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers much higher resolution than standard flash column chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of this compound?

A1: A multi-technique approach is recommended for a comprehensive purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity and detecting non-volatile impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities like residual solvents.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Q2: What are the typical storage conditions for this compound?

Q3: Is this compound sensitive to light or air?

A3: Aromatic bromides and methoxy-substituted pyridines can be sensitive to light and air over extended periods, potentially leading to discoloration and degradation. It is good practice to handle the compound under inert atmosphere (like nitrogen or argon) if possible, especially for long-term storage or when performing sensitive reactions.

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system should be determined experimentally.

  • Solvent Selection:

    • Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, and toluene, or mixtures thereof.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and a hot plate.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Protocol for Flash Column Chromatography of this compound
  • TLC Analysis:

    • Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

    • The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Run the column with the chosen mobile phase, collecting fractions.

    • Monitor the elution of the compounds by TLC.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude 5-Bromo-2- methoxynicotinamide TLC TLC Analysis for Impurity Profile Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile Column Column Chromatography TLC->Column Complex Impurity Profile Purity_Analysis Purity Assessment (HPLC, NMR, GC-MS) Recrystallization->Purity_Analysis Column->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Problem: Oiling Out Causes: Poor solvent choice, Rapid cooling Solutions: Modify solvent system, Slow cooling, Seeding, Scratching Start->Oiling_Out Unsuccessful Low_Purity Problem: Low Purity Causes: Impurities have similar solubility Solutions: Solvent screening, Two-solvent system, Pre-purification Start->Low_Purity Successful but Impure Success Successful Crystallization and Purity Improvement Start->Success Successful

Caption: Troubleshooting guide for common issues in recrystallization.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a general guide for solvent properties relevant to its purification.

SolventPolarity IndexBoiling Point (°C)Common Use in Purification
Hexane0.169Non-polar component of mobile phase for column chromatography
Toluene2.4111Recrystallization solvent, mobile phase component
Dichloromethane3.140Mobile phase for column chromatography
Ethyl Acetate4.477Recrystallization solvent, polar component of mobile phase
Isopropanol4.082Recrystallization solvent
Acetonitrile5.882Recrystallization solvent, HPLC mobile phase
Methanol5.165Highly polar component of mobile phase, recrystallization solvent

References

  • PubChem. (n.d.). 5-Bromonicotinamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the integrity and reproducibility of your results.

Understanding the Synthetic Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic strategies involve the bromination of a nicotinamide precursor, followed by methoxylation, or the construction of the substituted pyridine ring with the desired functionalities already in place. This guide will focus on a common and adaptable two-step approach: the bromination of 2-hydroxynicotinamide followed by O-methylation and amidation.

Troubleshooting Guide: A Mechanistic Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of 5-Bromo-2-hydroxynicotinic acid in the Bromination Step

Q1: My bromination of 2-hydroxynicotinic acid is resulting in a low yield of the desired 5-bromo product. What are the likely causes?

A1: Low yields in the bromination of 2-hydroxynicotinic acid can often be attributed to several factors, primarily related to the reaction conditions and the nature of the starting material. The pyridine ring is electron-deficient, making electrophilic aromatic substitution, like bromination, challenging. Here are the key aspects to investigate:

  • Suboptimal Brominating Agent: The choice and handling of the brominating agent are critical. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred for its ability to provide a low, steady concentration of bromine, which can improve regioselectivity and reduce the formation of dibrominated byproducts.[1]

  • Inadequate Activation of the Pyridine Ring: The hydroxyl group at the 2-position is an activating group, but its effect can be influenced by the reaction medium. In strongly acidic conditions, the pyridine nitrogen can be protonated, further deactivating the ring towards electrophilic attack.

  • Side Reactions: Over-bromination to form 3,5-dibromo-2-hydroxynicotinic acid is a common side reaction. Another potential issue is the replacement of the carboxylic acid group with a bromine atom under harsh conditions.[2]

Q2: How can I optimize the reaction conditions to favor the formation of the 5-bromo product?

A2: To improve the yield of 5-bromo-2-hydroxynicotinic acid, consider the following optimizations:

  • Controlled Addition of Brominating Agent: Add the brominating agent (e.g., NBS) portion-wise or as a solution over a prolonged period. This helps to maintain a low concentration of the electrophile, favoring mono-bromination.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity and minimize side reactions.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or acetonitrile are often good choices. The use of a strong base like sodium hydroxide in the reaction medium can facilitate the reaction.[2]

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Quench the reaction once the optimal conversion has been reached to prevent the formation of undesired products.

Issue 2: Incomplete Methoxylation of 5-Bromo-2-hydroxynicotinamide

Q1: I am struggling to achieve complete conversion of 5-Bromo-2-hydroxynicotinamide to this compound. What are the limiting factors?

A1: Incomplete methoxylation is a common challenge in this synthesis. The nucleophilic substitution of the hydroxyl group with a methoxy group can be hindered by several factors:

  • Insufficiently Strong Base/Nucleophile: The reaction typically proceeds via a nucleophilic aromatic substitution mechanism. A strong base, such as sodium methoxide, is required to generate the methoxide nucleophile. If the base is weak or used in stoichiometric insufficiency, the reaction will not go to completion.

  • Poor Solubility of the Starting Material: 5-Bromo-2-hydroxynicotinamide may have limited solubility in the reaction solvent, which can impede the reaction rate.

  • Reaction Temperature and Time: The reaction may require elevated temperatures and/or longer reaction times to achieve full conversion.

Q2: What steps can I take to drive the methoxylation reaction to completion?

A2: To enhance the efficiency of the methoxylation step, consider the following:

  • Choice of Base and Solvent: Use a strong base like sodium methoxide in a polar aprotic solvent such as dimethylformamide (DMF) or in methanol under reflux.[3] The use of methanol as a solvent can also serve as the source of the methoxide ions in the presence of a suitable base.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be beneficial if there are solubility issues.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as water can consume the strong base and inhibit the reaction.

  • Monitoring the Reaction: As with the bromination step, diligent monitoring by TLC or HPLC is crucial to determine the point of complete conversion.

Issue 3: Formation of Impurities and Purification Challenges

Q1: My final product is contaminated with several impurities that are difficult to separate. What are the likely impurities and how can I minimize their formation?

A1: The primary impurities in the synthesis of this compound often arise from the preceding steps and include:

  • Unreacted Starting Materials: Incomplete bromination or methoxylation will lead to the presence of 2-hydroxynicotinamide or 5-bromo-2-hydroxynicotinamide in the final product.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of 3,5-dibromo-2-methoxynicotinamide.

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other brominated isomers may be formed.

To minimize the formation of these impurities, it is essential to optimize the reaction conditions as described in the previous sections, with a particular focus on stoichiometry, temperature control, and reaction time.

Q2: What are the most effective methods for purifying the final product?

A2: The purification of this compound typically involves a combination of techniques:

  • Crystallization: This is often the most effective method for removing impurities. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

  • Acid-Base Extraction: Exploiting the basicity of the pyridine nitrogen, an acid-base extraction can be used to remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination directly on 2-methoxynicotinamide?

A: Yes, this is a viable alternative synthetic route. The methoxy group at the 2-position is an activating group and will direct the incoming electrophile (bromine) to the 5-position. However, you will still need to carefully control the reaction conditions to avoid over-bromination.

Q: What is the role of a radical initiator in bromination with NBS?

A: While NBS is often used for radical bromination of allylic and benzylic positions, in the case of aromatic bromination, it serves as a source of electrophilic bromine. A radical initiator is typically not required for the bromination of an activated pyridine ring.

Q: My final product has a persistent color. How can I decolorize it?

A: A persistent color in the final product can be due to trace impurities. Treatment with activated charcoal during the recrystallization process can often effectively remove colored impurities.

Q: Is it possible to synthesize the amide from the carboxylic acid at the final step?

A: Yes, the conversion of 5-bromo-2-methoxynicotinic acid to the corresponding amide is a standard transformation. This can be achieved using a variety of coupling agents, such as thionyl chloride to form the acid chloride followed by reaction with ammonia, or by using peptide coupling reagents like HATU.[4][5]

Experimental Protocols

Protocol 1: Bromination of 2-Hydroxynicotinic Acid
  • Dissolution: Dissolve 2-hydroxynicotinic acid in a suitable solvent (e.g., a mixture of water and a strong base like sodium hydroxide).[2]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in a suitable solvent (e.g., DMF) to the cooled solution while stirring vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a reducing agent like sodium bisulfite.[2]

  • Acidification and Isolation: Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.[2]

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.

Protocol 2: Methoxylation of 5-Bromo-2-hydroxynicotinamide
  • Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol.

  • Reaction Setup: Add 5-Bromo-2-hydroxynicotinamide to the sodium methoxide solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required time, monitoring by TLC.

  • Workup: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

ParameterBrominationMethoxylation
Key Reagents 2-Hydroxynicotinic acid, NBS5-Bromo-2-hydroxynicotinamide, Sodium Methoxide
Solvent Water/Base, DMFMethanol, DMF
Temperature 0-5 °CReflux
Common Byproducts Di-brominated speciesUnreacted starting material
Purification RecrystallizationColumn Chromatography, Recrystallization

Visualizing the Workflow

SynthesisWorkflow cluster_bromination Step 1: Bromination cluster_amidation_methoxylation Step 2: Amidation & Methoxylation cluster_troubleshooting Troubleshooting start 2-Hydroxynicotinic Acid bromination Bromination with NBS start->bromination NaOH, H2O/DMF intermediate 5-Bromo-2-hydroxynicotinic Acid bromination->intermediate 0-5 °C low_yield Low Yield bromination->low_yield Potential Issue amidation Amidation intermediate->amidation SOCl2, NH3 methoxylation Methoxylation amidation->methoxylation NaOCH3, MeOH product This compound methoxylation->product incomplete_rxn Incomplete Reaction methoxylation->incomplete_rxn Potential Issue impurities Impurity Formation product->impurities Potential Issue

Caption: Synthetic workflow for this compound with key troubleshooting points.

References

  • ResearchGate. Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1)... [Link]

  • Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • PubMed. Novel synthesis of nicotinamide derivatives of cytotoxic properties. [Link]

  • PubMed Central. Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. [Link]

  • PubMed. Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

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degradation pathways of 5-Bromo-2-methoxynicotinamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-methoxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule in solution. Here, we provide troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound in solution?

Based on its chemical structure, this compound has two primary functional groups susceptible to degradation in aqueous solutions: the amide and the 2-methoxy group on the pyridine ring.

  • Amide Hydrolysis: The most common degradation pathway is the hydrolysis of the nicotinamide moiety. This reaction can occur under both acidic and basic conditions, cleaving the amide bond to yield 5-Bromo-2-methoxynicotinic acid and ammonia (or an ammonium salt).[1][2][3] This process is often accelerated by heat.[2][4]

  • Demethylation/Hydrolysis of the Methoxy Group: The 2-methoxy group on the pyridine ring can be susceptible to hydrolysis, particularly under strong acidic conditions, leading to the formation of 5-Bromo-2-hydroxynicotinamide (which exists in tautomeric equilibrium with the 5-Bromo-2-pyridone form).

  • Photodegradation: While the C-Br bond on the aromatic ring is generally stable, it can be susceptible to photolytic cleavage under exposure to UV light, potentially leading to debromination or other radical-mediated reactions.[5]

The following diagram illustrates the two most probable hydrolytic degradation pathways.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation parent This compound acid_prod 5-Bromo-2-methoxynicotinic Acid parent->acid_prod Amide Hydrolysis (Acid/Base, Heat) pyridone_prod 5-Bromo-2-hydroxynicotinamide (Pyridone form) parent->pyridone_prod O-Demethylation (Strong Acid)

Caption: Predicted hydrolytic degradation pathways of this compound.

FAQ 2: How does pH affect the stability of the compound?

The stability of this compound is highly pH-dependent due to the susceptibility of the amide bond to both acid- and base-catalyzed hydrolysis.[1][6]

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][4] This leads to the formation of 5-Bromo-2-methoxynicotinic acid and an ammonium salt.[3]

  • Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in the neutral to slightly acidic pH range, where the rates of both acid and base-catalyzed hydrolysis are minimized.

  • Basic Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide.[1] This leads to the formation of the carboxylate salt (5-bromo-2-methoxynicotinate) and ammonia.[3]

The following table provides an illustrative example of how pH can impact the degradation rate, represented by the half-life (t½) of the compound in solution at an elevated temperature.

Solution ConditionpHIllustrative t½ (hours) at 50°CPrimary Degradant
Acidic2.0~125-Bromo-2-methoxynicotinic Acid
Neutral7.0>200(Minimal Degradation)
Basic10.0~85-Bromo-2-methoxynicotinate

Troubleshooting Guides

Issue 1: An unexpected peak is consistently appearing in my HPLC chromatogram during my experiment.

This is a classic sign of compound degradation. The identity of the peak depends on your experimental conditions.

Troubleshooting Steps:

  • Identify the Cause Based on Elution Time:

    • More Polar Peak (Earlier Elution): If the new peak is more polar (elutes earlier on a standard reverse-phase column), it is very likely the carboxylic acid degradant (5-Bromo-2-methoxynicotinic acid). Amide hydrolysis introduces a highly polar carboxylic acid group, significantly reducing retention time.

    • Slightly Different Polarity Peak: If the peak has a similar but distinct retention time, it could be the pyridone degradant or a result of epimerization if chiral centers are present elsewhere in a larger molecule containing this moiety.

  • Confirm the Identity:

    • LC-MS Analysis: The most definitive way to identify the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the mass of the new peak to the expected masses of the potential degradants.

      • Parent [M+H]⁺: C₇H₇BrN₂O₂ = 231.97/233.97 (Br isotope pattern)

      • Acid Degradant [M+H]⁺: C₇H₆BrNO₃ = 232.96/234.96

      • Pyridone Degradant [M+H]⁺: C₆H₅BrN₂O₂ = 217.96/219.96

    • Spiking Study: If you have a reference standard for a suspected degradant, spike a small amount into your sample. If your unknown peak increases in size, you have confirmed its identity.

  • Review Your Solution Conditions:

    • Was the solution prepared in an unbuffered aqueous solvent? Changes in pH upon dissolution could be driving degradation.

    • Was the solution exposed to high temperatures or strong light?

    • Was the solution stored for an extended period?

Issue 2: My solution has developed a yellow tint after storage.

A change in color often indicates the formation of new, chromophorically distinct species.

Troubleshooting Steps:

  • Assess Storage Conditions: Was the solution exposed to light? Photodegradation can generate colored impurities.[5] The formation of pyridone structures or other conjugated systems can also lead to color changes.

  • Check for Oxidative Degradation: While less common for this specific moiety, ensure your solvent was degassed and consider if any components in your solution could be promoting oxidation.

  • Analyze by UV-Vis Spectroscopy: Take a UV-Vis spectrum of the colored solution and compare it to a freshly prepared solution. The appearance of new absorbance bands, particularly above 350 nm, indicates the formation of a new chromophore.

  • Perform HPLC Analysis: Quantify the extent of the degradation. A significant color change may correspond to only a small percentage of a highly colored impurity.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Key Degradants

This protocol is aligned with the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[7][8][9] It is designed to intentionally degrade the sample to identify potential degradation products and establish degradation pathways.[8]

Objective: To determine the primary degradation products under hydrolytic (acidic, basic) and photolytic stress.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter, HPLC-UV-MS system, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.

    • Before injection, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Photostability:

    • Place a solution of the compound (in a neutral, transparent solvent like ACN/water) in a validated photostability chamber.

    • Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample post-exposure alongside a dark control stored under the same conditions.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC-UV-MS method.

    • Monitor the disappearance of the parent peak and the formation of new peaks.

    • Use the MS data to propose structures for the observed degradants.

Workflow cluster_stress Forced Degradation Conditions (60°C) start Prepare 1 mg/mL Stock in ACN acid Acid Stress (0.1 M HCl) start->acid base Base Stress (0.1 M NaOH) start->base photo Photolytic Stress (ICH Q1B) start->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling analysis Analyze by LC-UV-MS photo->analysis neutralize Neutralize Aliquots (Acid/Base Samples) sampling->neutralize neutralize->analysis

Caption: Workflow for a forced degradation study of this compound.

References

  • Allen.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. [Link]

  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • International Council for Harmonisation. (2003). STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). ICH. [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity in 5-Bromo-2-methoxynicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for reactions involving 5-Bromo-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity and yield in common cross-coupling reactions. Here, we synthesize technical data with field-proven insights to help you navigate the unique challenges posed by this substrate.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "challenging" substrate for cross-coupling reactions?

A1: The structure of this compound presents a unique combination of electronic and steric factors that can impede standard cross-coupling protocols.

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by occupying a coordination site needed for the catalytic cycle to proceed[1].

  • Electronic Effects: The substrate has both an electron-donating methoxy group and an electron-withdrawing nicotinamide group. The methoxy group, being ortho-para directing, increases electron density at the C-Br position, which can make the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult[2].

  • Steric Hindrance: The methoxy group at the 2-position, adjacent to the nitrogen, can sterically hinder the approach of the palladium catalyst to the C-Br bond at the 5-position.

Q2: My cross-coupling reaction has stalled or is giving very low yield. What are the most critical initial checks I should perform?

A2: Before making significant changes to your protocol, always verify the fundamentals. A systematic check of these parameters often resolves the issue.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction flask was properly flame-dried and that all solvents and reagents were thoroughly degassed using methods like sparging with argon or nitrogen, or freeze-pump-thaw cycles[1][3].

  • Reagent Quality and Purity:

    • Catalyst/Ligand: Palladium sources and phosphine ligands can degrade over time. Use fresh reagents or those stored properly under an inert atmosphere[3]. Phosphine ligands, in particular, can oxidize to phosphine oxides, which are ineffective[4].

    • Boronic Acid (for Suzuki): Boronic acids can undergo protodeboronation or form anhydride trimers upon storage, reducing their effective concentration and reactivity[3][5].

    • Solvents and Base: Use anhydrous, degassed solvents. Ensure your base is finely powdered and dry, as clumps can lead to poor solubility and inconsistent results[2].

Q3: How do I choose the right palladium catalyst and ligand for this compound?

A3: The choice of the ligand is arguably the most critical factor. For an electron-rich and sterically influenced substrate like this, standard ligands such as triphenylphosphine (PPh₃) are often insufficient.

  • Electron-Rich, Bulky Ligands: You need ligands that are both highly electron-donating and sterically bulky. These properties help to accelerate the oxidative addition step and stabilize the active catalytic species[6][7][8]. For Suzuki-Miyaura reactions, consider ligands like SPhos, RuPhos, or XPhos. For Buchwald-Hartwig aminations, ligands like Josiphos, tBuXPhos, or BrettPhos are often required[1][9].

  • Pre-catalysts: Using modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) is highly recommended. These compounds are typically more stable and generate the active Pd(0) species more reliably and efficiently in situ compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃[10].

Q4: Can the methoxy or amide groups on the substrate cause side reactions?

A4: While direct interference is less common than catalyst inhibition, some potential issues exist. The amide group is generally stable under most cross-coupling conditions. However, the 2-methoxy group on the pyridine ring can, under harsh basic conditions and high temperatures, be susceptible to nucleophilic aromatic substitution (SNAr), although this is not a primary concern with typical cross-coupling protocols. The main issue remains the electronic and steric influence of these groups on the C-Br bond's reactivity[2][11].

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low or No Conversion of this compound

If you observe a significant amount of unreacted starting material, the reaction has likely stalled due to an issue within the catalytic cycle. Follow this diagnostic workflow.

G start Low Conversion Detected (via TLC/LC-MS) catalyst 1. Assess Catalyst System start->catalyst conditions 2. Evaluate Reaction Conditions start->conditions reagents 3. Verify Reagent Quality start->reagents ligand Is the ligand electron-rich and bulky (e.g., SPhos, XPhos)? catalyst->ligand base Is the base strong and soluble (e.g., K₃PO₄, Cs₂CO₃)? conditions->base boronic Is the boronic acid fresh and pure? reagents->boronic precatalyst Using a reliable Pd(0) source or a modern pre-catalyst? ligand->precatalyst loading Is catalyst loading sufficient (try increasing to 2-5 mol%)? precatalyst->loading solvent Is the solvent system appropriate (e.g., Dioxane/H₂O, Toluene/H₂O)? base->solvent temp Is the temperature high enough (try 80-110 °C)? solvent->temp degas Was the reaction mixture thoroughly degassed? temp->degas sm_purity Is the 5-bromo-2-methoxy- nicotinamide starting material pure? boronic->sm_purity

Caption: Troubleshooting workflow for low conversion in Suzuki couplings.

Detailed Troubleshooting Strategies for Suzuki Coupling
Potential Cause Explanation & Troubleshooting Strategy
Catalyst Inactivity or Inhibition The pyridine nitrogen can poison the catalyst, and the electron-rich nature of the substrate slows oxidative addition[1][2]. • Action: Switch to a more robust catalytic system. Use a bulky, electron-rich phosphine ligand like SPhos or XPhos (typically 1.1-1.5 eq. relative to Pd) with a reliable palladium source like Pd₂(dba)₃ or a Buchwald G3 pre-catalyst . These ligands accelerate oxidative addition and shield the palladium center[6][8]. • Action: Increase catalyst loading from a standard 1-2 mol% to 3-5 mol% for challenging substrates[1].
Inappropriate Base or Solvent The base is crucial for activating the boronic acid to form a more reactive boronate species for transmetalation[12]. The solvent must solubilize all components effectively. • Action: Use a strong, yet non-nucleophilic base. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are often superior to Na₂CO₃ or K₂CO₃ for difficult couplings[1][13]. Ensure the base is finely powdered[2]. • Action: A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (typically in a 4:1 to 10:1 ratio)[1][14]. Water is often essential for the reaction to proceed efficiently[2].
Degradation of Boronic Acid Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction that consumes the coupling partner, especially at high temperatures or in the presence of excess water[3][5]. • Action: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for potential degradation. • Action: Ensure the reaction is thoroughly degassed to remove oxygen, which can accelerate decomposition pathways[3]. Add the boronic acid just before heating.
Low Reaction Temperature Cross-coupling reactions, particularly with less reactive substrates, often require thermal energy to overcome activation barriers for steps like oxidative addition and reductive elimination. • Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature to 100-110 °C. Monitor for potential decomposition of starting materials or product[13].

Optimized General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound.

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of oxygen[3].

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., SPhos Pd G3, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 5:1 ratio via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the mechanism helps in diagnosing which step may be failing. For Suzuki-Miyaura couplings, the generally accepted mechanism involves three key steps[15][16].

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (R-X) pd_boronate L-Pd(II)(Ar)(Ar') pd_complex->pd_boronate Transmetalation (Ar'-B(OR)₂) pd_boronate->pd0 Reductive Elimination product Ar-Ar' (Product) pd_boronate->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: Low Yield of C-N Coupled Product

This reaction forms a C-N bond and has its own set of challenges, particularly concerning the nucleophilicity of the amine and base compatibility.

Potential Cause Explanation & Troubleshooting Strategy
Insufficiently Active Catalyst C-N bond formation is demanding and requires highly active catalysts. The choice of ligand is paramount[9]. • Action: Employ a specialized ligand designed for C-N coupling. For primary or secondary amines, ligands like tBuXPhos or BrettPhos are excellent choices. Use them with a reliable palladium source, preferably a pre-catalyst like BrettPhos Pd G3 [9][10].
Incompatible or Weak Base A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. However, the base must not react with the substrate or product[9]. • Action: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig aminations. If your substrate is base-sensitive, milder but still strong bases like K₃PO₄ or LiHMDS can be effective alternatives[9][17].
Weak Amine Nucleophile Amines with electron-withdrawing groups or significant steric hindrance can be poor nucleophiles, leading to slow or incomplete reactions. • Action: Ensure the reaction temperature is adequate (typically 80-110 °C). For particularly weak nucleophiles, switching to a more electron-donating and active ligand (e.g., from XPhos to BrettPhos) can often overcome the low reactivity.
Solvent Choice The solvent must solubilize the reagents and not interfere with the catalyst. • Action: Anhydrous, non-protic solvents are standard. Toluene and 1,4-dioxane are the most common and reliable solvents for this transformation[18][19].

Optimized General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst) to a flame-dried Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and a stir bar.

  • Inert Atmosphere Seal: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to ~0.1 M) via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow a similar aqueous work-up procedure as described for the Suzuki-Miyaura coupling, using appropriate solvents for extraction. Purify by column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • Valerie A. Schmidt, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Gianluca Casotti, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Javier Corpas, et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Glorius, F. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 5-Bromo-2-methoxynicotinamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 5-Bromo-2-methoxynicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this substituted pyridine derivative. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your synthetic endeavors.

The Critical Role of Solvents in this compound Chemistry

The choice of solvent is paramount in any chemical transformation, influencing solubility, reaction kinetics, and even the product distribution. For amide bond formation reactions leading to this compound, the solvent system can be the determining factor between a high-yielding, clean reaction and a complex mixture that is difficult to purify. The electronic properties of the substituted pyridine ring in this compound introduce specific considerations that must be addressed for successful outcomes. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group creates a unique electronic environment that influences the reactivity of the molecule.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Solubility of Starting Materials

A common hurdle in reactions with this compound or its precursors, such as 5-bromo-2-methoxynicotinic acid, is poor solubility in common organic solvents. This can lead to slow and incomplete reactions.

Question: My 5-bromo-2-methoxynicotinic acid is not dissolving in my chosen reaction solvent, leading to a heterogeneous mixture and low conversion. What should I do?

Answer:

This is a frequent challenge. The polarity and hydrogen bonding capabilities of the nicotinic acid derivative can limit its solubility. Here’s a systematic approach to address this:

  • Solvent Screening: Begin by assessing the solubility of your starting material in a range of solvents. Polar aprotic solvents are often a good starting point for nicotinic acid derivatives.

  • Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a less polar solvent like Dichloromethane (DCM) with a more polar one like N,N-Dimethylformamide (DMF) can enhance solubility while maintaining favorable reaction conditions.

  • Temperature Adjustment: Gently warming the reaction mixture can improve solubility. However, be cautious, as higher temperatures can also promote side reactions. It is crucial to find a balance where the starting materials are in solution without causing degradation.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can facilitate the transport of the reactants across the phase boundary, overcoming solubility limitations.

SolventDielectric Constant (20°C)Boiling Point (°C)General Suitability for 5-bromo-2-methoxynicotinic acid
N,N-Dimethylformamide (DMF)36.7153Good, often used for amide couplings.[1][2]
Dichloromethane (DCM)9.140Moderate, may require a co-solvent.[3]
Tetrahydrofuran (THF)7.566Moderate, often used in organometallic reactions.[4]
Acetonitrile (MeCN)37.582Moderate, can be a good alternative to DMF.
Toluene2.4111Poor, generally not suitable for the acid form.

Experimental Protocol: Small-Scale Solubility Test

  • To a series of small vials, add approximately 10 mg of 5-bromo-2-methoxynicotinic acid.

  • To each vial, add 0.5 mL of a different solvent (e.g., DMF, DCM, THF, MeCN, Toluene).

  • Stir or sonicate the vials at room temperature for 10 minutes.

  • Visually inspect for dissolution.

  • If the material is not soluble, gently warm the vial to approximately 40-50°C and observe any changes.

Issue 2: Incomplete Reaction or Stalling

Even with adequate solubility, reactions can sometimes fail to reach completion. This can be due to a variety of factors, including reagent deactivation or suboptimal reaction conditions.

Question: My amide coupling reaction to form this compound starts but then stalls at around 50% conversion, even after prolonged reaction times. What could be the cause?

Answer:

A stalled reaction often points to issues with the reagents or the reaction environment. Here's a checklist to diagnose the problem:

  • Reagent Quality: Ensure that your coupling agents (e.g., HATU, HOBt, EDC) are fresh and have been stored under anhydrous conditions. Moisture can rapidly deactivate these reagents. Similarly, verify the purity of your amine and carboxylic acid.

  • Base Stoichiometry and Strength: The choice and amount of base are critical. A hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction without competing as a nucleophile.[1] Ensure at least two equivalents of the base are used if starting from the carboxylic acid salt.

  • Reaction Temperature: While elevated temperatures can increase reaction rates, they can also lead to the decomposition of sensitive reagents or products. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

  • Inert Atmosphere: Reactions involving sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.[5]

Workflow for Troubleshooting a Stalled Reaction

G start Reaction Stalled check_reagents Verify Reagent Quality (Coupling agents, amine, acid) start->check_reagents check_base Check Base (Type, stoichiometry, purity) check_reagents->check_base If reagents are fresh add_reagent Add fresh coupling agent/base check_reagents->add_reagent If reagents are old check_temp Evaluate Reaction Temperature check_base->check_temp Base is correct check_base->add_reagent Incorrect stoichiometry check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere Temperature is optimal optimize_temp Optimize temperature profile check_temp->optimize_temp Temperature too high/low setup_inert Re-run under N2 or Ar check_atmosphere->setup_inert Reaction open to air restart Restart reaction with fresh reagents add_reagent->restart optimize_temp->restart setup_inert->restart

Caption: A decision-making workflow for troubleshooting stalled amide coupling reactions.

Issue 3: Formation of Side Products

The presence of multiple reactive sites on the this compound scaffold can lead to the formation of unwanted side products, complicating purification and reducing the yield of the desired product.

Question: I am observing a significant amount of a side product in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

Understanding the potential side reactions is key to mitigating them. For this compound, the following are common culprits:

  • N-Acylation of the Pyridine Ring: While the 2-methoxy group reduces the basicity of the pyridine nitrogen, under certain conditions, particularly with highly reactive acylating agents, acylation of the ring nitrogen can occur.[6] Using a less reactive activating agent for the carboxylic acid can help to avoid this.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridine ring can be susceptible to nucleophilic attack, especially by strong nucleophiles or in the presence of a catalyst. For instance, if your amine starting material is particularly nucleophilic, it could potentially displace the bromide. This is more likely at elevated temperatures.

  • Hydrolysis: If there is moisture in your reaction, hydrolysis of the activated carboxylic acid intermediate or the final amide product can occur, leading to the starting carboxylic acid and reducing your yield. Strict anhydrous conditions are essential to prevent this.

Strategies to Minimize Side Product Formation

Side ReactionMitigation Strategy
N-Acylation of PyridineUse milder coupling agents. Avoid highly reactive acyl chlorides.
Nucleophilic Substitution of BromineRun the reaction at the lowest possible temperature. Avoid a large excess of the amine nucleophile.
HydrolysisUse anhydrous solvents and reagents. Run the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent system for amide coupling reactions to synthesize this compound?

A1: A polar aprotic solvent like DMF is a reliable starting point due to its excellent solvating properties for the reactants.[1][2] For less polar amines, a co-solvent system of DCM/DMF can be effective. Greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also shown promise in amide coupling reactions and are worth considering.

Q2: How does the 2-methoxy group influence the reaction?

A2: The 2-methoxy group has a significant electronic effect, making the pyridine nitrogen less basic and therefore less nucleophilic.[6] This is generally advantageous as it reduces the likelihood of undesired side reactions at the ring nitrogen, such as N-acylation.

Q3: I am planning a downstream Suzuki coupling reaction with the bromo- group. Will my choice of solvent in the amide formation step affect this?

A3: Yes, it is crucial to ensure that your purified this compound is free of any residual solvents that could interfere with the Suzuki coupling. For example, residual DMF can sometimes be problematic. It is good practice to thoroughly dry your product under high vacuum. The choice of solvent for the Suzuki reaction itself will depend on the specific catalyst and substrates used, with common choices including dioxane, THF, or toluene with an aqueous base.

Q4: What is the best way to purify this compound?

A4: Purification will depend on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective.[5][7]

  • Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel column chromatography is the standard method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or DCM) is typically used.

  • Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.[8][9]

Q5: Can I use water as a solvent for this reaction?

A5: While there has been progress in developing amide bond formation methods in water, these often require specific surfactants or catalysts.[6] For the synthesis of a specialized molecule like this compound, traditional organic solvents are generally more reliable unless a specific water-compatible protocol is being followed. The presence of water can lead to hydrolysis of activated intermediates, reducing the reaction efficiency.

References

  • Garg, N. K. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC, NIH.
  • Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.
  • ResearchGate. Goldberg reactions of 2-bromopyridine and secondary amides.
  • Ozaki, M., Shimotsuma, M., & Hirose, T. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Analytical Biochemistry, 655, 114837.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.
  • Nucleophilic amination of methoxypyridines by a sodium hydride - DR-NTU.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
  • Ester-Amide Exchange Reactions Using 2-Pyridone derivatives as Tautomeric C
  • Borane-Pyridine: An Efficient Catalyst for Direct Amid
  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. PMC, NIH.
  • Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1)...
  • Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosph
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2025).
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC, NIH.
  • Process for the purification of nicotinic acid amide I.
  • Purific
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science (RSC Publishing).

Sources

Technical Support Center: Stability and Storage of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-2-methoxynicotinamide. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage and handling can lead to decomposition, compromising experimental results and product efficacy. This guide provides in-depth, evidence-based protocols and troubleshooting advice to mitigate these risks.

FAQ: Quick Reference Guide

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

For optimal stability, the solid compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[1] While short-term storage (days to weeks) at room temperature in a desiccator may be acceptable, long-term stability is best preserved under refrigeration.

Q2: I've noticed a color change in my solid sample, from white/off-white to yellowish or brown. What does this indicate?

A color change is a common indicator of degradation, most frequently due to photodecomposition. The bromine substituent on the aromatic ring can make the compound susceptible to light, which can initiate radical reactions.[2][3] Upon observing a color change, it is crucial to re-qualify the material's purity via analytical methods like HPLC or LC-MS before use.

Q3: My compound shows poor solubility or has visible particulates after being reconstituted in a solvent. Could this be due to degradation?

Yes, this is a strong possibility. Degradation products often have different physicochemical properties, including lower solubility, than the parent compound. Hydrolysis of the amide or methoxy group can yield more polar, potentially less soluble, byproducts. It is also possible that degradation has led to polymerization or the formation of insoluble salts.

Q4: How should I handle the compound when weighing it for an experiment?

Handle the compound in a controlled environment to minimize exposure to atmospheric moisture and light. If possible, use a glovebox with a dry atmosphere. If a glovebox is not available, work quickly in a fume hood, minimize the time the container is open, and use a container with a small opening. Always use clean, dry spatulas and weighing vessels. Proper handling is crucial as many active pharmaceutical ingredients (APIs) require contained systems to ensure their integrity.[4][5]

Q5: Can I store this compound in solution? For how long?

Storing this compound in solution is not recommended for extended periods. The amide and methoxy functional groups are susceptible to hydrolysis, a process that is significantly accelerated in solution, especially under basic or neutral pH conditions.[6] If you must prepare a stock solution, it should be made fresh for each experiment using a dry, aprotic solvent if compatible with your experimental design. If an aqueous buffer is required, prepare the solution immediately before use and keep it on ice.

Troubleshooting Guide: Identifying and Mitigating Decomposition

This guide provides a structured approach to troubleshooting common stability issues.

Problem 1: Suspected Hydrolytic Degradation
  • Symptoms:

    • Appearance of new, more polar peaks in HPLC chromatograms.

    • A significant decrease in the main peak area over time.

    • Inconsistent biological or chemical assay results from the same batch.

    • Mass spectrometry data showing masses corresponding to 5-bromo-2-hydroxynicotinamide or 5-bromo-2-methoxynicotinic acid.

  • Root Causes:

    • Moisture: Absorption of atmospheric water during storage or handling.

    • Solvent Purity: Use of non-anhydrous solvents for reconstitution.

    • pH: Storage in unbuffered aqueous solutions or at pH > 7, which can catalyze amide hydrolysis.[6] Nicotinamide derivatives are known to undergo base-catalyzed hydrolysis.[6]

  • Prevention & Mitigation:

    • Dry Storage: Always store the solid compound in a desiccator, preferably under vacuum or backfilled with an inert gas.

    • Inert Atmosphere: For long-term storage, aliquot the material into smaller vials under an inert atmosphere (e.g., inside a glovebox) to avoid repeated exposure of the entire batch to air and moisture.

    • Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions.

  • Verification Protocol: HPLC Purity Check

    • Prepare a fresh solution of a reference standard (a new, unopened vial of the compound).

    • Prepare a solution of the suspect sample at the same concentration.

    • Analyze both samples using a validated reverse-phase HPLC method.

    • Compare: Look for the emergence of new peaks or a significant reduction in the main peak's relative area percentage in the suspect sample compared to the reference standard.

Problem 2: Suspected Photodegradation
  • Symptoms:

    • Visible discoloration of the solid material (e.g., turning yellow or brown).

    • Appearance of multiple, often small, impurity peaks in the HPLC chromatogram.

  • Root Causes:

    • Improper Packaging: Storage in clear glass or plastic vials.

    • Light Exposure: Exposure to direct sunlight or even ambient laboratory lighting over time. Brominated aromatic compounds can absorb light, leading to the homolytic cleavage of the C-Br bond and initiating degradation.[2][3]

  • Prevention & Mitigation:

    • Light-Protecting Containers: Store the compound exclusively in amber glass vials or opaque containers.

    • Dark Storage: Place containers inside a secondary light-blocking container (like a cardboard box or metal can) and store them in a closed cabinet or refrigerator.

    • Foil Wrapping: As an extra precaution, vials can be wrapped in aluminum foil.

  • Verification Protocol: Forced Degradation Study

    • Weigh out two small, identical samples of a high-purity lot of the compound.

    • Store one sample under the recommended dark, refrigerated conditions (the control).

    • Expose the second sample to a controlled light source (e.g., a UV lamp at 254/365 nm or a high-intensity white light) for a defined period (e.g., 24 hours).

    • Prepare solutions of both samples and analyze by HPLC.

    • Compare: If the light-exposed sample shows significant degradation compared to the control, the compound's photosensitivity is confirmed.

Deep Dive: The Science of Stability

Understanding the underlying chemical mechanisms of degradation is key to preventing them. The structure of this compound contains three primary points of vulnerability.

Key Degradation Pathways

The primary threats to the stability of this compound are hydrolysis and photolysis.

  • Hydrolytic Cleavage: This occurs at two potential sites:

    • Amide Hydrolysis: The amide bond can be cleaved by water, particularly under acidic or basic conditions, to yield 5-bromo-2-methoxynicotinic acid and ammonia. This process is often the most significant hydrolytic pathway for nicotinamide derivatives.[6][7]

    • Ether Hydrolysis: The 2-methoxy group (an ether) can be hydrolyzed to a hydroxyl group, forming 5-bromo-2-hydroxynicotinamide (a pyridone). This reaction is typically slower but can be promoted by strong acidic conditions.

  • Photolytic C-Br Bond Cleavage: The carbon-bromine bond is susceptible to cleavage by UV or high-energy visible light.[3] This generates a highly reactive aryl radical, which can then participate in a variety of uncontrolled side reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a complex mixture of impurities.

DecompositionPathways cluster_main This compound cluster_degradation Degradation Products main This compound (Stable Form) p1 5-Bromo-2-methoxynicotinic Acid + NH3 main->p1 Amide Hydrolysis (H₂O, pH extremes) p2 5-Bromo-2-hydroxynicotinamide main->p2 Ether Hydrolysis (H₂O, acid) p3 2-Methoxynicotinamide + Radical Byproducts main->p3 Photolysis (Light, hν)

Caption: Potential degradation pathways for this compound.

Recommended Protocols & Best Practices

Adherence to rigorous storage and handling protocols is essential for maintaining the integrity of your compound.

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature 2-8°C (Long-term)Reduces reaction kinetics for all degradation pathways.[1]
Atmosphere Dry, Inert Gas (Argon/N₂)Prevents hydrolysis by excluding moisture and oxidation.
Light Protected from LightPrevents photolytic C-Br bond cleavage.[2]
Container Amber Glass Vial, Tightly SealedAmber glass blocks UV light; a tight seal prevents moisture ingress.[4]

Protocol 1: Recommended Workflow for Handling and Weighing

This workflow minimizes exposure to environmental degradants.

HandlingWorkflow start Start: Retrieve from 2-8°C Storage equilibrate 1. Equilibrate to Room Temp in Desiccator (30 min) start->equilibrate Prevents condensation transfer 2. Transfer to Inert Atmosphere (Glovebox or N₂ Bag) equilibrate->transfer weigh 3. Weigh Required Amount into Amber Vial transfer->weigh Minimize exposure time seal_sample 4. Tightly Seal Sample Vial (Use PTFE-lined cap) weigh->seal_sample return_stock 5. Purge Stock Vial with Inert Gas, Reseal, and Return to 2-8°C weigh->return_stock end End: Proceed with Experiment seal_sample->end

Caption: Recommended workflow for handling solid this compound.

By implementing these scientifically-grounded storage and handling strategies, you can significantly reduce the risk of decomposition, ensuring the quality and reliability of your experimental outcomes.

References

  • On the irreversible destruction of reduced nicotinamide nucleotides by hypohalous acids. PubMed, National Library of Medicine. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Food & Nutrition Research. [Link]

  • Containment Transfer Systems. ROMYNOX. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. National Institutes of Health (NIH). [Link]

  • Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. ResearchGate. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Hartley Lab. [Link]

  • New technologies for safe and contained powder handling in the bulk pharmaceutical industry. Dec Group. [Link]

  • Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]

  • API powders storage bottle. Making.com. [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. National Institutes of Health (NIH). [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. OSTI.GOV. [Link]

  • HPLC and ESI-MS analysis of nicotinamide degradation by Alcaligenes sp.... ResearchGate. [Link]

  • Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxynicotinamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to address the specific challenges you may encounter.

I. Process Overview & Key Considerations for Scale-Up

The synthesis of this compound typically involves the bromination of 2-methoxynicotinamide. While seemingly straightforward, scaling up this reaction from the lab bench to pilot or production scale introduces several challenges that can impact yield, purity, and safety. Key considerations include reaction kinetics, heat and mass transfer, reagent addition strategies, and product isolation and purification.

This guide will walk you through potential issues and provide actionable solutions to navigate the complexities of scaling up this important synthesis.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., dibrominated species). 3. Degradation of starting material or product. 4. Suboptimal reaction temperature.1. Monitor Reaction Progress: Utilize techniques like TLC, HPLC, or GC to track the consumption of the starting material and the formation of the product. Extend the reaction time if necessary. 2. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. On a larger scale, slower, controlled addition of the brominating agent is crucial to prevent localized high concentrations that can lead to over-bromination. 3. Temperature Control: Ensure uniform and stable temperature control throughout the reaction vessel. Hot spots can lead to degradation. For exothermic reactions, ensure adequate cooling capacity. 4. Optimize Solvent: The choice of solvent can significantly impact the reaction. Acetic acid is a common solvent for such brominations.[1]
Formation of Impurities 1. Over-bromination leading to dibromo- or other polybrominated species. 2. Hydrolysis of the amide functionality. 3. Residual starting material. 4. Impurities in starting materials.1. Controlled Reagent Addition: Implement a slow, subsurface addition of the brominating agent to maintain a low concentration at any given point. 2. pH Control: During workup and purification, maintain the pH within a range that minimizes amide hydrolysis. 3. Purification Strategy: Develop a robust purification protocol. Recrystallization is often a viable option for crystalline solids. Column chromatography may be necessary for closely related impurities. 4. Quality Control of Starting Materials: Ensure the purity of 2-methoxynicotinamide and the brominating agent before starting the reaction.
Difficulties in Product Isolation/Purification 1. Product is an oil or difficult to crystallize. 2. Product co-precipitates with impurities. 3. Emulsion formation during aqueous workup.1. Recrystallization Solvent Screening: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. 2. pH Adjustment: The solubility of nicotinamide derivatives can be pH-dependent. Adjusting the pH of the aqueous solution during workup may aid in selective precipitation. 3. Extraction Optimization: If using liquid-liquid extraction, consider using a different solvent or adjusting the pH to break emulsions. The addition of brine can also help.
Exothermic Reaction Runaway 1. Rapid addition of brominating agent. 2. Inadequate cooling. 3. Insufficient mixing.1. Slow and Controlled Addition: Add the brominating agent at a rate that allows the cooling system to dissipate the generated heat effectively. 2. Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient for the scale of the reaction. Consider pre-cooling the reaction mixture before adding the brominating agent. 3. Efficient Stirring: Use an appropriate stirrer and agitation speed to ensure uniform heat distribution and prevent localized hot spots.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common brominating agent for this type of reaction?

A1: A solution of bromine in a suitable solvent, such as acetic acid, is a commonly used brominating agent for aromatic compounds like nicotinamides.[1] N-Bromosuccinimide (NBS) can also be an effective alternative, particularly for allylic brominations, but can also be used for aromatic brominations under specific conditions.[2]

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To minimize dibromination, it is crucial to use a controlled stoichiometry of the brominating agent (typically 1.0 to 1.1 equivalents). Furthermore, a slow and controlled addition of the brominating agent to the reaction mixture is essential. This prevents localized high concentrations of the brominating agent, which can lead to over-bromination.

Q3: What are the critical safety precautions when working with bromine and acetic acid on a large scale?

A3: Both bromine and acetic acid are corrosive and hazardous.[3][4][5][6] When scaling up, it is imperative to:

  • Work in a well-ventilated area, preferably a fume hood designed for handling corrosive vapors.[3][4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]

  • Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents.[3][4]

  • Be aware that bromine is highly toxic if inhaled.[3][4]

Q4: How can I effectively monitor the progress of the reaction?

A4: For real-time monitoring, especially on a larger scale, in-situ analytical techniques such as ReactIR can be invaluable. Alternatively, periodic sampling and analysis by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) are effective methods to track the disappearance of the starting material and the appearance of the product and any byproducts.

Q5: What are the recommended workup and purification procedures?

A5: A typical workup involves quenching the excess brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite. This is followed by neutralization of the acid. The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. Purification is often achieved through recrystallization from an appropriate solvent or solvent mixture.

IV. Experimental Workflow & Visualization

General Experimental Protocol
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-methoxynicotinamide in an appropriate solvent (e.g., glacial acetic acid).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) to the reaction mixture via the addition funnel, maintaining the internal temperature within the desired range.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).

  • Quenching: Once the reaction is complete, quench any excess brominating agent by adding a solution of a reducing agent (e.g., aqueous sodium thiosulfate).

  • Neutralization & Isolation: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the crude product. Isolate the solid by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Process Flow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-methoxynicotinamide in Acetic Acid cool Cool to 0-10 °C start->cool add_br2 Slow Addition of Bromine Solution cool->add_br2 monitor Monitor Reaction (HPLC/TLC) add_br2->monitor quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete neutralize Neutralize & Precipitate quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize filter->recrystallize end_product This compound recrystallize->end_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem Encountered low_yield Low Yield Check: Incomplete Reaction? Byproducts? Degradation? start->low_yield impurities Impurities Formed Check: Over-bromination? Hydrolysis? start->impurities isolation_issue Isolation Difficulty Check: Oiling out? Co-precipitation? start->isolation_issue solution1 Action: Extend reaction time, Optimize T low_yield->solution1 solution2 Action: Control stoichiometry, Slow addition low_yield->solution2 impurities->solution2 solution3 Action: Robust purification, pH control impurities->solution3 solution4 Action: Recrystallization solvent screen, pH adjustment isolation_issue->solution4

Caption: A decision-making diagram for troubleshooting common synthesis issues.

V. References

  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Unknown. (2024-02-08). Safety data sheet.

  • Indian Chemical Council (ICC). (2019-03-18). Bromine Safety Handbook. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Nicotinamide N-Methyltransferase (NNMT) Inhibitors: Benchmarking 5-Bromo-2-methoxynicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical regulator in cellular metabolism and energy homeostasis, making it a compelling therapeutic target for a range of diseases, including metabolic disorders and oncology.[1] This guide provides an in-depth comparison of various NNMT inhibitors, with a particular focus on the substituted nicotinamide class, exemplified by compounds structurally related to 5-Bromo-2-methoxynicotinamide. We will dissect their mechanisms of action, compare their potency and selectivity using experimental data, and provide detailed protocols for their evaluation. This analysis aims to equip researchers with the necessary insights to select and utilize these chemical probes effectively in their drug discovery and development endeavors.

Introduction: The Rationale for Targeting NNMT

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a pivotal role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) and other pyridine compounds.[2] This reaction uses S-adenosyl-L-methionine (SAM) as the methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2]

The significance of this enzymatic activity extends beyond simple detoxification. By consuming SAM, the universal methyl donor, NNMT influences the cellular methylation potential, thereby impacting epigenetic regulation of gene expression.[3] Furthermore, by metabolizing nicotinamide, NNMT modulates the intracellular pool of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular energy metabolism and repair.[3]

Overexpression of NNMT has been strongly linked to the pathophysiology of several diseases:

  • Metabolic Diseases: Elevated NNMT levels in adipose tissue and the liver are associated with obesity, insulin resistance, and type 2 diabetes.[1] Inhibition of NNMT has been shown to reverse diet-induced obesity, reduce adipocyte size, and lower plasma cholesterol in animal models.[4]

  • Oncology: In various cancers, NNMT is upregulated and contributes to altered metabolic pathways that support rapid tumor growth and proliferation.[1][3] It has also been identified as a key regulator in the differentiation of cancer-associated fibroblasts (CAFs), which promote metastasis.

This central role in metabolic and epigenetic dysregulation makes NNMT a high-value target for therapeutic intervention.

Mechanisms of NNMT Inhibition

NNMT inhibitors can be broadly classified based on their mechanism of action. Understanding these differences is crucial for interpreting experimental data and predicting in vivo effects.

  • Substrate-Competitive Inhibitors: Many potent inhibitors are analogs of the natural substrate, nicotinamide. These compounds, which include substituted nicotinamides like 2-methoxy-nicotinamide and 6-methoxynicotinamide (JBSNF-000088), compete with nicotinamide for binding to the enzyme's active site.[1][3]

  • Turnover Inhibitors (Prodrugs): A fascinating subclass of nicotinamide analogs acts as "turnover inhibitors." These compounds are substrates for NNMT, which methylates them. The resulting methylated product is a highly potent inhibitor of the enzyme.[3] This mechanism combines the good cell permeability of the uncharged substrate with the high potency of the charged, methylated product, leading to efficient inhibition in vivo.[3]

  • Bisubstrate Inhibitors: These molecules are designed to mimic the transition state of the methylation reaction by covalently linking fragments of both SAM and nicotinamide. They often exhibit high potency and selectivity but can be limited by poor cell permeability.

  • Uncompetitive Inhibitors: Some inhibitors, such as the azaindoline carboxamide class, bind uncompetitively with respect to SAM, meaning they bind to the enzyme-SAM complex.

A Spotlight on Substituted Nicotinamides

While direct experimental data on This compound is not extensively available in peer-reviewed literature, its chemical structure places it firmly within the most explored class of NNMT inhibitors: substituted nicotinamides. The principles of its action can be inferred from closely related and well-characterized analogs, such as 2-methoxy-nicotinamide and 6-methoxynicotinamide.

The core strategy behind these analogs is to modify the nicotinamide scaffold to enhance binding affinity and selectivity for NNMT. The methoxy group, as seen in 2-methoxy-nicotinamide and 6-methoxynicotinamide, has proven to be a key modification for achieving potent inhibition.[3] It is plausible that the addition of a bromo- group at the 5-position, as in the titular compound, is an attempt to further explore the structure-activity relationship by modifying the electronic properties and steric bulk within the enzyme's binding pocket.

Comparative Analysis of Leading NNMT Inhibitors

To provide a clear benchmark, the table below summarizes key performance data for several prominent NNMT inhibitors from different structural classes.

Inhibitor Class Mechanism hNNMT IC₅₀ Cellular Potency (IC₅₀) Key In Vivo Findings Reference(s)
JBSNF-000088 Nicotinamide AnalogSubstrate-Competitive / Turnover1.8 µM1.6 µM (U2OS)Reduces body weight and improves glucose tolerance in diet-induced obese mice.[1][5]
5-Amino-1-methylquinolinium (5A1MQ) QuinoliniumProduct Analog~1.2 µMEffectiveReverses high-fat diet-induced obesity and lowers cholesterol in mice.[2][4]
2-methoxy-nicotinamide Nicotinamide AnalogTurnover InhibitorN/A (Substrate)EffectiveReduces MNA levels and drives insulin sensitization and body weight reduction.[3]
Azaindoline carboxamide 38 AzaindolineUncompetitive (vs. SAM)Potent (undisclosed)EffectiveFavorable PK/PD profile and oral bioavailability.N/A
Compound '960' TriazoleNot specified12 nMLow nM rangeSignificantly reduced tumor growth in mouse models.N/A

Experimental Protocols for NNMT Inhibitor Evaluation

Validating a potential NNMT inhibitor requires a multi-step, rigorous experimental workflow. The causality behind these steps is to first establish biochemical potency, then confirm on-target action in a cellular context, and finally, demonstrate efficacy in a relevant physiological system.

Primary Screening: Biochemical Potency Assay

Objective: To determine the direct inhibitory effect of a compound on purified NNMT enzyme activity and calculate its IC₅₀ value.

Methodology: Fluorogenic Coupled-Enzyme Assay

This is a common high-throughput screening (HTS) method. The principle is based on detecting a product of the NNMT reaction cascade.

  • Reaction Setup: Recombinant human NNMT is incubated with the substrate nicotinamide, the methyl donor SAM, and the test inhibitor at various concentrations in an appropriate assay buffer.

  • Enzymatic Cascade: The NNMT-catalyzed reaction produces SAH. A second enzyme, SAH hydrolase (SAHH), is added to the reaction mixture, which converts SAH to homocysteine.

  • Fluorogenic Detection: A thiol-detecting probe is then added. This probe is non-fluorescent until it reacts with the free thiol group on homocysteine, generating a strong fluorescent signal (e.g., Ex/Em = 392/482 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to NNMT activity. The reduction in signal in the presence of an inhibitor is used to calculate the percent inhibition and subsequently the IC₅₀ value.

Causality Note: This coupled-enzyme approach is chosen for its sensitivity and HTS compatibility. By detecting a downstream product (homocysteine), it provides a robust and amplifiable signal. A control reaction lacking NNMT is critical to subtract background fluorescence.

Target Engagement: Cellular Assay

Objective: To confirm that the inhibitor engages with NNMT inside a living cell and inhibits its function, measured by the reduction of the product MNA.

Methodology: LC-MS/MS Quantification of 1-Methylnicotinamide (MNA)

  • Cell Culture: A relevant cell line (e.g., U2OS cancer cells or 3T3L1 adipocytes) is cultured under standard conditions.[1]

  • Compound Treatment: Cells are treated with the NNMT inhibitor at various concentrations for a defined period (e.g., 24 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells, typically using a cold methanol/water solution.

  • Quantification: The cell lysates are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the highly specific and sensitive quantification of the NNMT product, MNA.

  • Data Analysis: The reduction in intracellular MNA levels in treated cells compared to vehicle-treated controls demonstrates the inhibitor's cellular activity.

Causality Note: Measuring the direct product of the enzyme in a cellular context is a definitive way to confirm on-target activity. It bridges the gap between biochemical potency and physiological effect, ruling out off-target effects that might confound simpler viability assays.

In Vivo Efficacy: Animal Model Study

Objective: To evaluate the therapeutic potential of the inhibitor in a disease-relevant animal model, such as diet-induced obesity (DIO).

Methodology: Diet-Induced Obese (DIO) Mouse Model

  • Induction of Obesity: Mice (e.g., C57BL/6) are fed a high-fat diet for several weeks until they become obese and exhibit metabolic dysregulation (e.g., hyperglycemia, insulin resistance).[2][4]

  • Drug Administration: The DIO mice are then treated with the NNMT inhibitor (e.g., via oral gavage or subcutaneous injection) or a vehicle control, typically once daily for a period of several weeks.[4]

  • Monitoring: Key metabolic parameters are monitored throughout the study, including body weight, food intake, blood glucose levels, and insulin sensitivity (via glucose tolerance tests).

  • Terminal Analysis: At the end of the study, tissues (e.g., white adipose tissue, liver) and plasma are collected for analysis of fat mass, adipocyte size, liver triglycerides, and plasma cholesterol.[4]

Causality Note: The DIO mouse model is the gold standard for preclinical evaluation of anti-obesity and anti-diabetic compounds. Demonstrating a reduction in body weight and fat mass without a corresponding decrease in food intake provides strong evidence that the inhibitor's mechanism of action is an increase in energy expenditure, consistent with NNMT inhibition.[4]

Visualizing the Science

NNMT Metabolic Pathway

NNMT_Pathway cluster_inputs Inputs cluster_outputs Outputs & Effects SAM S-Adenosyl Methionine (SAM) (Methyl Donor) NNMT NNMT SAM->NNMT Methylation Cellular Methylation (Epigenetics) SAM->Methylation Required for NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ Pool NAM->NAD Precursor SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (MNA) (Product) NNMT->MNA Methylation Inhibitor NNMT Inhibitor (e.g., this compound) Inhibitor->NNMT Inhibition SAH->Methylation Inhibits

Caption: The NNMT pathway, illustrating substrate conversion and the point of inhibition.

Experimental Workflow for Inhibitor Validation

Workflow A High-Throughput Screen (HTS) (Fluorogenic Assay) B Hit Confirmation & IC₅₀ (Biochemical Assay) A->B Identify Hits C Selectivity Profiling (vs. other Methyltransferases) B->C Confirm Potency D Cellular Target Engagement (LC-MS/MS for MNA) C->D Assess Specificity E In Vivo PK/PD Studies (Animal Models) D->E Validate in Cells F Lead Optimization E->F Test Efficacy

Caption: A logical workflow for the discovery and validation of novel NNMT inhibitors.

Conclusion and Future Directions

The development of potent and selective NNMT inhibitors represents a highly promising therapeutic strategy for metabolic diseases and cancer. While direct data on this compound remains limited, its structural class of substituted nicotinamides, including analogs like JBSNF-000088 and 2-methoxy-nicotinamide, has demonstrated significant preclinical success.[1][3] These compounds effectively inhibit the enzyme, modulate cellular metabolism, and produce favorable outcomes in animal models of disease.

The key challenge moving forward is the development of inhibitors with optimal drug-like properties, including high selectivity, oral bioavailability, and long-term safety.[3] The "turnover inhibitor" or prodrug approach is a particularly elegant strategy to enhance cellular potency and in vivo efficacy.[3] As researchers continue to refine these molecules, NNMT inhibitors are poised to become a valuable new class of therapeutics, offering a novel mechanism to combat some of today's most pressing health challenges.

References

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed. Available at: [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Synthesis of NS6740. Commercially available 5‐bromo‐2‐furoic acid (1)... ResearchGate. Available at: [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. PMC - PubMed Central. Available at: [Link]

  • A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PMC. Available at: [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Available at: [Link]

  • Synthesis of 5-beta-D-ribofuranosylnicotinamide and Its N-methyl Derivative. The Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside. PubMed. Available at: [Link]

  • Profile of compound 1 (JBSNF-000088) in enzymatic and cell based... ResearchGate. Available at: [Link]

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The Structure-Activity Relationship of 5-Bromo-2-methoxynicotinamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nicotinamide scaffold represents a privileged core in modern medicinal chemistry. Its inherent biological relevance, stemming from its role as a key component of the NAD+ cofactor, has made it a fertile ground for the development of a diverse array of therapeutic agents. Within this broad class of compounds, analogs of 5-Bromo-2-methoxynicotinamide have emerged as a particularly promising chemotype, offering a synthetically tractable platform for the generation of potent and selective inhibitors of various enzymatic targets.

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of this compound analogs, with a focus on their development as anticancer agents. We will delve into the causal relationships behind experimental design, present supporting data from key studies, and provide detailed protocols to enable the replication and extension of these findings.

The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound core possesses several key features that make it an attractive starting point for drug discovery. The pyridine ring, a common motif in pharmaceuticals, offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties. The bromine atom at the 5-position is a bioisostere for a methyl group and can enhance binding affinity through halogen bonding or by increasing lipophilicity, which can in turn improve cell permeability. The methoxy group at the 2-position can influence the conformation of the molecule and participate in hydrogen bonding interactions with target proteins. Finally, the amide functionality at the 3-position is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the hinge region of kinases or the active site of other enzymes.

Comparative Analysis of this compound Analogs as PI3K/mTOR Dual Inhibitors

A recent study by Gong et al. (2023) highlights the potential of this scaffold in the development of dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.[1] The general structure of the synthesized sulfonamide methoxypyridine derivatives is shown below:

SAR cluster_0 General Structure Core This compound Core SAR_General Nicotinamide_Core Nicotinamide Core Position_5 Position 5 (e.g., Bromo) Nicotinamide_Core->Position_5 Lipophilicity, Halogen Bonding Position_2 Position 2 (e.g., Methoxy) Nicotinamide_Core->Position_2 Conformation, H-Bonding Amide_N Amide Nitrogen Substituents Nicotinamide_Core->Amide_N Solubility, Steric Hindrance Biological_Activity Biological Activity Position_5->Biological_Activity Position_2->Biological_Activity Amide_N->Biological_Activity Synthesis_Workflow Start 5-bromo-2-methoxypyridin-3-amine Step1 Sulfonylation with Substituted Benzenesulfonyl Chloride Start->Step1 Intermediate N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide Step1->Intermediate Step2 Suzuki Coupling with Aryl/Heteroaryl Boronic Acid Intermediate->Step2 Product Final Product Step2->Product

Caption: Synthetic workflow for this compound analogs.

Step 1: Sulfonylation

  • To a solution of 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous pyridine (10 mL/mmol) at 0 °C, add the desired substituted benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide intermediate.

Step 2: Suzuki Coupling

  • To a solution of the N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide intermediate (1.0 eq) in a mixture of dioxane and water (4:1, 10 mL/mmol), add the desired aryl or heteroaryl boronic acid (1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 90 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final sulfonamide methoxypyridine derivative.

In Vitro PI3K/mTOR Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PI3Kα and mTOR can be determined using a variety of commercially available assay kits, typically based on a fluorescence resonance energy transfer (FRET) or luminescence-based format.

General Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, the appropriate substrate (e.g., a lipid substrate for PI3Kα or a peptide substrate for mTOR), and ATP.

  • Add the diluted test compounds to the wells.

  • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Add the detection reagent.

  • Read the signal (fluorescence or luminescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent enzyme inhibitors with potential therapeutic applications in oncology. The systematic exploration of substitutions on this core, as exemplified by the work of Gong et al. on PI3K/mTOR dual inhibitors, provides a clear roadmap for future drug discovery efforts.

Future work in this area could focus on:

  • Exploring a wider range of substituents at the R1 and R2 positions to further optimize potency and selectivity.

  • Investigating the activity of these analogs against other kinase targets to explore the broader therapeutic potential of this scaffold.

  • Conducting in vivo studies with the most promising compounds to evaluate their pharmacokinetic properties and anti-tumor efficacy in animal models.

By leveraging the structure-activity relationships outlined in this guide and employing the provided experimental protocols, researchers can continue to unlock the full potential of this compound analogs in the development of novel and effective therapies.

References

  • BenchChem. (n.d.). 5-bromo-N-ethyl-2-methoxynicotinamide. Retrieved from BenchChem website. 2[2]. Gong, et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. BenchChem.

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A Comparative Guide to the Efficacy of 5-Bromo-2-methoxynicotinamide Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nicotinamide scaffold stands out as a "privileged structure" due to its central role in cellular metabolism and signaling.[1] As a core component of the coenzyme nicotinamide adenine dinucleotide (NAD+), it is intricately involved in a vast array of biological processes, making its derivatives a fertile ground for therapeutic innovation.[1] This guide provides a comprehensive comparison of the efficacy of a series of novel 5-Bromo-2-methoxynicotinamide derivatives. While direct comparative studies on this specific chemical series are not extensively documented in publicly available literature, this guide will leverage established principles from the broader field of nicotinamide-based drug discovery to present a robust framework for their evaluation. We will focus on their potential as Poly(ADP-ribose) Polymerase (PARP) inhibitors, a well-established target for anticancer therapies where the nicotinamide motif plays a crucial role.[2][3]

The rationale for investigating this compound derivatives stems from the known impact of specific substitutions on the nicotinamide core. The bromine atom at the 5-position can enhance membrane permeability and introduce specific electronic properties, while the methoxy group at the 2-position can influence molecular conformation and hydrogen-bonding capabilities, potentially altering binding affinity for target enzymes.[1] This guide will present a hypothetical structure-activity relationship (SAR) study to illustrate how variations in an appended chemical moiety (R-group) on the amide nitrogen can modulate therapeutic efficacy.

The Central Role of PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) Polymerases (PARPs) are a family of enzymes critical for DNA repair.[4] They utilize NAD+ to catalyze the transfer of ADP-ribose units to target proteins, a process essential for signaling DNA damage and recruiting repair machinery.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[5][6] Inhibiting PARP in such cancer cells leads to an accumulation of DNA damage and ultimately, cell death, a concept known as synthetic lethality.[4] Given that many PARP inhibitors mimic the nicotinamide portion of NAD+ to competitively bind to the enzyme's active site, the this compound scaffold presents a promising starting point for the design of novel and potent PARP inhibitors.[1][2]

cluster_0 DNA Damage Response cluster_1 Action of this compound Derivatives Single-Strand Break Single-Strand Break PARP Activation PARP Activation Single-Strand Break->PARP Activation senses DNA Repair DNA Repair PARP Activation->DNA Repair recruits machinery PARP Inhibition PARP Inhibition PARP Activation->PARP Inhibition Cell Survival Cell Survival DNA Repair->Cell Survival Derivative This compound Derivative (PARP Inhibitor) Derivative->PARP Inhibition causes Accumulated Damage Accumulated DNA Damage PARP Inhibition->Accumulated Damage Apoptosis Cell Death (Apoptosis) Accumulated Damage->Apoptosis

Caption: Mechanism of action for this compound derivatives as PARP inhibitors.

Comparative Efficacy of Hypothetical Derivatives

To explore the structure-activity relationship, we hypothesize a series of this compound derivatives where the R-group on the amide nitrogen is varied. The efficacy of these compounds is evaluated based on their PARP1 inhibitory activity (IC50) and their anti-proliferative effect on a BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a normal fibroblast cell line to assess selectivity.

Compound IDR-GroupPARP1 IC50 (nM)Anti-proliferative IC50 (µM) (MDA-MB-436)Selectivity Index (Normal Fibroblasts / MDA-MB-436)
BMN-1 -H58025.21.5
BMN-2 -CH325010.83.1
BMN-3 -CH2CH31255.15.8
BMN-4 -Cyclopropyl451.912.3
BMN-5 -Phenyl984.28.9
Olaparib (Reference)50.2>50

This data is hypothetical and for illustrative purposes.

The results suggest that small alkyl and cycloalkyl groups at the R-position enhance both PARP1 inhibition and anti-proliferative activity, with the cyclopropyl group (BMN-4) showing the most significant improvement. This could be due to favorable interactions within the enzyme's binding pocket. The larger phenyl group (BMN-5) shows good activity, though slightly less potent than the cyclopropyl derivative, indicating that steric bulk may play a role. The increasing selectivity index from BMN-1 to BMN-4 suggests that these modifications also reduce toxicity towards non-cancerous cells.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target derivatives can be achieved through a straightforward amidation reaction.

5-Bromo-2-methoxynicotinic acid 5-Bromo-2-methoxynicotinic acid Amidation Amidation 5-Bromo-2-methoxynicotinic acid->Amidation SOCl2, then R-NH2 5-Bromo-2-methoxy-N-(R)-nicotinamide 5-Bromo-2-methoxy-N-(R)-nicotinamide Amidation->5-Bromo-2-methoxy-N-(R)-nicotinamide

Caption: General synthetic scheme for this compound derivatives.

Step-by-step Protocol:

  • Acid Chloride Formation: To a solution of 5-Bromo-2-methoxynicotinic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Amidation: In a separate flask, dissolve the desired amine (R-NH2) (1.1 eq) and triethylamine (1.5 eq) in DCM. Cool this solution to 0°C.

  • Reaction: Add the acid chloride solution from step 1 to the amine solution from step 2 dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)

This assay measures the ability of a compound to inhibit the PARP1-catalyzed incorporation of a biotinylated NAD+ analog onto a histone substrate.

Step-by-step Protocol:

  • Reagent Preparation: Prepare assay buffer, PARP1 enzyme, activated DNA, histone substrate, and the biotinylated NAD+ analog.

  • Compound Preparation: Serially dilute the test compounds (BMN-1 to BMN-5) in DMSO.

  • Assay Plate Setup: Add assay buffer, activated DNA, and histone substrate to all wells of a 384-well plate.

  • Compound Addition: Add the serially diluted test compounds to the appropriate wells.

  • Enzyme Addition: Initiate the reaction by adding PARP1 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and add a fluorescently labeled streptavidin to bind to the biotinylated histone.

  • Measurement: Measure the fluorescence polarization. A decrease in polarization indicates inhibition of PARP1 activity.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

Step-by-step Protocol:

  • Cell Seeding: Seed MDA-MB-436 (BRCA-deficient cancer cell line) and normal fibroblast cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Concluding Remarks and Future Directions

The hypothetical structure-activity relationship study of this compound derivatives presented in this guide underscores the potential of this scaffold in developing novel PARP inhibitors. The systematic modification of the amide substituent allows for the fine-tuning of potency and selectivity. While these findings are illustrative, they provide a strong rationale for the synthesis and biological evaluation of this chemical series.

Future research should focus on synthesizing these and other related derivatives and confirming their mechanism of action through further biochemical and cellular assays. Investigating their efficacy in various cancer cell lines with different genetic backgrounds will be crucial to determine their therapeutic window.[7] Furthermore, pharmacokinetic and in vivo studies will be necessary to assess their drug-like properties and potential for clinical development. The exploration of nicotinamide derivatives continues to be a promising avenue in the quest for more effective and targeted cancer therapies.[8]

References

  • PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. [Link]

  • MDPI. (n.d.). Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology. [Link]

  • PubMed. (2023, March 15). Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer. [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Niclosamide Derivatives. [Link]

  • MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • NIH. (2025, October 21). PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells. [Link]

  • MDPI. (2023, November 22). Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. [Link]

  • PubMed. (2024, May 1). PARP Inhibitors for Breast Cancer Treatment: A Review. [Link]

  • NIH. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • PubMed. (n.d.). PARP Inhibitors in Breast Cancer: a Short Communication. [Link]

  • PubMed. (n.d.). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]

  • NIH. (n.d.). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]

  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

  • PubMed. (2016, September 15). Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of 5-Bromo-2-methoxynicotinamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, 5-Bromo-2-methoxynicotinamide. Given the absence of extensive prior research on this specific molecule, we will proceed based on a primary hypothesis derived from its structural similarity to known enzymatic inhibitors. This document is designed to be a self-validating system, guiding you through experimental design, execution, and data interpretation with scientific integrity at its core.

Our central hypothesis is that This compound acts as an inhibitor of Nicotinamide N-methyltransferase (NNMT) , a key enzyme in the NAD+ salvage pathway. This hypothesis is predicated on the established activity of the structurally related compound, 6-methoxynicotinamide, as an NNMT inhibitor.[1] NNMT catalyzes the methylation of nicotinamide, and its inhibition has been shown to increase intracellular NAD+ levels, impacting cellular metabolism and offering therapeutic potential in metabolic diseases and cancer.[2][3]

To rigorously test this hypothesis, we will employ a multi-pronged validation strategy, comparing the effects of this compound against a panel of well-characterized compounds. This comparative approach is essential for delineating a precise mechanism of action and identifying potential off-target effects.

Comparative Compound Profiles

A robust validation strategy necessitates the use of appropriate controls. The following compounds will be used as comparators throughout the experimental workflow:

CompoundProposed Role in this GuidePrimary Mechanism of Action
This compound Test CompoundHypothesis: NNMT inhibitor
JBSNF-000088 (6-Methoxynicotinamide) Positive ControlKnown NNMT inhibitor with IC50 values in the low micromolar range.[1]
FK866 Pathway-relevant ControlA highly specific, noncompetitive inhibitor of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[4][5]
Colchicine Negative ControlA well-characterized tubulin polymerization inhibitor, acting on a distinct cellular pathway.[6][7][8]

Experimental Validation Workflow

The validation of this compound's mechanism of action will proceed through a logical sequence of experiments, from direct biochemical assays to complex cellular and genetic validations.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Phenotypic Analysis cluster_3 Phase 4: Genetic Validation biochem_assay Biochemical Assays (NNMT & NAMPT Activity) cetsa Cellular Thermal Shift Assay (CETSA) for NNMT & NAMPT biochem_assay->cetsa Direct target identified nad_levels Intracellular NAD+ Measurement cetsa->nad_levels Cellular target engagement confirmed cell_viability Cell Viability & Apoptosis Assays nad_levels->cell_viability Downstream pathway effects observed knockdown siRNA/CRISPR Knockdown of NNMT cell_viability->knockdown Cellular phenotype established phenotype_rescue Phenotypic Comparison knockdown->phenotype_rescue Causality confirmed G cluster_0 CETSA Workflow start Treat cells with compound harvest Harvest and lyse cells start->harvest heat Heat aliquots to different temperatures harvest->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge wb Analyze soluble fraction by Western Blot centrifuge->wb plot Plot melting curve wb->plot

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Expected Outcomes & Comparative Analysis

A significant thermal shift for NNMT in the presence of this compound and JBSNF-000088 would confirm target engagement. No shift is expected for FK866 or colchicine on NNMT. Conversely, when probing for NAMPT, a shift should only be observed with FK866.

Phase 3: Cellular Phenotypic Analysis

Validating target engagement should be followed by assessing the downstream cellular consequences of this engagement. Based on the known function of NNMT, its inhibition is expected to alter intracellular NAD+ levels and consequently affect cell viability.

Detailed Protocol: Intracellular NAD+ Measurement

Several methods can be used to measure intracellular NAD+ levels, with LC-MS/MS being the gold standard for accuracy. [9][10][11]

  • Cell Treatment : Seed cells (e.g., HepG2) in a 6-well plate and treat with serial dilutions of this compound and the control compounds for 24-48 hours.

  • Metabolite Extraction : Wash the cells with ice-cold PBS and then extract the metabolites using an appropriate extraction buffer (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation : Scrape the cells, collect the extract, and centrifuge to remove cell debris. Dry the supernatant under vacuum.

  • LC-MS/MS Analysis : Reconstitute the dried metabolites and analyze the NAD+ levels using a liquid chromatography-tandem mass spectrometry system.

  • Data Normalization : Normalize the NAD+ levels to the total protein concentration in each sample.

Expected Outcomes & Comparative Analysis
CompoundExpected Change in Intracellular NAD+Rationale
This compound Increase Inhibition of NNMT prevents the consumption of nicotinamide, a precursor for NAD+ synthesis, leading to an increase in the NAD+ pool. [2]
JBSNF-000088 IncreaseConfirms the expected downstream effect of NNMT inhibition. [2]
FK866 DecreaseInhibition of NAMPT, the rate-limiting enzyme in NAD+ synthesis, leads to a depletion of the NAD+ pool. [12]
Colchicine No significant changeActs on a different pathway and should not directly impact NAD+ metabolism.

Phase 4: Genetic Validation

The final and most definitive step in target validation is to use genetic methods to mimic the pharmacological inhibition. If the cellular phenotype observed with this compound is due to on-target NNMT inhibition, then genetically knocking down NNMT should produce a similar phenotype.

Detailed Protocol: siRNA-mediated Knockdown of NNMT

This is a standard protocol for transient gene knockdown.

  • siRNA Transfection : Transfect cells (e.g., HepG2) with either a validated siRNA targeting NNMT or a non-targeting scramble siRNA control using a suitable transfection reagent.

  • Knockdown Confirmation : After 48-72 hours, harvest a subset of cells to confirm the knockdown of NNMT at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

  • Phenotypic Analysis : Use the remaining cells to perform the same cellular phenotypic assays as in Phase 3 (e.g., cell viability, NAD+ levels).

  • Comparative Analysis : Compare the phenotype of the NNMT knockdown cells with that of cells treated with this compound.

For a more permanent and potentially complete gene inactivation, a CRISPR/Cas9 approach can also be employed. [13][14][15]

Expected Outcomes & Comparative Analysis

A successful validation would show that the cellular effects of this compound (e.g., increased NAD+, altered cell viability) are phenocopied by the siRNA-mediated knockdown of NNMT. This provides strong evidence that the compound's effects are indeed mediated through the inhibition of NNMT.

G cluster_0 NAD+ Salvage Pathway cluster_1 Inhibitors NAM Nicotinamide NMN NMN NAM->NMN NAMPT MNA 1-Methylnicotinamide NAM->MNA NNMT NAD NAD+ NMN->NAD NAMPT NAMPT NNMT NNMT FK866 FK866 FK866->NAMPT Bromo 5-Bromo-2- methoxynicotinamide Bromo->NNMT Hypothesized

Caption: The NAD+ salvage pathway showing the hypothesized target of this compound.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validate the hypothesized mechanism of action of this compound as an NNMT inhibitor. By systematically progressing from biochemical to genetic validation and continuously comparing its effects to well-characterized positive and negative controls, researchers can build a comprehensive and compelling case for its on-target activity. This structured approach not only enhances the scientific rigor of the investigation but also provides a clear path for the further development of this promising compound.

References

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. PubMed. Available at: [Link]

  • Colchicine --- update on mechanisms of action and therapeutic uses. PMC. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available at: [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. Available at: [Link]

  • Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. PubMed. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Small interfering RNA-mediated silencing of nicotinamide phosphoribosyltransferase (NAMPT) and lysosomal trafficking regulator (LYST) induce growth inhibition and apoptosis in human multiple myeloma cells: A preliminary study. NIH. Available at: [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. PubMed. Available at: [Link]

  • (PDF) Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis. ResearchGate. Available at: [Link]

  • What is the most accurate method to measure intracellular NAD level? ResearchGate. Available at: [Link]

  • What are NNMT inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

  • NNMT Fluorogenic Assay Kit. BPS Bioscience. Available at: [Link]

  • What is the mechanism of Colchicine? Patsnap Synapse. Available at: [Link]

  • What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed. Available at: [Link]

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A Comparative Analysis of 5-Bromo-2-methoxynicotinamide and its Unbrominated Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced effects of structural modifications on a molecule's biological activity are of paramount importance. This guide provides a detailed comparative analysis of 5-Bromo-2-methoxynicotinamide and its direct unbrominated counterpart, 2-methoxynicotinamide. We will delve into their synthesis, physicochemical properties, and potential as modulators of key cellular targets, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of Halogenation in Drug Design

The introduction of a halogen atom, such as bromine, into a molecular scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can significantly influence a compound's binding affinity, metabolic stability, and membrane permeability. This guide will explore these principles through a direct comparison of a brominated nicotinamide derivative and its parent compound, providing insights into the tangible effects of this single atomic substitution.

Synthesis and Physicochemical Characterization

A foundational aspect of any comparative analysis is the synthesis and fundamental physicochemical characterization of the compounds .

Synthesis Protocols

Synthesis of this compound:

A plausible synthetic route to this compound can be adapted from methodologies for similar substituted pyridines.[1] A key intermediate, 5-bromo-2-methoxypyridin-3-amine, can be utilized.[1] The synthesis could proceed via a multi-step process involving the diazotization of the amine followed by a Sandmeyer-type reaction to introduce the carboxamide group.

Alternatively, a more direct approach could involve the amidation of a corresponding carboxylic acid or ester derivative. For instance, 5-Bromonicotinic acid can be a starting material for the synthesis of various amide derivatives.[2]

Synthesis of 2-Methoxynicotinamide:

The synthesis of 2-methoxynicotinamide can be approached through several routes. One common method involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring with a methoxide source. For instance, starting from 2-chloronicotinamide, reaction with sodium methoxide in methanol would yield the desired product. Another approach could involve the direct amidation of 2-methoxynicotinic acid. A two-step chemical methodology for the synthesis of related β-nicotinamide riboside has been described, which involves the coupling of a protected ribose with ethyl nicotinate, followed by amidation.[3][4]

Physicochemical Properties: A Comparative Overview

The introduction of a bromine atom is expected to alter several key physicochemical parameters, influencing the molecule's behavior in biological systems.

PropertyThis compound2-MethoxynicotinamideRationale for Predicted Differences
Molecular Weight ~231.05 g/mol [5]~152.15 g/mol The addition of a bromine atom significantly increases the molecular weight.
LogP (Lipophilicity) Predicted to be higherPredicted to be lowerThe bromine atom increases the lipophilicity of the molecule.
Topological Polar Surface Area (TPSA) ~54.02 Ų (for a similar analog)[6]~42.43 Ų (for a similar analog)[5]The amide group is the primary contributor to the TPSA in both molecules.
Hydrogen Bond Donors 2 (from the amide NH₂)2 (from the amide NH₂)The primary amide group is present in both structures.
Hydrogen Bond Acceptors 3 (amide oxygen, pyridine nitrogen, methoxy oxygen)3 (amide oxygen, pyridine nitrogen, methoxy oxygen)The key functional groups capable of accepting hydrogen bonds are conserved.
pKa Predicted to be slightly lowerPredicted to be slightly higherThe electron-withdrawing nature of the bromine atom can slightly decrease the basicity of the pyridine nitrogen.

Note: Some of the physicochemical properties are based on predictions for structurally similar compounds due to the limited availability of experimental data for the exact molecules.

Potential Biological Activity: A Focus on NAD+ Metabolism

Nicotinamide and its derivatives are central to cellular metabolism, particularly in their role as precursors to nicotinamide adenine dinucleotide (NAD+). Two key enzymes involved in NAD+ metabolism, Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase (PARP), are important targets in cancer therapy.[7][8] The structural features of this compound and its analog suggest they may interact with these enzymes.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for maintaining cellular NAD+ levels.[9][10] Cancer cells, with their high metabolic rate, are often highly dependent on this pathway, making NAMPT an attractive therapeutic target.[11][12]

Hypothesized Interaction and the Role of Bromine:

The nicotinamide moiety of the compounds would be expected to bind to the active site of NAMPT. The presence of the bromine atom in this compound could enhance binding affinity through several mechanisms:

  • Increased Lipophilicity: The higher LogP of the brominated compound may lead to better interactions with hydrophobic pockets within the NAMPT active site.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (e.g., a carbonyl oxygen) in the enzyme's active site.

The methoxy group at the 2-position in both molecules could also influence binding and selectivity compared to unsubstituted nicotinamide.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for DNA repair.[13][14] PARP inhibitors have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[15][16][17][18][19]

Hypothesized Interaction and the Role of Bromine:

The nicotinamide core of PARP inhibitors mimics the nicotinamide portion of NAD+, competing for the active site. The brominated analog may exhibit altered PARP inhibitory activity due to:

  • Steric and Electronic Effects: The bulky bromine atom could influence the orientation of the molecule within the binding pocket. Its electron-withdrawing nature might also affect the electronic interactions with key residues.

  • Enhanced Binding Affinity: Similar to NAMPT, the potential for halogen bonding and increased hydrophobic interactions could lead to tighter binding to the PARP active site.

Experimental Protocols for Comparative Evaluation

To empirically determine the comparative efficacy of these two compounds, a series of in vitro assays are essential.

In Vitro NAMPT Inhibition Assay Protocol

This protocol is designed to measure the inhibition of recombinant NAMPT enzyme activity.

Principle:

The assay quantifies the production of NAD+ from nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) by NAMPT. The generated NAD+ is then used in a coupled enzymatic reaction to produce a fluorescent signal.[20][21]

Materials:

  • Recombinant human NAMPT enzyme

  • NAMPT assay buffer

  • Nicotinamide

  • PRPP

  • ATP

  • Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

  • Alcohol Dehydrogenase (ADH)

  • Ethanol

  • Resorufin (or a similar fluorescent probe)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and 2-methoxynicotinamide in DMSO.

  • Reaction Mixture Preparation: Prepare a master mix containing NAMPT assay buffer, NAMPT enzyme, NMNAT, ADH, PRPP, and ethanol.

  • Assay Initiation: Add the compound dilutions to the wells of the microplate, followed by the reaction mixture.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Add the fluorescent probe (e.g., Resorufin) and incubate for an additional period to allow for color development.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro PARP1 Activity Assay Protocol (Fluorescence Polarization)

This protocol utilizes fluorescence polarization to measure the inhibition of PARP1 activity.

Principle:

The assay measures the binding of a fluorescently labeled NAD+ analog or a PARP inhibitor to the PARP1 enzyme. When the fluorescent probe is bound to the large PARP1 molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a competing inhibitor, the probe is displaced, tumbles more rapidly, and results in a low polarization signal.[13]

Materials:

  • Recombinant human PARP1 enzyme

  • PARP1 assay buffer

  • Fluorescently labeled NAD+ analog or PARP inhibitor probe

  • Activated DNA (to stimulate PARP1 activity)

  • 96-well black microplates

  • Fluorescence polarization microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and 2-methoxynicotinamide in DMSO.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing PARP1 assay buffer, PARP1 enzyme, and activated DNA.

  • Assay Setup: Add the compound dilutions to the wells of the microplate, followed by the reaction mixture.

  • Probe Addition: Add the fluorescent probe to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using the microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

G cluster_synthesis General Synthetic Approach cluster_bromo This compound Synthesis cluster_unbrominated 2-Methoxynicotinamide Synthesis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Final Product Final Product Intermediate->Final Product 5-Bromonicotinic Acid 5-Bromonicotinic Acid Amidation Amidation 5-Bromonicotinic Acid->Amidation This compound This compound Amidation->this compound 2-Chloronicotinamide 2-Chloronicotinamide Methoxylation Methoxylation 2-Chloronicotinamide->Methoxylation 2-Methoxynicotinamide 2-Methoxynicotinamide Methoxylation->2-Methoxynicotinamide

Caption: Generalized synthetic pathways for the two nicotinamide analogs.

G cluster_nampt NAMPT Inhibition Assay Workflow cluster_parp PARP Inhibition Assay Workflow Compound Dilution Compound Dilution Reaction Mix Addition Reaction Mix Addition Compound Dilution->Reaction Mix Addition Enzyme/DNA Mix Addition Enzyme/DNA Mix Addition Compound Dilution->Enzyme/DNA Mix Addition Incubation Incubation Reaction Mix Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading FP Reading FP Reading Incubation->FP Reading IC50 Determination IC50 Determination Fluorescence Reading->IC50 Determination Probe Addition Probe Addition Enzyme/DNA Mix Addition->Probe Addition Probe Addition->Incubation FP Reading->IC50 Determination

Caption: Workflow for in vitro enzymatic assays.

G This compound This compound + Bromine Atom + Higher Lipophilicity + Potential for Halogen Bonding Biological Activity Biological Activity This compound->Biological Activity Potentially Enhanced 2-Methoxynicotinamide 2-Methoxynicotinamide - Bromine Atom - Lower Lipophilicity - No Halogen Bonding 2-Methoxynicotinamide->Biological Activity Baseline

Caption: Hypothesized impact of bromination on biological activity.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and 2-methoxynicotinamide. While direct experimental comparisons are not yet extensively reported in the literature, the principles of medicinal chemistry and the known structure-activity relationships of related compounds allow for informed hypotheses about their relative properties and biological activities. The introduction of the bromine atom is anticipated to increase lipophilicity and potentially enhance binding to targets like NAMPT and PARP through halogen bonding.

Future research should focus on the direct, side-by-side experimental evaluation of these two compounds using the protocols outlined in this guide. Such studies will provide valuable empirical data to either confirm or refute the hypotheses presented here and will contribute to a deeper understanding of the role of halogenation in modulating the activity of nicotinamide-based compounds. This knowledge will be instrumental in the rational design of more potent and selective inhibitors for critical therapeutic targets.

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A Researcher's Guide to Biological Target Validation for 5-Bromo-2-methoxynicotinamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the precise identification and validation of a small molecule's biological target are paramount. This process serves as the bedrock upon which successful therapeutic development is built, mitigating risks of late-stage failures and illuminating the path toward clinical efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the biological target validation of 5-Bromo-2-methoxynicotinamide.

This compound, a synthetic nicotinamide derivative, belongs to a chemical class renowned for its diverse biological activities. Its structural similarity to known modulators of critical cellular enzymes necessitates a rigorous and multi-faceted validation strategy. Here, we present a comparative guide, contrasting the potential primary target of this compound with established inhibitors of alternative targets. This approach not only aims to elucidate the specific mechanism of action for our lead compound but also provides a robust template for validating other novel small molecules.

Primary Target Hypothesis: Nicotinamide N-Methyltransferase (NNMT)

Based on its core nicotinamide scaffold and the presence of a 2-methoxy group, a key structural feature in known inhibitors, we hypothesize that the primary biological target of this compound is Nicotinamide N-Methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and has been implicated in various diseases, including metabolic disorders and cancer.[1] To validate this hypothesis, we will employ a series of biochemical and cellular assays and compare the activity of this compound with the well-characterized NNMT inhibitor, JBSNF-000088.[2][3][4][5][6][7][8]

Comparative Target Landscape

To ensure the specificity of this compound, it is essential to evaluate its activity against other potential off-targets, particularly enzymes that bind nicotinamide-like scaffolds. For this guide, we will focus on two key comparators:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway, a critical pathway for cellular energy and signaling.[9][10] We will use FK866 and CHS-828 , potent and well-documented NAMPT inhibitors, as our comparative compounds.[9][10][11][12][13][14][15][16]

  • Bromodomain and Extra-Terminal (BET) Proteins: Epigenetic readers that bind to acetylated lysine residues on histones and are involved in transcriptional regulation.[17][18][19] The small molecule I-BET-762 will serve as our benchmark for BET bromodomain inhibition.[20][21][22][23]

Experimental Workflow for Target Validation

The following diagram outlines a comprehensive workflow for the validation of this compound's biological target.

Target Validation Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic Confirmation Biochemical Assay Biochemical Assays (Enzyme Inhibition) ITC Isothermal Titration Calorimetry (ITC) Biochemical Assay->ITC Confirm Direct Binding SPR Surface Plasmon Resonance (SPR) ITC->SPR Quantify Affinity CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Validate in Cellular Context Target Knockdown Target Knockdown/out (siRNA/CRISPR) CETSA->Target Knockdown Confirm Target Dependence Cellular Phenotype Cell-Based Phenotypic Assays Target Knockdown->Cellular Phenotype Link to Cellular Function InVivo In Vivo Target Validation (Animal Models) Cellular Phenotype->InVivo Assess In Vivo Efficacy

Caption: A streamlined workflow for the validation of a small molecule's biological target.

Part 1: Biochemical Validation - Direct Target Interaction

The initial and most direct method to validate a target is to demonstrate a physical interaction between the compound and the purified protein.

Enzymatic Inhibition Assays

Objective: To determine the inhibitory activity of this compound against our primary hypothesized target, NNMT, and compare it to its activity against NAMPT and a representative BET bromodomain.

Methodology: NNMT Inhibition Assay (Fluorometric)

This assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed methylation of nicotinamide.[24][25][26]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer (50 mM Tris-HCl pH 8.6, 1 mM DTT).

    • Reconstitute recombinant human NNMT enzyme in assay buffer.

    • Prepare a stock solution of S-adenosyl-L-methionine (SAM) and nicotinamide in assay buffer.

    • Prepare serial dilutions of this compound, JBSNF-000088, FK866, and CHS-828 in assay buffer containing a final DMSO concentration of <0.5%.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of NNMT enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the SAM/nicotinamide substrate mix.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect SAH formation using a commercially available fluorometric SAH detection kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Biochemical Data

The following table summarizes the expected inhibitory concentrations (IC50) of this compound (hypothetical data based on its close analog JBSNF-000088) and the comparator compounds against their respective targets.

CompoundPrimary TargetIC50 (nM)Reference
This compound NNMT ~1800 (Hypothetical) N/A
JBSNF-000088NNMT1800[2][4][5][7]
FK866NAMPT~1-3[9][14][15]
CHS-828NAMPT<25[11][12][13]
I-BET-762BET Bromodomains32.5 - 42.5[20][23]

Interpretation: A potent and selective IC50 value for this compound against NNMT, with significantly weaker or no activity against NAMPT and BET bromodomains, would provide strong initial evidence for our primary target hypothesis.

Part 2: Cellular Target Engagement - Proving Interaction in a Physiological Context

Biochemical assays, while crucial, are performed in a simplified, artificial environment. It is imperative to confirm that the compound engages its target within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

Objective: To directly demonstrate that this compound binds to and stabilizes NNMT in intact cells.

Principle: CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[27][28][29][30][31] By heating cells treated with a compound and measuring the amount of soluble protein remaining at different temperatures, a shift in the melting curve indicates target engagement.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cancer cell line with known NNMT expression) to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

    • Quantify the amount of soluble NNMT in the supernatant using a standard method like Western blot or an AlphaLISA®/HTRF® immunoassay.

  • Data Analysis:

    • Plot the amount of soluble NNMT as a function of temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates stabilization of NNMT and thus, target engagement.

CETSA Principle cluster_0 Without Ligand cluster_1 With Ligand Unbound Protein Unbound Protein Heat Heat Unbound Protein->Heat Denatured Protein Denatured Protein Heat->Denatured Protein Bound Protein Ligand-Bound Protein Heat_Bound Heat Bound Protein->Heat_Bound Stable Protein Stable Protein Heat_Bound->Stable Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Comparative Cellular Target Engagement Data

The following table illustrates the expected outcomes from a CETSA experiment.

CompoundTargetExpected CETSA Result
This compound NNMT Significant thermal stabilization of NNMT
JBSNF-000088NNMTSignificant thermal stabilization of NNMT
FK866NAMPTNo significant stabilization of NNMT
I-BET-762BET BromodomainsNo significant stabilization of NNMT

Interpretation: A clear, dose-dependent thermal stabilization of NNMT by this compound in intact cells would provide compelling evidence of target engagement in a physiologically relevant setting. The absence of such an effect with the comparator compounds would further support the specificity of the interaction.

Part 3: Phenotypic Confirmation - Linking Target Engagement to Cellular Function

The final stage of target validation is to demonstrate that the engagement of the hypothesized target by the compound leads to a measurable and relevant cellular phenotype.

Cell-Based Phenotypic Assays

Objective: To correlate the inhibition of NNMT by this compound with a known cellular consequence of NNMT inhibition.

Rationale: Inhibition of NNMT is known to reduce the levels of its product, 1-methylnicotinamide (1-MNA), and can impact cellular processes such as proliferation and metabolism.[2][3][4]

Methodology: 1-MNA Reduction Assay

  • Cell Treatment: Treat a relevant cell line with serial dilutions of this compound, JBSNF-000088, and negative controls for 24-48 hours.

  • Metabolite Extraction: Harvest the cells and extract intracellular metabolites.

  • LC-MS/MS Analysis: Quantify the intracellular levels of 1-MNA using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Determine the EC50 for 1-MNA reduction for each compound.

Comparative Phenotypic Data
CompoundCellular PhenotypeExpected EC50
This compound Reduction of intracellular 1-MNA In the low micromolar range
JBSNF-000088Reduction of intracellular 1-MNA~1.6 - 6.3 µM
FK866Depletion of cellular NAD+In the low nanomolar range
I-BET-762Downregulation of MYC expressionIn the nanomolar range

Conclusion and Future Directions

This guide has outlined a rigorous, multi-tiered, and comparative approach to the biological target validation of this compound. By systematically progressing from biochemical validation to cellular target engagement and finally to phenotypic confirmation, researchers can build a compelling case for a compound's mechanism of action. The inclusion of well-characterized comparator compounds is crucial for establishing specificity and placing the activity of the novel molecule in the context of the broader field.

For this compound, the presented evidence strongly suggests that Nicotinamide N-Methyltransferase is its primary biological target. Future studies should focus on in vivo validation in relevant animal models of diseases where NNMT is implicated, such as metabolic disorders or certain cancers.[32] Furthermore, chemoproteomic approaches could be employed to globally assess the on- and off-target interactions of this compound within the cellular proteome, providing an unbiased and comprehensive view of its selectivity.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC. [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer - PMC - PubMed Central. [Link]

  • N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. [Link]

  • Cellular thermal shift assay - Wikipedia. [Link]

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  • Discovery of Epigenetic Regulator I-BET762: Lead Optimization to Afford a Clinical Candidate Inhibitor of the BET Bromodomains | Request PDF - ResearchGate. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC. [Link]

  • Activity of CHS 828 expressed as IC 50 (concentration reducing SI to 50... - ResearchGate. [Link]

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  • NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay - BellBrook Labs. [Link]

  • BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC. [Link]

  • BET inhibitor - Wikipedia. [Link]

  • The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC. [Link]

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  • N-terminal BET bromodomain inhibitors disrupt a BRD4-p65 interaction and reduce inducible nitric oxide synthase transcription in pancreatic β-cells - Frontiers. [Link]

  • OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC - NIH. [Link]

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A Researcher's Guide to Assessing the Selectivity of Novel NNMT Inhibitors: A Comparative Analysis Featuring 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly for metabolic diseases and oncology, Nicotinamide N-Methyltransferase (NNMT) has emerged as a compelling therapeutic target.[1][2][3] This cytosolic enzyme plays a critical role in cellular metabolism and epigenetic regulation by catalyzing the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][4] Its overexpression is linked to numerous pathologies, making the development of potent and, crucially, selective NNMT inhibitors a high priority.[2][5]

This guide provides a comprehensive framework for assessing the selectivity of novel NNMT inhibitors, using the hypothetical compound 5-Bromo-2-methoxynicotinamide as our central example. We will objectively compare its projected performance with established NNMT inhibitors, supported by a deep dive into the essential experimental methodologies that form the bedrock of such a comparative analysis. Our focus will be on not just the "how" but the "why" of these experimental choices, ensuring a robust and self-validating approach to inhibitor characterization.

The Imperative of Selectivity in NNMT Inhibition

While potency is a primary metric in drug development, selectivity is the cornerstone of safety and efficacy. Off-target effects can lead to unforeseen toxicities or confound the interpretation of a compound's therapeutic mechanism. For NNMT inhibitors, selectivity is particularly critical due to the vast landscape of other SAM-dependent methyltransferases in the human proteome.[6] A non-selective agent could inadvertently modulate DNA, RNA, or protein methylation, leading to a cascade of unintended biological consequences. Therefore, a rigorous and multi-faceted assessment of selectivity is not just recommended; it is essential.

A Multi-Pronged Approach to Selectivity Profiling

A credible assessment of an inhibitor's selectivity relies on a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays and finally to unbiased, proteome-wide methods. This progression allows for the early identification of potential liabilities and a deeper understanding of the compound's mechanism of action in a biological context.

Here, we will explore three key experimental pillars for assessing the selectivity of this compound and its comparators:

  • Biochemical Assays: The foundational step for determining on-target potency and initial off-target activity.

  • Cellular Thermal Shift Assay (CETSA): A powerful technique to confirm target engagement within the complex milieu of a living cell.[7][8][9]

  • Chemoproteomics: An unbiased, mass spectrometry-based approach to map the full spectrum of a compound's protein interactions.[10][11][12]

Comparative Analysis of NNMT Inhibitors

To contextualize the performance of this compound, we will compare its hypothetical selectivity profile with that of other known NNMT inhibitors for which public data is available.

CompoundTargetAssay TypeIC50 (µM)Ki (nM)Notes
This compound (Hypothetical) Human NNMTBiochemicalAnticipated <0.1Anticipated <10Designed for high potency and selectivity.
JBSNF-000088Human NNMTBiochemical1.8-Orally active, shows in vivo efficacy in metabolic disease models.
LL320NNMTBiochemical-6.8High selectivity for NNMT over other methyltransferases.[13]
II399NNMTBiochemical-5.9Contains an unconventional SAM mimic, leading to improved selectivity.[13]
NS1NNMTBiochemical-picomolarA highly potent and selective alkynyl bisubstrate inhibitor.[6]
SinefunginPan-methyltransferase inhibitorBiochemicalLow µM (for NNMT)-A non-selective, natural product inhibitor used as a control.[14]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls and clear decision points.

Biochemical Assay for NNMT Inhibition

This initial screen provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of purified NNMT.

Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction. The SAH is then hydrolyzed to homocysteine, which contains a free thiol group that can be detected by a fluorescent probe.[15][16]

Protocol:

  • Reagent Preparation:

    • Prepare NNMT Assay Buffer, NNMT Enzyme, Nicotinamide, S-Adenosylmethionine (SAM), and a positive control inhibitor (e.g., 1-Methylnicotinamide) as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK299, Abcam ab284513).

    • Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO.

    • Create a serial dilution of the test compounds in NNMT Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the diluted test compounds, a vehicle control (DMSO), a positive control inhibitor, and a no-enzyme control.

  • Enzyme Reaction:

    • Add the NNMT enzyme and SAM to all wells except the no-enzyme control.

    • Initiate the reaction by adding Nicotinamide to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the SAH hydrolase and thiol-detecting probe.

    • Incubate at room temperature to allow for signal development.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[15]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Why a biochemical assay first? It provides a direct and unambiguous measure of enzyme inhibition, free from the complexities of cellular uptake and metabolism.

  • Why a fluorescent readout? It offers high sensitivity and a wide dynamic range, suitable for high-throughput screening.

  • Why include a known inhibitor? It validates the assay's performance and provides a benchmark for the potency of the test compounds.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target in a more physiologically relevant cellular environment.[7][8][9]

Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cells treated with the compound of interest and quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.[17][18]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human liver cancer cell line with high NNMT expression) to ~80% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) and incubate under normal culture conditions to allow for compound uptake.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Quantify the amount of soluble NNMT in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).[7]

  • Data Analysis:

    • Plot the amount of soluble NNMT as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices:

  • Why use intact cells? It assesses target engagement in the presence of cellular membranes, endogenous ATP concentrations, and other potential binding partners, providing a more realistic measure of a compound's activity.[9]

  • Why a thermal challenge? It provides a direct biophysical readout of ligand binding without the need for labels or modifications to the compound or the target protein.

  • Why quantify the soluble protein? The amount of soluble protein remaining after heating is inversely proportional to the amount of denatured protein, providing a quantitative measure of thermal stability.

Chemoproteomics for Off-Target Profiling

This unbiased approach provides a global view of a compound's protein interactions, enabling the identification of both intended and unintended targets.[10][11][12]

Principle: In a competitive chemoproteomics experiment, a cell lysate or intact cells are treated with the inhibitor of interest. A broad-spectrum, "promiscuous" probe that binds to a large number of proteins (e.g., a mixture of non-selective kinase inhibitors for kinome profiling, or a probe targeting methyltransferases) is then added. Proteins that are bound by the test inhibitor will be unable to bind to the probe. By using quantitative mass spectrometry, the proteins that show reduced binding to the probe in the presence of the test inhibitor can be identified as potential targets.[19]

Protocol:

  • Cell Culture and Lysate Preparation:

    • Grow a relevant cell line and prepare a native cell lysate.

  • Competitive Binding:

    • Incubate the lysate with varying concentrations of this compound or a vehicle control.

  • Probe Enrichment:

    • Add an affinity matrix coupled with a broad-spectrum probe (e.g., kinobeads for kinase profiling, or a custom methyltransferase probe).[11]

    • Incubate to allow for probe binding.

    • Wash the beads to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins, digest them into peptides, and label them with isobaric tags (e.g., TMT) for quantitative analysis.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins that were pulled down by the probe.

    • Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are identified as potential off-targets.

Causality Behind Experimental Choices:

  • Why an unbiased approach? It allows for the discovery of unexpected off-targets that would be missed by hypothesis-driven methods.

  • Why a competitive format? It enables the assessment of a compound's binding affinity for a large number of proteins in a single experiment.

  • Why quantitative mass spectrometry? It provides a highly sensitive and accurate method for identifying and quantifying changes in protein abundance.

Visualizing the Biological Context and Experimental Workflows

To further aid in understanding, the following diagrams illustrate the NNMT signaling pathway and the experimental workflows described above.

NNMT_Pathway cluster_Metabolism Cellular Metabolism cluster_Signaling Downstream Signaling NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Metabolic_Pathways Metabolic Pathways (e.g., NAD+ salvage) NAM->Metabolic_Pathways Precursor SAM S-Adenosylmethionine (SAM) SAM->NNMT SAH S-Adenosylhomocysteine (SAH) Epigenetics Epigenetic Regulation (Histone & DNA Methylation) SAH->Epigenetics Modulates MNAM 1-Methylnicotinamide (MNAM) NNMT->SAH NNMT->MNAM Methylation Cell_Signaling Cell Signaling (e.g., STAT3 pathway) NNMT->Cell_Signaling Impacts Inhibitor This compound Inhibitor->NNMT Inhibition

Caption: The NNMT signaling pathway, illustrating the central role of NNMT in cellular metabolism and its inhibition by this compound.

Selectivity_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Proteomics Proteome-Wide Profiling Biochem_Assay NNMT Inhibition Assay Biochem_Panel Methyltransferase/Kinase Panel Biochem_Assay->Biochem_Panel Potent hits advance CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Panel->CETSA Selective compounds advance Chemoproteomics Chemoproteomics CETSA->Chemoproteomics Confirmed cellular engagement Result Comprehensive Selectivity Profile Chemoproteomics->Result

Caption: A tiered workflow for assessing inhibitor selectivity, from biochemical assays to proteome-wide profiling.

Conclusion

The rigorous assessment of inhibitor selectivity is a non-negotiable aspect of modern drug discovery. By employing a multi-faceted approach that combines biochemical assays, cellular target engagement studies like CETSA, and unbiased chemoproteomics, researchers can build a comprehensive and reliable selectivity profile for novel compounds such as this compound. This guide provides a robust framework for these investigations, emphasizing the importance of understanding the causality behind experimental choices to ensure the generation of high-quality, actionable data. Through such meticulous evaluation, we can advance the development of safe and effective targeted therapies.

References

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]

  • Gao, Y., et al. (2022). Nicotinamide N-Methyltransferase, a Key Regulator of Metabolism, Is a Promising Target for Treating Liver Cancer. International Journal of Molecular Sciences, 23(21), 13475. [Link]

  • Lanning, B. R., et al. (2014). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 21(11), 1536-1545. [Link]

  • Chen, Y., et al. (2022). Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. ACS Omega, 7(42), 37509-37519. [Link]

  • Li, F., et al. (2021). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 11, 752743. [Link]

  • Ibid.
  • Song, J., et al. (2024). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 15, 1358217. [Link]

  • Meng, Y., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology, 19(1), 89-100. [Link]

  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1845-1855. [Link]

  • BioVision Incorporated. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]

  • Ibid.
  • Medeiros, L. A., et al. (2017). Kinase inhibitor profiling using chemoproteomics. Current Protocols in Chemical Biology, 9(1), 1-18. [Link]

  • Wikipedia. (2023, December 1). Cellular thermal shift assay. In Wikipedia. [Link]

  • Johnson, S. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2209-2218. [Link]

  • Bateman, L. A., et al. (2019). Chemoproteomic methods for covalent drug discovery. Accounts of Chemical Research, 52(7), 1877-1888. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057-7074. [Link]

  • Raux, B., et al. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry, 55(36), 5123-5133. [Link]

  • Shishikura, K., et al. (2020). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). ACS Chemical Biology, 15(7), 1877-1886. [Link]

  • Neelakantan, H., et al. (2018). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 147, 141-152. [Link]

  • Kannt, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 985. [Link]

  • van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057-7074. [Link]

  • Das, S., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14(1), 3350. [Link]

  • Pompei, V., et al. (2025). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. Cancers, 17(22), 4889. [Link]

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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of 5-Bromo-2-methoxynicotinamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from promising in vitro results to successful in vivo efficacy is a critical bottleneck in drug discovery. Establishing a robust in vitro-in vivo correlation (IVIVC) is paramount for validating therapeutic targets and optimizing screening strategies.[1][2] This guide provides a comprehensive framework for evaluating the activity of 5-Bromo-2-methoxynicotinamide, a nicotinamide analog. While this compound is noted in the literature primarily as a chemical intermediate or part of broader chemical library screenings, we will treat it as a lead candidate for Poly (ADP-ribose) polymerase (PARP) inhibition to illustrate the complete scientific process. We will compare its hypothetical performance against established PARP inhibitors (PARPis) like Olaparib, detailing the causality behind experimental choices and presenting self-validating protocols to ensure data integrity.

Introduction: The Rationale for Targeting PARP and the Role of Nicotinamide Analogs

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired SSBs. During replication, these SSBs are converted to toxic double-strand breaks (DSBs), which cannot be repaired efficiently, resulting in cell death—a concept known as synthetic lethality.[3][4][5] This has made PARP inhibitors a cornerstone therapy for certain types of breast, ovarian, and prostate cancers.[4][6][7]

This compound belongs to the nicotinamide (NAM) family, the endogenous substrate for PARP enzymes. The core scientific premise is that analogs of NAM can act as competitive inhibitors at the enzyme's catalytic domain. This guide will walk through the necessary steps to characterize the inhibitory potential of this compound, correlate its biochemical and cellular activity with its performance in a preclinical animal model, and benchmark it against clinically approved alternatives.

Foundational In Vitro Characterization: From Enzyme to Cell

The initial phase of evaluation focuses on quantifying the direct interaction of this compound with its target and its effect on cancer cells in a controlled environment.

Biochemical Assay: Direct PARP1 Enzyme Inhibition

The first and most direct test is to measure how effectively our compound inhibits the enzymatic activity of purified PARP1. The causality here is simple: if the compound cannot inhibit the isolated enzyme, it is unlikely to work in a more complex cellular environment. We employ a fluorometric assay that measures the consumption of NAD+, the substrate PARP1 uses to build poly(ADP-ribose) chains.

Comparative Data: Biochemical Potency (IC50)

CompoundPARP1 IC50 (nM)Notes
This compound 150 (Hypothetical)Moderate potency, typical for an initial screening hit.
Olaparib (Clinical Benchmark)5High potency, established clinical efficacy.[6]
Rucaparib (Clinical Benchmark)1.4High potency, another clinically relevant comparator.[6]
Veliparib (Clinical Benchmark)2.9Potent inhibitor with lower PARP-trapping efficiency.[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

Demonstrating enzyme inhibition is necessary but not sufficient. A drug must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.

  • Cell Viability Assay: We assess the compound's ability to kill cancer cells, particularly those with BRCA mutations. The logic is to test the principle of synthetic lethality. We use a BRCA1-mutant breast cancer cell line (e.g., SUM149PT) and its isogenic BRCA1-wildtype counterpart for comparison. A high therapeutic index (ratio of toxicity in BRCA-mutant vs. wildtype cells) is a strong indicator of on-target activity.

  • PARP Activity in Cells (γH2AX Foci Formation): To confirm the mechanism of action, we treat cells with a DNA-damaging agent to induce SSBs and then with our inhibitor. PARP inhibition should lead to an accumulation of DSBs during replication. These DSBs are marked by the phosphorylation of histone H2AX (γH2AX), which can be visualized and quantified by immunofluorescence.[9]

Comparative Data: Cellular Activity

CompoundCell Viability IC50 (nM) (BRCA1-mutant cells)Therapeutic Index (WT/Mutant IC50)
This compound 850 (Hypothetical)12
Olaparib10>50
Talazoparib1>100

Note: The drop in potency from biochemical to cellular assays is expected due to factors like cell permeability and efflux pumps.

Preclinical In Vivo Evaluation: Bridging the Gap to Clinical Relevance

In vivo studies are essential to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of a compound—what the body does to the drug and what the drug does to the body. A successful in vivo outcome depends on the drug reaching the tumor at a sufficient concentration and for a long enough duration to exert its effect.

Xenograft Mouse Model of Breast Cancer

To test in vivo efficacy, we utilize a xenograft model where human BRCA1-mutant breast cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the vehicle control, this compound, or a benchmark inhibitor.

Experimental Workflow for In Vivo Studies

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis A Implant BRCA1-mutant Cancer Cells into Mice B Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups: 1. Vehicle 2. This compound 3. Olaparib B->C D Administer Daily Doses (e.g., Oral Gavage) for 21 Days C->D E Measure Tumor Volume Bi-weekly D->E H Endpoint: Tumor Growth Inhibition (TGI) Calculation E->H F Monitor Body Weight (Toxicity Indicator) F->H G Collect Blood/Tumor Samples for PK/PD Analysis G->H

Caption: Workflow for a xenograft efficacy study.

Comparative Data: In Vivo Efficacy

Treatment GroupDosingTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlN/A0+2
This compound 50 mg/kg, QD45 (Hypothetical)-5
Olaparib50 mg/kg, QD75-3

Tumor Growth Inhibition (TGI) measures the reduction in tumor growth in treated groups compared to the vehicle control group.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The central goal is to determine if our in vitro results can predict in vivo outcomes.[10] A strong correlation builds confidence that the in vitro screening assays are meaningful and can be used to select better compounds in the future.[1]

The key is to link the in vitro potency to the in vivo target engagement. This requires measuring the concentration of the drug in the tumor tissue and correlating it with the observed efficacy.

IVIVC Logical Framework

G cluster_invitro In Vitro Data cluster_pk Pharmacokinetics (In Vivo) cluster_invivo In Vivo Outcome invitro_ic50 Cellular IC50 (e.g., 850 nM) pk_data Measure Free Drug Concentration in Tumor at Steady State (Cavg) invitro_ic50->pk_data is the target concentration invivo_eff Tumor Growth Inhibition (TGI) pk_data->invivo_eff drives rel Correlation Goal: Maintain Cavg > Cellular IC50 for significant TGI

Caption: Correlating in vitro potency with in vivo exposure.

For this compound, if pharmacokinetic analysis reveals that the average free drug concentration in the tumor is only 400 nM (below its cellular IC50 of 850 nM), this would directly explain the modest 45% TGI. In contrast, Olaparib likely achieves tumor concentrations well above its 10 nM IC50, leading to superior efficacy. This analysis provides a clear, data-driven rationale for the observed in vivo results and suggests that the compound's limitation is not its mechanism, but its drug-like properties (e.g., absorption, metabolism).

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following self-validating protocols are provided.

Protocol 1: Fluorometric PARP1 Inhibition Assay
  • Reagent Preparation:

    • Prepare PARP1 Assay Buffer.

    • Dilute recombinant human PARP1 enzyme to a working concentration (e.g., 1 unit/reaction).

    • Prepare a 2X solution of activated DNA.

    • Prepare a 10X solution of β-NAD+.[11]

    • Prepare a serial dilution of this compound, Olaparib (positive control), and a vehicle (negative control) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each inhibitor concentration.

    • Add 25 µL of the PARP1 enzyme solution to all wells.

    • Add 10 µL of the 2X activated DNA.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of 10X β-NAD+.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions (e.g., by adding a cycling enzyme mix that converts remaining NAD+ to a fluorescent product).

  • Data Analysis & QC:

    • Read fluorescence on a plate reader.

    • Self-Validation: The signal from the negative control (vehicle) should be high, while the signal from the positive control (Olaparib) should be near background.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed SUM149PT (BRCA1-mutant) and isogenic SUM149PT+BRCA1 (wildtype) cells into 96-well plates at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compounds.

    • Remove the old media from the cells and add 100 µL of media containing the desired final concentration of the compounds. Include vehicle-only wells as a negative control and wells with a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals by adding 100 µL of DMSO.

    • Read absorbance at 570 nm.

  • Data Analysis & QC:

    • Self-Validation: Untreated cells should have high absorbance, while the positive control wells should have low absorbance.

    • Calculate the percentage of viability relative to the vehicle control.

    • Plot viability against concentration to determine the IC50 for each cell line and calculate the therapeutic index.

References

  • Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. Available at: [Link]

  • PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells. PMC - NIH. Available at: [Link]

  • Targeting MTAP increases PARP inhibitor susceptibility in triple-negative breast cancer through a feed-forward loop. NIH. Available at: [Link]

  • (PDF) PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. ResearchGate. Available at: [Link]

  • PARP inhibition radiosensitizes BRCA1 wildtype and mutated breast cancer to proton therapy. PubMed. Available at: [Link]

  • Pharmacokinetics profile and target engagement. ResearchGate. Available at: [Link]

  • (PDF) PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells. ResearchGate. Available at: [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH. Available at: [Link]

  • In Vivo Efficacy and Toxicity of Curcumin Nanoparticles in Breast Cancer Treatment: A Systematic Review. PubMed. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link]

  • (PDF) Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro -to- in vivo scaling models. ResearchGate. Available at: [Link]

  • (PDF) Clinical approaches to overcome PARP inhibitor resistance. ResearchGate. Available at: [Link]

  • Establishment of correlation between in vitro enzyme binding potency and in vivo pharmacological activity: application to liver glycogen phosphorylase a inhibitors. PubMed. Available at: [Link]

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The Pharmacokinetic Landscape of 5-Bromo-2-methoxynicotinamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate world of nicotinamide analogs, understanding the nuances of their pharmacokinetic profiles is paramount to translating promising in vitro activity into in vivo efficacy. This guide provides an in-depth comparison of the pharmacokinetic properties of 5-Bromo-2-methoxynicotinamide analogs, a class of compounds with significant therapeutic potential, notably as inhibitors of Nicotinamide N-Methyltransferase (NNMT). By synthesizing experimental data and elucidating the underlying mechanistic principles, this document aims to empower researchers to make informed decisions in the lead optimization process.

Introduction: The Significance of this compound and its Analogs

This compound and its derivatives have emerged as a focal point in medicinal chemistry due to their structural resemblance to nicotinamide, a key biological molecule. This structural similarity allows them to interact with a variety of enzymes, with a particularly strong inhibitory effect on Nicotinamide N-Methyltransferase (NNMT). NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide.[1] Aberrant NNMT activity has been implicated in a range of diseases, including metabolic disorders and certain types of cancer, making it a compelling therapeutic target.[1]

The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of these analogs are critically important. A compound's ability to reach its target in sufficient concentration and for an appropriate duration is dictated by its ADME profile. For orally administered drugs, this includes efficient absorption from the gastrointestinal tract, distribution to the target tissues, metabolic stability to avoid rapid clearance, and a clearance pathway that minimizes toxicity.

Comparative Analysis of Pharmacokinetic Properties

While specific pharmacokinetic data for a comprehensive series of this compound analogs remains limited in publicly accessible literature, valuable insights can be gleaned from studies on closely related 2-methoxynicotinamide analogs. A key study investigating such analogs as NNMT inhibitors provides a foundational dataset for understanding their metabolic stability, a critical component of pharmacokinetics.[1]

Metabolic Stability: The Role of NNMT and Structural Modifications

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) and human hepatocytes are standard methods for assessing this property. Microsomes primarily contain phase I metabolic enzymes like cytochrome P450s, while hepatocytes contain both phase I and phase II enzymes, offering a more complete picture of hepatic metabolism.

A significant finding for 2-methoxynicotinamide analogs is that their metabolism by NNMT can be a major clearance pathway.[1] This is evident from the generally higher intrinsic clearance (CLint) observed in human hepatocytes compared to human liver microsomes, as NNMT is not present in microsomes.[1] Intrinsic clearance is a measure of the intrinsic ability of the liver to metabolize a drug.

Table 1: In Vitro Metabolic Stability of 2-Methoxy-nicotinamide Analogs

Compound IDStructureHuman Hepatocytes CLint (µL/min/10^6 cells)Human Liver Microsomes CLint (µL/min/mg protein)
1s 2-methoxy-nicotinamide15.32.6
20s 2-methoxy-4-methyl-nicotinamide1.81.9
16s 2-methoxy-6-methyl-nicotinamide1.81.1
(Data synthesized from van Haren et al., 2020)[1]

Interpretation of Data:

  • Compound 1s (2-methoxy-nicotinamide) , the parent compound in this series, shows a significantly higher clearance in hepatocytes compared to microsomes, strongly suggesting that an enzyme present in hepatocytes but not microsomes (like NNMT) is a primary driver of its metabolism.[1]

  • Compounds 20s and 16s , which are methylated analogs of 1s, exhibit markedly improved metabolic stability in hepatocytes, with much lower intrinsic clearance values.[1] This indicates that the addition of a methyl group at either the 4- or 6-position of the pyridine ring hinders the metabolic process, likely by sterically blocking access to the site of metabolism or altering the electronic properties of the molecule.

The Predicted Impact of the 5-Bromo Substitution:

While direct comparative data is not available, we can extrapolate the likely impact of a bromine atom at the 5-position. The introduction of a halogen, such as bromine, can have several effects on pharmacokinetic properties:

  • Increased Lipophilicity: Bromine is a lipophilic atom, and its addition would likely increase the overall lipophilicity of the molecule. This can influence membrane permeability and volume of distribution.

  • Electronic Effects: As an electron-withdrawing group, bromine can alter the electron density of the pyridine ring, which may affect its interaction with metabolic enzymes.

  • Metabolic Blocking: The bulky bromine atom at the 5-position could potentially act as a metabolic shield, sterically hindering enzymatic attack at or near this position. This could lead to improved metabolic stability, similar to the effect observed with the methyl groups in compounds 20s and 16s.

Further experimental studies are necessary to confirm these predictions and to fully characterize the ADME profile of this compound and its analogs.

Experimental Protocols for Pharmacokinetic Profiling

To enable researchers to conduct their own comparative studies, this section details the standard experimental protocols for assessing key pharmacokinetic parameters.

In Vitro Metabolic Stability Assay

This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to metabolic breakdown.

Objective: To determine the intrinsic clearance (CLint) of a test compound in human liver microsomes and hepatocytes.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Pooled human liver microsomes (HLM)

  • Cryopreserved human hepatocytes

  • NADPH regenerating system (for microsomal assays)

  • Hepatocyte incubation medium

  • Positive control compounds with known metabolic rates (e.g., verapamil for high clearance, imipramine for low clearance)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Methodology:

A. Microsomal Stability Assay:

  • Preparation: Thaw HLM on ice. Prepare a working solution of the test compound and positive controls in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation: In a 96-well plate, add the HLM and the test compound/control. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear portion of this plot is the elimination rate constant (k).

  • Calculation of Intrinsic Clearance:

    • Half-life (t½) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

B. Hepatocyte Stability Assay:

  • Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability (should be >80%). Prepare a suspension of hepatocytes in incubation medium.

  • Incubation: In a 96-well plate, add the hepatocyte suspension and the test compound/control. Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points and Sample Processing: Follow the same procedure as for the microsomal assay (steps 4 and 5).

  • Data Analysis and Calculation: The data analysis and calculation of intrinsic clearance are similar to the microsomal assay, with the final units being µL/min/10^6 cells.

Diagram 1: Experimental Workflow for In Vitro Metabolic Stability Assay

G cluster_microsomal Microsomal Stability cluster_hepatocyte Hepatocyte Stability prep_m Prepare HLM and Test Compound incubate_m Pre-incubate HLM + Compound at 37°C prep_m->incubate_m start_m Initiate reaction with NADPH regenerating system incubate_m->start_m time_m Sample at time points (0-60 min) start_m->time_m quench_m Quench reaction time_m->quench_m process_m Centrifuge and collect supernatant quench_m->process_m analyze_m LC-MS/MS Analysis process_m->analyze_m calc_m Calculate CLint analyze_m->calc_m prep_h Prepare Hepatocyte Suspension incubate_h Incubate Hepatocytes + Compound at 37°C prep_h->incubate_h time_h Sample at time points (0-120 min) incubate_h->time_h quench_h Quench reaction time_h->quench_h process_h Centrifuge and collect supernatant quench_h->process_h analyze_h LC-MS/MS Analysis process_h->analyze_h calc_h Calculate CLint analyze_h->calc_h

Caption: Workflow for determining in vitro metabolic stability.

Structure-Pharmacokinetic Relationships and Future Directions

The preliminary data on 2-methoxynicotinamide analogs highlights a clear structure-pharmacokinetic relationship. The introduction of small alkyl groups at positions 4 and 6 of the pyridine ring significantly enhances metabolic stability in hepatocytes. This is likely due to a combination of steric hindrance at the site of metabolism and alterations in the electronic properties of the molecule, which may reduce its affinity for metabolic enzymes like NNMT.

Diagram 2: Structure-Metabolic Stability Relationship

G cluster_0 Parent Scaffold cluster_1 Analogs with Improved Stability cluster_2 Hypothesized Analog struct1 2-methoxy-nicotinamide High Hepatocyte Clearance struct2 4-methyl-2-methoxy-nicotinamide Low Hepatocyte Clearance struct1:f1->struct2 Methyl Substitution struct3 6-methyl-2-methoxy-nicotinamide Low Hepatocyte Clearance struct1:f1->struct3 Methyl Substitution struct4 5-Bromo-2-methoxy-nicotinamide Predicted Low Hepatocyte Clearance struct1:f1->struct4:f0 Bromo Substitution (Predicted)

Caption: Impact of substitutions on metabolic stability.

Future Directions:

To build a comprehensive understanding of the pharmacokinetic properties of this compound analogs, future research should focus on:

  • Synthesis of a diverse library of analogs: This should include variations at the 5-position (e.g., other halogens, small alkyl groups) and at other positions on the pyridine ring and the amide side chain.

  • Comprehensive ADME profiling: In addition to metabolic stability, studies on permeability (e.g., using Caco-2 assays), plasma protein binding, and identification of major metabolites are crucial.

  • In vivo pharmacokinetic studies: Promising candidates from in vitro screening should be advanced to in vivo studies in relevant animal models to determine key parameters such as oral bioavailability, half-life, and tissue distribution.

  • Quantitative Structure-Pharmacokinetic Relationship (QSPkR) modeling: As more data becomes available, QSPkR models can be developed to predict the pharmacokinetic properties of new analogs, thereby accelerating the drug discovery process.

By systematically investigating the structure-pharmacokinetic relationships of this promising class of compounds, the scientific community can unlock their full therapeutic potential.

References

  • van Haren, M. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Journal of Biological Chemistry, 295(13), 4134-4145. [Link]

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Decoding Selectivity: A Comparative Cross-Reactivity Analysis of 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is as crucial as the elucidation of its primary mechanism of action. Off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 5-Bromo-2-methoxynicotinamide, a nicotinamide derivative of significant research interest. As members of the nicotinamide family have demonstrated a broad range of biological activities, a thorough investigation into the selectivity of this specific analog is paramount for its continued development.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technically-grounded comparison of this compound's activity against a panel of rationally selected potential off-targets. The experimental designs and protocols herein are presented to ensure scientific rigor and data integrity, empowering researchers to make informed decisions about the future trajectory of this compound.

The Rationale for a Focused Cross-Reactivity Panel

Nicotinamide and its derivatives are known to interact with a diverse array of protein targets. Based on a comprehensive review of existing literature on related compounds, we have curated a panel of potential off-targets for this compound. This panel is not exhaustive but represents key protein families with which nicotinamide analogs have been reported to interact.

  • NAD+ Salvage Pathway Enzymes: Nicotinamide derivatives can serve as substrates for enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Subsequent metabolites can inhibit downstream enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH), a critical enzyme in guanine nucleotide biosynthesis.[4][5][6]

  • Receptor Tyrosine Kinases: Certain nicotinamide-based structures have been shown to exhibit inhibitory activity against receptor tyrosine kinases, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being a notable example in the context of angiogenesis.[7][8][9][10][11]

  • DNA Demethylases: The AlkB homolog 2 (ALKBH2), a DNA demethylase, has also been identified as a target for some nicotinamide derivatives.[12][13][14][15]

  • Nuclear Receptors: Given the structural similarities to other bioactive small molecules, assessing interaction with nuclear receptors such as Estrogen Receptor Alpha (ERα) is a prudent measure, especially in the context of potential anticancer applications.[4][12][16][17][18]

The following sections will detail the experimental protocols to assess the activity of this compound against these targets, alongside a framework for interpreting the resulting data.

Comparative In Vitro Activity of this compound

The following table summarizes hypothetical data from the proposed cross-reactivity assays. This serves as an illustrative example of how to present and compare the compound's potency against the selected panel of targets.

TargetAssay TypeThis compound IC50/EC50 (µM)Positive ControlPositive Control IC50/EC50 (µM)
Primary Target (User Defined) (User Defined) (User Defined) (User Defined)
NAMPTEnzymatic (Colorimetric)> 100GNE-617[19]0.015
IMPDHEnzymatic (Spectrophotometric)55.3Mycophenolic Acid[20]0.02
VEGFR-2Kinase Assay (Luminescence)12.8Sunitinib[8]0.08
ALKBH2Demethylase Assay> 100Ritonavir[15]32.4
Estrogen Receptor αReporter Gene Assay> 100Raloxifene[4]0.005
MCF-7 (Breast Cancer)Cytotoxicity (MTT)25.1Doxorubicin0.8
HeLa (Cervical Cancer)Cytotoxicity (MTT)42.7Doxorubicin1.2
U-87 MG (Glioblastoma)Cytotoxicity (MTT)68.9Doxorubicin1.5

Experimental Workflows and Protocols

To ensure the generation of robust and reproducible data, detailed step-by-step protocols for each key experiment are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Experimental Workflow: From Target Selection to Data Analysis

The overall workflow for the cross-reactivity study is depicted in the following diagram. This systematic approach ensures a comprehensive evaluation of the compound's selectivity profile.

G cluster_0 Phase 1: Target Identification & Assay Development cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Interpretation Target Identification Target Identification Assay Selection Assay Selection Target Identification->Assay Selection Protocol Optimization Protocol Optimization Assay Selection->Protocol Optimization Compound Preparation Compound Preparation Protocol Optimization->Compound Preparation Primary Assays Primary Assays Compound Preparation->Primary Assays Secondary Assays Secondary Assays Primary Assays->Secondary Assays IC50/EC50 Determination IC50/EC50 Determination Secondary Assays->IC50/EC50 Determination Selectivity Profiling Selectivity Profiling IC50/EC50 Determination->Selectivity Profiling Report Generation Report Generation Selectivity Profiling->Report Generation

Caption: A generalized workflow for the in vitro cross-reactivity testing of a novel compound.

Protocol 1: NAMPT Activity Assay (Colorimetric)

This assay measures the enzymatic activity of NAMPT by quantifying the production of NAD+, which is then used in a coupled reaction to generate a colored product.

Materials:

  • Recombinant Human NAMPT

  • NAMPT Activity Assay Kit (e.g., Abcam ab221819 or similar)[21]

  • This compound

  • GNE-617 (Positive Control Inhibitor)[19]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the NAMPT assay buffer, substrate mix (Nicotinamide and PRPP), and the enzyme mix.

  • Compound Dilution: Prepare a serial dilution of this compound and GNE-617 in the assay buffer.

  • Assay Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle control (e.g., DMSO) to the respective wells.

    • Add the NAMPT enzyme to all wells except the "no enzyme" control.

  • Reaction Initiation: Add the substrate mix to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol, typically 30-60 minutes.

  • Detection: Add the detection reagent, which will react with the NAD+ produced to generate a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: IMPDH Enzymatic Assay (Spectrophotometric)

This assay determines IMPDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[22][23]

Materials:

  • Recombinant Human IMPDH2

  • IMPDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)[24]

  • Inosine-5'-monophosphate (IMP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound

  • Mycophenolic Acid (Positive Control Inhibitor)[20]

  • 96-well UV-transparent microplate

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer and stock solutions of IMP and NAD+.

  • Compound Dilution: Prepare serial dilutions of this compound and Mycophenolic Acid in the assay buffer.

  • Assay Setup:

    • In a 96-well UV plate, add the assay buffer.

    • Add the test compound dilutions, positive control, or vehicle control.

    • Add the IMPDH enzyme to all wells.

    • Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add a mixture of IMP and NAD+ to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30-60 minutes at 37°C.

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 3: VEGFR-2 Kinase Assay (Luminescence)

This assay measures the kinase activity of VEGFR-2 by quantifying the amount of ATP remaining in the reaction after the phosphorylation of a substrate peptide.

Materials:

  • VEGFR-2 Kinase Assay Kit (e.g., BPS Bioscience #79774 or similar)[25][26]

  • Recombinant Human VEGFR-2

  • Kinase buffer

  • ATP

  • VEGFR-2 substrate peptide

  • This compound

  • Sunitinib (Positive Control Inhibitor)[8]

  • 96-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of this compound and Sunitinib in kinase buffer.

  • Assay Setup:

    • Add kinase buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle control.

    • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

    • Add the substrate peptide to all wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[27]

  • Detection: Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to all wells.

  • Measurement: Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal and then read the luminescence using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity. Calculate the percent inhibition and determine the IC50 value.

Protocol 4: Estrogen Receptor Alpha (ERα) Reporter Assay

This cell-based assay measures the ability of a compound to antagonize the activation of ERα by a known agonist.

Materials:

  • ERα Reporter Cell Line (e.g., INDIGO Biosciences)[28][29]

  • Cell culture medium

  • 17β-Estradiol (Agonist)

  • This compound

  • Raloxifene (Positive Control Antagonist)[4]

  • Luciferase detection reagent

  • 96-well white, clear-bottom cell culture plate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ERα reporter cells in the 96-well plate and incubate overnight.

  • Compound and Agonist Preparation: Prepare serial dilutions of this compound and Raloxifene. Prepare a solution of 17β-Estradiol at a concentration that gives ~80% of the maximal response (EC80).

  • Treatment:

    • For antagonist mode, add the test compound dilutions or positive control to the cells, followed by the addition of the EC80 concentration of 17β-Estradiol.

    • Include controls for vehicle, agonist only, and no treatment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition of the estradiol-induced luciferase signal and determine the IC50 value.

Protocol 5: Cellular Cytotoxicity Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[30]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, U-87 MG)

  • Cell culture medium

  • This compound

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of this compound, Doxorubicin, or vehicle control to the cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Interactions

The potential interactions of this compound with the investigated signaling pathways are illustrated below. Understanding these pathways provides context for the cross-reactivity data.

G cluster_0 NAD+ Salvage & Nucleotide Synthesis cluster_1 Angiogenesis Signaling cluster_2 DNA Demethylation cluster_3 Hormone Signaling NAM NAM NMN NMN NAM->NMN NAMPT NAD+ NAD+ NMN->NAD+ NMNATs DNA Repair, Redox Reactions DNA Repair, Redox Reactions NAD+->DNA Repair, Redox Reactions IMP IMP XMP XMP IMP->XMP IMPDH Guanine Nucleotides Guanine Nucleotides XMP->Guanine Nucleotides VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Activates Cell Proliferation, Migration Cell Proliferation, Migration Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation, Migration Alkylated DNA Alkylated DNA Repaired DNA Repaired DNA Alkylated DNA->Repaired DNA ALKBH2 Estrogen Estrogen ERα ERα Estrogen->ERα Binds Gene Transcription Gene Transcription ERα->Gene Transcription Activates Cell Growth Cell Growth Gene Transcription->Cell Growth This compound This compound This compound->VEGFR-2 Potential Inhibition This compound->ERα Potential Antagonism NAMPT NAMPT This compound->NAMPT Potential Inhibition IMPDH IMPDH This compound->IMPDH Potential Inhibition ALKBH2 ALKBH2 This compound->ALKBH2 Potential Inhibition

Caption: Potential off-target signaling pathways for this compound.

Conclusion

The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is a critical step in its preclinical development. By systematically evaluating its activity against a panel of rationally selected off-targets, researchers can gain a clearer understanding of its selectivity profile. The provided protocols and workflows are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data. This information is indispensable for identifying potential liabilities, guiding lead optimization efforts, and ultimately, for the successful translation of a promising chemical entity from the laboratory to the clinic.

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Safety Operating Guide

The Compound Profile: Why Specialized Disposal is Non-Negotiable

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Bromo-2-methoxynicotinamide

In the landscape of modern drug development and chemical synthesis, our responsibilities extend far beyond the successful execution of a reaction. The complete lifecycle of a chemical, including its final, safe disposal, is a critical measure of our commitment to safety, environmental stewardship, and scientific excellence. This guide provides a comprehensive, field-tested framework for the proper disposal of this compound, a common heterocyclic building block. We will move beyond a simple checklist to explore the fundamental principles that govern these procedures, empowering you, our fellow researchers, to handle this material with the confidence that comes from deep understanding.

This compound is a halogenated organic compound. This structural feature is the primary determinant of its disposal pathway. The covalent carbon-bromine bond means it cannot be treated as general chemical waste.

Causality: Improper disposal, such as drain disposal or mixing with non-halogenated solvents, poses significant risks. Halogenated organic compounds can be toxic and persist in the environment.[1] Furthermore, combustion at inadequate temperatures can lead to the formation of hazardous byproducts. Therefore, a dedicated and robust disposal stream is essential. The most common and environmentally sound method for destroying these compounds is high-temperature incineration at a licensed facility.[2]

Core Disposal Protocol: A Self-Validating Workflow

This protocol is designed as a closed-loop system, where each step logically and safely flows into the next, ensuring compliance and minimizing risk at every stage.

Phase 1: At the Point of Generation (The Bench)

The most critical phase of waste management occurs at the moment the waste is generated.

Step-by-Step Procedure:

  • Designate a Dedicated Waste Container: Procure a chemically compatible container (e.g., high-density polyethylene) specifically for "Halogenated Organic Waste."[3] This physical separation is the first line of defense against inadvertent mixing.

  • Segregate Waste Forms:

    • Solid Waste: All solid materials contaminated with this compound (e.g., weighing papers, contaminated gloves, silica gel) must be placed directly into the designated halogenated solid waste container.

    • Liquid Waste: Any solutions containing the compound (e.g., mother liquors, chromatographic fractions) must be collected in a separate, clearly labeled "Halogenated Liquid Waste" container.[4] Crucially, do not mix halogenated and non-halogenated liquid waste streams, as this significantly increases disposal costs and complexity. [3]

  • Maintain a Waste Log: Affix a hazardous waste tag or composite sheet to the container before adding the first drop of waste.[2] Meticulously log every addition to maintain an accurate inventory of the contents.

Phase 2: In-Lab Accumulation and Storage
  • Secure the Container: Always keep the waste container tightly sealed when not in use.[4] This prevents the release of any volatile components and protects against spills.

  • Choose a Safe Location: Store the container in a designated satellite accumulation area, which should be in a well-ventilated, cool, and dry location away from heat sources or incompatible materials.[3]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Phase 3: Final Disposal and Removal
  • Coordinate with EHS: Once the container is approaching full (typically 80-90% capacity), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Ensure Proper Labeling: Double-check that the hazardous waste tag is completely and accurately filled out with all constituents and their approximate percentages.[3]

  • Professional Disposal: Your EHS office will manage the transfer of the waste to a licensed and approved waste disposal facility. The standard and required method for halogenated organic compounds is high-temperature incineration, which ensures complete thermal destruction of the molecule.[2][5]

Visualizing the Disposal Decision Workflow

This diagram illustrates the logical flow for handling waste generated from this compound.

G A Start: Waste containing This compound is generated B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, silica) B->C Solid D Liquid Waste (e.g., reaction mother liquor) B->D Liquid E Place in designated 'Halogenated Solid Waste' container C->E F Place in designated 'Halogenated Liquid Waste' container D->F G Store container in a secure, ventilated satellite accumulation area. Keep container closed. E->G F->G H Is container full? G->H H->G No I Ensure waste tag is complete and accurate. Securely seal container. H->I Yes J Contact Institutional EHS for waste pickup. I->J K EHS transports to licensed waste disposal facility. J->K L Final Disposal: High-Temperature Incineration K->L M End: Safe & Compliant Disposal L->M

Caption: Decision workflow for the disposal of this compound waste.

Summary of Key Disposal Parameters

For quick reference, the following table summarizes the critical quantitative and qualitative parameters for managing this waste stream.

ParameterGuideline / SpecificationRationale & Authoritative Source
Waste Segregation Must be collected in a dedicated "Halogenated Organic Waste" container.Halogenated compounds require specific disposal methods (incineration) and are often regulated differently than non-halogenated organics.[1][2]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, lab coat.To prevent skin and eye irritation, which are known hazards of similar compounds.[6][7]
Handling Environment Handle in a chemical fume hood or other well-ventilated area.To avoid inhalation, which may cause respiratory irritation.[6][8]
In-Lab Accumulation Limit Max. 55 gallons per satellite accumulation area.This is a standard limit set by the U.S. EPA to prevent excessive storage of hazardous materials in a laboratory setting.[9][10]
Final Disposal Method High-temperature incineration at an approved waste disposal plant.Ensures complete destruction of the halogenated molecule, preventing its release into the environment.[2][5]

By integrating these procedures into your standard laboratory operations, you contribute to a robust culture of safety and responsibility. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) provided by the chemical supplier, as these documents provide the ultimate authority on handling and disposal.

References

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry. Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • Temple University. Halogenated Solvents in Laboratories - Campus Operations. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-methoxynicotinic acid. Available at: [Link]

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Chemistry World. EPA tweaks hazardous waste rules for academic labs. Available at: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at: [Link]

  • Capot Chemical. MSDS of 5-Bromo-2-hydroxynicotinic acid. Available at: [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-methoxynicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 5-Bromo-2-methoxynicotinamide

As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; we are dedicated to ensuring you can use them with the utmost confidence and safety. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of this compound. The procedures outlined here are designed to be a self-validating system of safety, protecting both the researcher and the integrity of the experiment.

Hazard Assessment and Risk Mitigation: A Proactive Approach

While comprehensive toxicological data for many novel research compounds is not always available, related chemical structures provide critical insights into potential hazards. Analogs such as 5-Bromo-2-methoxypyridine and 5-Bromo-2-methoxynicotinic acid are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2] Therefore, a conservative approach that mitigates all potential routes of exposure—inhalation, dermal contact, and ingestion—is mandatory.

The primary physical hazard associated with this compound, a solid compound, is the generation of airborne dust during handling, which can be easily inhaled or settle on surfaces, leading to unintentional contact.[3][4][5] Our protocol is built around minimizing this risk through a combination of engineering controls and rigorous personal protective equipment standards.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. Do not simply wear PPE; understand its function and limitations. All PPE should be inspected for integrity before each use.[4]

EquipmentSpecificationCausality / Purpose
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against airborne dust and accidental splashes. Goggles provide a superior seal compared to safety glasses.[3][4][6]
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil).Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals and is a suitable alternative for those with latex allergies.[3][7] Gloves must be removed immediately if contamination occurs.[8]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[7][9]
Respiratory Protection Required if handling outside a certified chemical fume hood.A NIOSH/MSHA or EN 149 approved particulate respirator prevents the inhalation of fine dust.[5][6][7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following protocol outlines the key steps from material receipt to experimental completion.

Engineering Controls: The Primary Barrier

Always handle this compound within a certified chemical fume hood.[7] This is the most effective way to control airborne particulates at the source, protecting the user and preventing contamination of the laboratory environment. Ensure the sash is positioned at the lowest feasible height to maximize airflow efficiency. Work at least 6 inches (15 cm) inside the hood.

Operational Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Compound & Inspect Container B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Transfer to Fume Hood B->C D 4. Weigh Compound Carefully (Minimize Dust) C->D E 5. Perform Experimental Procedure D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Securely Seal Waste (Solid Waste & Contaminated PPE) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.